Bortezomib-pinanediol
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bortezomib-Pinanediol: A Prodrug Approach to Proteasome Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis, and regulating a myriad of cellular processes. Its central role in cell cycle progression and survival has made it a prime target in oncology. Bortezomib (BTZ) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma (MM) and mantle cell lymphoma.[1] It is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome.[2]
Despite its clinical success, the reactive boronic acid moiety of bortezomib presents challenges in synthesis and formulation. To address this, prodrug strategies have been developed. Bortezomib-pinanediol is a key intermediate and prodrug of bortezomib, where the boronic acid is reversibly protected as a pinanediol ester.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, from its conversion to the active drug to its downstream cellular effects.
The Prodrug: this compound
This compound is a synthetic compound in which the boronic acid functional group of bortezomib is masked by forming a boronic ester with pinanediol.[5] This strategy serves two primary purposes:
-
Protection: The pinanediol group protects the highly reactive boronic acid from unwanted side reactions during the multi-step chemical synthesis process.[5]
-
Prodrug Action: In a physiological environment, the pinanediol ester can be hydrolyzed, releasing the active bortezomib at the target site.[5] This conversion is influenced by local pH, with both acidic and basic conditions capable of catalyzing the hydrolysis.[5]
The conversion from the inactive prodrug to the active inhibitor is a crucial first step for its therapeutic action.
Mechanism of Action of Bortezomib
Once released from its pinanediol carrier, bortezomib exerts its potent anti-cancer effects by targeting the 26S proteasome.
Direct Inhibition of the 26S Proteasome
The 26S proteasome is a large protein complex responsible for degrading proteins tagged with ubiquitin. Its catalytic activity resides in the 20S core particle, which has three main types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like.
Bortezomib is a potent and reversible inhibitor that primarily targets the chymotrypsin-like activity, which is attributed to the β5-subunit of the 20S core.[1][2] The boron atom in bortezomib's boronic acid group forms a stable, yet reversible, complex with the active site threonine hydroxyl group in the β5-subunit, effectively blocking its catalytic function.[2][5] This inhibition is the rate-limiting step in proteasomal degradation, and its blockage is sufficient to disrupt overall proteolysis.[2]
Downstream Signaling Pathways
The inhibition of proteasomal activity triggers a cascade of downstream events that collectively contribute to cell cycle arrest and apoptosis in cancer cells.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a key regulator of genes involved in cell survival and proliferation and is often constitutively active in cancer cells.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Activation of the pathway normally leads to the ubiquitination and subsequent proteasomal degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate pro-survival genes.[6] Bortezomib prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and shutting down this critical pro-survival signaling.[2][5]
-
Induction of Endoplasmic Reticulum (ER) Stress: Multiple myeloma cells are professional secretory cells that produce large quantities of immunoglobulins. This high protein load makes them particularly reliant on the proteasome for clearing misfolded or unfolded proteins from the ER, a process known as ER-associated degradation (ERAD).[7] Bortezomib-mediated inhibition of the proteasome leads to an accumulation of these proteins in the ER, triggering the Unfolded Protein Response (UPR) and severe ER stress, which ultimately initiates apoptosis.[1]
-
Stabilization of Pro-Apoptotic Factors: Many key proteins that regulate the cell cycle and apoptosis are rapidly turned over by the proteasome. By inhibiting their degradation, bortezomib causes the accumulation of several important tumor suppressors and pro-apoptotic proteins, including p53, p21, and p27, as well as BH3-only proteins like NOXA.[5] The stabilization of these proteins pushes the cell towards cell cycle arrest (often at the G2/M phase) and programmed cell death.[5]
Quantitative Data Summary
The efficacy of bortezomib has been quantified across numerous studies. The following tables summarize key in vitro data.
Table 1: IC50 Values of Bortezomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
|---|---|---|---|---|
| RPMI-8226 | Multiple Myeloma | 4.5 | 48 h | [8] |
| MM.1S | Multiple Myeloma | 7.5 | 48 h | [8] |
| MM.1R | Multiple Myeloma | 4.5 | 48 h | [8] |
| U266 | Multiple Myeloma | 6.1 | 48 h | [8] |
| U266 | Multiple Myeloma | 30 | 24 h | [9] |
| Daudi | Burkitt's Lymphoma | ~10 | 12 h | [10] |
| CA46 | Burkitt's Lymphoma | ~50 | 24 h | [10] |
| PC3 (Parental) | Prostate Cancer | 32.8 | 48 h | [11] |
| PC3 (Resistant) | Prostate Cancer | 346 | 48 h | [11] |
| SCC-15 | Head and Neck Cancer | 14.8 | 48 h | [12] |
| FaDu | Head and Neck Cancer | 42.1 | 48 h |[12] |
Table 2: Proteasome Activity Inhibition by Bortezomib
| Cell Line / System | Bortezomib Conc. | Exposure Time | % Inhibition of Chymotrypsin-like Activity | Citation |
|---|---|---|---|---|
| MM.1S | 3 nM | 30 min | 3% | [9] |
| MM.1S (with 1nM NPI-0052) | 3 nM | 30 min | 40% | [9] |
| Whole Blood (in vivo) | N/A (Dosing) | 1 hour | >75% | [2] |
| NCI-H929 | 10 nM | 4 hours | ~90% | [13] |
| NCI-H929 (Cell Lysate) | 10 nM | N/A | ~40% | [13] |
| SCC-15 | 25 nM | 7 hours | >50% | [12] |
| FaDu | 25 nM | 12 hours | ~50% |[12] |
Key Experimental Protocols
Proteasome Activity Assay
This assay measures the catalytic activity of the proteasome in cell lysates using a fluorogenic peptide substrate.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MM.1S) to the desired density. Treat cells with various concentrations of bortezomib or vehicle control for a specified time (e.g., 30 minutes to 24 hours).[9]
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT) to obtain cytosolic extracts.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Fluorogenic Reaction: In a microplate, incubate a standardized amount of cell lysate with a fluorogenic peptide substrate specific for the chymotrypsin-like activity, such as Suc-LLVY-AMC.[14]
-
Measurement: Cleavage of the substrate by active proteasomes releases the fluorescent AMC group. Measure the fluorescence intensity over time using a microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm).[13][14]
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to proteasome activity. Normalize the activity to the vehicle-treated control to determine the percentage of inhibition for each bortezomib concentration.[9]
Cell Viability (IC50) Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., RPMI-8226, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.[8][11]
-
Compound Treatment: Prepare serial dilutions of bortezomib. Treat the cells with these concentrations for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).[10]
-
Viability Reagent Addition: Add a viability reagent such as MTT or PrestoBlue to each well.[10][15]
-
For MTT: Add MTT solution and incubate for 1-4 hours at 37°C. The viable cells' mitochondrial dehydrogenases convert MTT into purple formazan crystals.[16]
-
For PrestoBlue/Resazurin: Add the reagent and incubate for 1-4 hours. Viable cells reduce the blue resazurin to pink, fluorescent resorufin.
-
-
Measurement:
-
For MTT: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[16]
-
For PrestoBlue: Measure fluorescence (e.g., Ex: 560 nm, Em: 590 nm).
-
-
Data Analysis: Normalize the absorbance/fluorescence values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[11]
Western Blot Analysis for NF-κB Pathway
This technique is used to detect changes in the levels and localization of specific proteins in the NF-κB pathway.
Methodology:
-
Cell Treatment and Fractionation: Treat cells with bortezomib for the desired time. To analyze NF-κB translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear protein extracts using a commercial kit.[17] For total protein analysis, lyse whole cells.
-
Protein Quantification: Determine the protein concentration of each fraction (cytoplasmic and nuclear) or whole-cell lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-p65).[17][18]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager.[17]
-
Analysis: The intensity of the resulting bands corresponds to the amount of protein. Compare the levels of IκBα (in cytoplasm) and p65 (in nucleus vs. cytoplasm) between treated and untreated samples. Use loading controls (e.g., GAPDH for cytoplasm, PCNA or Lamin B1 for nucleus) to ensure equal protein loading.[19]
Conclusion
This compound represents a successful application of prodrug chemistry to protect the reactive boronic acid of bortezomib, facilitating its synthesis and formulation. Upon hydrolysis in a physiological setting, it releases the active bortezomib, which acts as a potent, reversible inhibitor of the 26S proteasome's chymotrypsin-like activity. This targeted inhibition disrupts protein homeostasis, leading to the suppression of pro-survival pathways like NF-κB, induction of terminal ER stress, and accumulation of pro-apoptotic proteins. The culmination of these effects results in cell cycle arrest and apoptosis, demonstrating particular efficacy in protein-secretory cancer cells like those in multiple myeloma. Understanding this multi-faceted mechanism of action is crucial for the continued development and optimization of proteasome inhibitors in cancer therapy.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. rupress.org [rupress.org]
- 8. Effects of a novel proteasome inhibitor BU-32 on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Role of the pinanediol protecting group in boronic acid stability
An In-depth Technical Guide to the Role of the Pinanediol Protecting Group in Boronic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are of paramount importance in modern organic chemistry and drug development, serving as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores in approved therapeutics such as Bortezomib (Velcade®).[1][2] Despite their utility, the inherent instability of many boronic acids presents significant challenges. They are susceptible to protodeboronation, oxidation, and can form trimeric, cyclic anhydrides known as boroxines, which complicates purification, characterization, and quantitative analysis.[3][4]
To mitigate these issues, the boronic acid moiety is often protected as a boronic ester. Among the various diols used for this purpose, pinanediol, a chiral bicyclic diol derived from α-pinene, is notable for forming exceptionally stable esters.[1][3] This stability is crucial for isolating and purifying intermediates in multi-step syntheses and for controlling stereochemistry in asymmetric reactions.[5][6] This guide provides a detailed examination of the role of the pinanediol protecting group in enhancing boronic acid stability, supported by quantitative data, experimental protocols, and process diagrams.
The Pinanediol Protecting Group: Structure and Function
The pinanediol protecting group forms a five-membered dioxaborolane ring with the boronic acid. The rigid, bicyclic structure of pinanediol imparts significant steric hindrance around the boron center. This steric bulk is a primary contributor to the enhanced stability of the resulting boronic ester compared to esters formed from less hindered diols like pinacol.[3][7] The stability against hydrolysis generally increases with the steric hindrance around the boronic ester.[3]
Furthermore, as a chiral auxiliary, pinanediol is instrumental in asymmetric synthesis, allowing for the stereoselective synthesis of chiral α-amino boronic acids and other valuable building blocks.[5][8] The stereochemistry of the reaction can be controlled by selecting either (+)- or (–)-pinanediol.[5]
Mechanism of Enhanced Stability
The exceptional stability of pinanediol boronic esters stems from a combination of thermodynamic and kinetic factors.
-
Thermodynamic Stability : The formation of the pinanediol ester is a thermodynamically favorable process. A study on the interaction of pinanediol with various phenylboronic acids in aqueous acetonitrile revealed the formation of a very stable trigonal ester.[7][9] The rigid structure of pinanediol binds to the boron atom without significant ring strain, and the ring closure reaction is entropically favored.[6] This inherent stability makes the esters resistant to cleavage under many standard reaction conditions.[6]
-
Kinetic Stability : Kinetically, pinanediol esters exhibit remarkable resistance to hydrolysis and transesterification.[10][11] The steric bulk of the pinane framework shields the electrophilic boron atom from nucleophilic attack by water or other diols, thus slowing the rate of decomposition.[7] In a comparative transesterification study, pinanediol phenylboronic ester was found to be the most stable among a range of chiral and achiral boronic esters.[11] Another study noted only 6% ligand exchange when a highly stable boronic ester was exposed to pinanediol over an extended period, highlighting the slow kinetics of exchange.[10][12]
This high degree of stability is a double-edged sword: while it is highly beneficial for purification and handling, it renders the deprotection step challenging, often requiring specific and harsh conditions.[6]
Quantitative Stability Data
The stability of boronic esters can be quantified by determining their stability constants or by comparing their relative rates of exchange in transesterification experiments.
Table 1: Stability Constants for Pinanediol-Phenylboronic Acid Esters
The following data, adapted from a study by Martínez-Aguirre et al., shows the stability constants for the formation of the trigonal ester (Ktrig) and the tetrahedral hydroxocomplex (Ktet) in 40% aqueous acetonitrile.[7][9] The high Ktrig value indicates a strong propensity for ester formation.
| Boronic Acid | Ktrig (M-1) | Ktet (M-1) |
| 2-Fluorophenylboronic Acid | ~2.0 x 104 | ~5.0 x 103 |
Data sourced from studies conducted in 40% vol. aqueous acetonitrile. The results show the formation of a highly stable trigonal ester.[7][9]
Table 2: Comparative Kinetic Stability via Transesterification
Transesterification experiments are used to assess the relative thermodynamic stability of different boronic esters. The ester that predominates at equilibrium is considered more stable. Studies have consistently shown pinanediol esters to be among the most stable.
| Starting Ester | Competing Diol | Result | Stability Implication |
| Phenyl-Xpin Boronate | Pinanediol | 6% exchange after >100h | Xpin boronate is kinetically very stable, and pinanediol ester is thermodynamically highly stable.[10][12] |
| Various Achiral Esters | Pinanediol | Equilibrium favors pinanediol ester | Pinanediol boronic ester is thermodynamically more stable than many common achiral esters.[11] |
| Various Chiral Esters | Pinanediol | Equilibrium favors pinanediol ester | Pinanediol phenylboronic ester was found to be the most stable boronic ester in the study.[11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies in a laboratory setting.
Protocol 1: Synthesis of an α-Amino Pinanediol Boronic Ester
This protocol is a generalized procedure based on the Matteson homologation for asymmetric synthesis, a common application for pinanediol esters.[5]
Objective: To synthesize a chiral α-amino boronic ester intermediate.
Materials:
-
Substituted pinanediol boronic ester (1 eq)
-
Dichloromethyllithium (LiCHCl2) (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl2) (catalyst, if needed)[6]
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous HCl in ether
-
Standard work-up and purification reagents (diethyl ether, saturated aq. NaHCO3, brine, MgSO4)
Methodology:
-
Dissolve the starting pinanediol boronic ester in anhydrous THF and cool the solution to -100 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a pre-cooled solution of dichloromethyllithium in THF. Stir the reaction mixture at -100 °C for 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. This completes the homologation to the α-chloro boronic ester.
-
Cool the resulting solution of the α-chloro boronic ester to -78 °C.
-
Slowly add a solution of LiHMDS in THF. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir overnight. This performs the SN2 displacement of the chloride to form the TMS-protected amine.
-
Quench the reaction with saturated aqueous NaHCO3. Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude TMS-protected α-amino boronic ester via column chromatography.
-
For deprotection of the TMS group, dissolve the purified product in an appropriate solvent and treat with anhydrous HCl to precipitate the α-amino boronic ester hydrochloride salt.[5]
Protocol 2: Assessment of Hydrolytic Stability by 1H NMR Spectroscopy
This protocol describes a method to compare the stability of a pinanediol boronic ester to another ester (e.g., a pinacol ester) in an aqueous environment.
Objective: To monitor the rate of hydrolysis of a boronic ester.
Materials:
-
Pinanediol boronic ester
-
Pinacol boronic ester (for comparison)
-
Acetone-d6 (or other suitable deuterated solvent)
-
D2O
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Methodology:
-
Prepare two separate NMR tubes. In each tube, dissolve a known quantity of the boronic ester (pinanediol or pinacol) and the internal standard in Acetone-d6.
-
Acquire an initial 1H NMR spectrum (t=0) for each sample to confirm the initial concentrations relative to the standard.
-
To each NMR tube, add a defined amount of D2O (e.g., 50 equivalents).[10]
-
Acquire 1H NMR spectra at regular intervals (e.g., 1h, 6h, 24h, 48h, etc.).
-
Analyze the spectra by integrating the signals corresponding to the boronic ester and the free diol (pinanediol or pinacol).
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the ester signals to the internal standard.
-
Plot the percentage of remaining ester versus time to compare the hydrolytic stability of the two esters. Pinanediol esters are expected to show significantly slower hydrolysis.[10]
Protocol 3: Deprotection of a Pinanediol Boronic Ester via Transesterification
Due to their high stability, pinanediol esters require specific deprotection methods. Simple hydrolysis is often ineffective.[6] Transesterification with an excess of another boronic acid in a biphasic system is a viable strategy.[6][13]
Objective: To remove the pinanediol protecting group to yield the free boronic acid.
Materials:
-
Peptidyl pinanediol boronic ester (1 eq)
-
Phenylboronic acid (10 eq)
-
Diethyl ether
-
Water or aqueous buffer (e.g., 0.1 M HCl)
-
Pentane
Methodology:
-
Dissolve the pinanediol boronic ester in a mixture of diethyl ether and water (or aqueous acid, if the target boronic acid is water-soluble).[6]
-
Add a large excess of phenylboronic acid to the biphasic mixture.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 16-24 hours) to allow the transesterification to reach equilibrium. The pinanediol group will be transferred to the phenylboronic acid, forming a phenylboronic acid pinanediol ester which is soluble in the ether phase.
-
Separate the aqueous and organic layers.
-
If the target boronic acid is water-soluble, it will be in the aqueous phase. Wash the aqueous layer with fresh diethyl ether or pentane to remove the pinanediol-containing byproducts. The aqueous solution of the free boronic acid can then be used directly or lyophilized.[6]
-
If the target boronic acid is not water-soluble, alternative deprotection methods, such as conversion to a trifluoroborate salt followed by hydrolysis, may be necessary.[14][15]
Visualizations of Key Processes
Logical Workflow: Boronic Acid Protection and Deprotection Cycle
Caption: Logical flow of boronic acid protection, utilization, and deprotection.
Experimental Workflow: Matteson Homologation for Asymmetric Synthesis
Caption: Workflow for Matteson homologation using a pinanediol boronic ester.
Conceptual Diagram: Comparative Stability of Boronic Esters
Caption: Comparison of factors affecting pinanediol vs. pinacol boronic ester stability.
Conclusion
The pinanediol protecting group plays a critical role in modern synthetic chemistry by conferring exceptional stability to the otherwise labile boronic acid moiety. This stabilization is primarily achieved through the significant steric hindrance provided by its rigid bicyclic framework, which protects the boron center from nucleophilic attack and hydrolysis. Quantitative studies confirm that pinanediol esters are among the most thermodynamically and kinetically stable boronic esters available.[10][11] This property makes them invaluable as intermediates that can withstand a wide range of reaction conditions and are amenable to standard purification techniques like column chromatography.[3] While their high stability presents a challenge for deprotection, specialized methods such as transesterification have been developed to overcome this hurdle. For researchers and drug development professionals, the use of pinanediol boronic esters is a key strategy for enabling complex, multi-step syntheses and for controlling stereochemistry in the creation of novel chiral molecules.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bortezomib-pinanediol (CAS: 205393-22-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth characterization of Bortezomib-pinanediol, a critical intermediate and prodrug of the proteasome inhibitor Bortezomib. It covers its chemical and physical properties, mechanism of action, affected signaling pathways, and detailed experimental protocols for its synthesis and analysis.
Core Compound Characterization
This compound (CAS Number: 205393-22-2) is a synthetic derivative of bortezomib, a potent therapeutic agent used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It is a boronic acid ester, where the boronic acid moiety of bortezomib is protected by a pinanediol group. This modification serves to enhance the stability and alter the pharmacokinetic properties of the parent drug, classifying this compound as a prodrug.[1][3][] The pinanediol group provides significant steric hindrance, protecting the boronic ester from premature hydrolysis.[3]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 205393-22-2 | [1] |
| Molecular Formula | C₂₉H₃₉BN₄O₄ | [1][] |
| Molecular Weight | 518.46 g/mol | [] |
| Appearance | Pale Yellow to Yellow or White to Off-white Solid | [][5] |
| Melting Point | 75-83°C | [][5] |
| Density | 1.19 g/cm³ | [][5] |
| Purity | ≥97% | [][6] |
| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate. Slightly soluble in DMSO and Methanol. | [][7] |
| IUPAC Name | N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | [][8] |
Mechanism of Action and Biological Activity
This compound functions as a prodrug that, upon hydrolysis, releases the active compound, Bortezomib.[3][][9] Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][10][11]
The mechanism involves the boronic acid group of Bortezomib, which forms a stable, yet reversible, covalent bond with the active site threonine residues within the β5 subunit of the 20S proteasome core.[3][10] This action primarily inhibits the chymotrypsin-like activity of the proteasome.[10]
Inhibition of the proteasome disrupts intracellular protein homeostasis, leading to a cascade of events that culminate in cancer cell apoptosis.[12] Key consequences include:
-
Accumulation of Pro-apoptotic Factors: The degradation of pro-apoptotic proteins, such as the BH3-only protein NOXA, is prevented, tipping the cellular balance towards programmed cell death.[3]
-
Cell Cycle Arrest: Key cell cycle regulators, including cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the tumor suppressor p53, accumulate.[3][12] This leads to cell cycle arrest, often at the G2/M phase.[10]
-
Induction of ER Stress: Cancer cells, particularly myeloma cells, produce large quantities of proteins. Proteasome inhibition causes an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering terminal ER stress and apoptosis.[11]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is crucial for cell survival and proliferation. Its activation depends on the degradation of its inhibitor, IκBα. Bortezomib stabilizes IκBα, sequestering NF-κB in the cytoplasm and blocking its pro-survival signals.[3][10]
Core Signaling Pathways
Bortezomib's inhibition of the proteasome profoundly impacts key signaling pathways that regulate cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target. In many cancer cells, this pathway is constitutively active, promoting survival. Bortezomib treatment prevents the degradation of IκBα, the natural inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[3][10] However, some studies report that bortezomib can, paradoxically, induce canonical NF-κB activation in certain multiple myeloma cells, suggesting its effects can be context-dependent.[12][13]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is also affected by proteasome inhibition. Normally, β-catenin is targeted for proteasomal degradation. Some studies have shown that bortezomib treatment leads to the stabilization and accumulation of β-catenin protein in multiple myeloma cell lines, independent of transcriptional upregulation.[14] Conversely, other research indicates that bortezomib can reduce the expression levels of β-catenin and c-Myc, suggesting it may inhibit cell proliferation by activating (or modulating) the Wnt/β-catenin pathway.[15] This discrepancy highlights the complex and potentially cell-type-specific effects of bortezomib.
Synthesis and Analytical Protocols
Synthesis Protocol Overview
This compound is synthesized as a key intermediate in the production of Bortezomib. A convergent synthesis approach is often employed to maximize yield and purity.[16][17]
Experimental Protocol: Convergent Synthesis
-
Fragment A Synthesis: N-pyrazinecarbonyl-L-phenylalanine is prepared. L-phenylalanine is reacted with pyrazinecarboxylic acid using a suitable coupling agent.[17]
-
Fragment B Synthesis: (1S,2S,3R,5S)-pinanedioxy-(R)-1-ammonium-3-methylbutane-1-boronate trifluoroacetate is prepared from isobutylboronic acid and (1S,2S,3R,5S)-(+)-2,3-pinanediol.[18]
-
Fragment Condensation: Fragment A and Fragment B are coupled. To suppress racemization, a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is used. This reaction yields the protected dipeptide, this compound.[16][17]
-
Purification: The crude product is purified, often via crystallization. A mixture of acetonitrile (MeCN) and isopropanol (i-PrOH) can be used to crystallize the final product, yielding high-purity this compound.[19]
Analytical Characterization Methods
The identity, purity, and quality of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
| Method | Purpose | Key Parameters | Reference(s) |
| RP-HPLC | Purity assessment and quantification | Column: C18; Mobile Phase: Methanol/Water; Detection: UV at 270 nm | [20] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | - | [17] |
| NMR Spectroscopy | Structural confirmation (¹H, ¹³C) | - | [16] |
| Melting Point | Identity and purity check | Measured in open capillary tubes | [17] |
Experimental Protocol: RP-HPLC Analysis [20]
-
Instrument: High-Performance Liquid Chromatography system with a UV or Photo Diode Array (PDA) detector.
-
Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: A stock solution is prepared in methanol and diluted to a working concentration (e.g., 5 µg/mL) with the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.
-
Analysis: The sample is injected, and the peak corresponding to this compound is integrated to determine purity and/or concentration against a standard curve.
References
- 1. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound 97.00% | CAS: 205393-22-2 | AChemBlock [achemblock.com]
- 7. This compound | Proteasome | TargetMol [targetmol.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 19. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
- 20. neuroquantology.com [neuroquantology.com]
Molecular formula and exact mass of Bortezomib-pinanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and mass spectrometry data for Bortezomib-pinanediol, a critical intermediate and prodrug in the synthesis and formulation of the proteasome inhibitor Bortezomib.
Core Molecular Data
This compound serves as a stabilized form of Bortezomib, facilitating its handling and formulation. The pinanediol group protects the boronic acid moiety, enhancing the compound's stability.[1][2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₉BN₄O₄ | [2][3][4][5][][7] |
| Molecular Weight | 518.46 g/mol | [2][4][5][] |
| Exact Mass | 518.3064359 g/mol | [5] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | 75-83°C | [2][5][] |
| Purity | 97+% | [] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not extensively published in publicly available literature, the following outlines common methodologies employed for compounds of this nature, based on related research.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A convergent synthesis approach is often employed, which involves the coupling of key intermediates.[8] One common method involves the coupling of (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt with N-Boc-L-phenylalanine using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8][9] Following the coupling reaction, the Boc (tert-Butoxycarbonyl) protecting group is removed, and the resulting amine is then coupled with pyrazinecarboxylic acid to yield this compound.[8] The pinanediol group can be removed via a transesterification reaction with isobutylboronic acid under acidic conditions to yield the active drug, Bortezomib.[8][10]
Characterization by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and concentration of Bortezomib and its intermediates.
-
Column: A common choice is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (water with an acid modifier like formic acid) and an organic solvent (acetonitrile or methanol).[11][12] The composition can be isocratic (constant) or a gradient.
-
Detection: UV detection at a wavelength of 270 nm is commonly used.[10][11][12]
-
Sample Preparation: For analysis from a drug product, the vial contents are reconstituted, and for analysis from biological matrices like plasma, a liquid-liquid extraction is performed to isolate the analyte.[11][12]
Visualized Relationships and Workflows
The following diagrams illustrate the relationships between this compound and its active form, as well as a generalized experimental workflow for its analysis.
Caption: Relationship between this compound and its active form.
Caption: Generalized workflow for the HPLC analysis of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C29H39BN4O4 | CID 16221476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 10. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpar.com [ijpar.com]
- 12. neuroquantology.com [neuroquantology.com]
Bortezomib-Pinanediol: A Critical Intermediate in the Convergent Synthesis of Bortezomib
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bortezomib (marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2] This disruption of protein homeostasis leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on proteasome function.[3][4]
The synthesis of Bortezomib, a dipeptide boronic acid, presents significant challenges, particularly in controlling the stereochemistry of the boronic acid-containing amino acid analogue. A highly effective and widely adopted strategy is a convergent synthesis approach. This method hinges on the use of a key chiral intermediate: Bortezomib-pinanediol , the pinanediol ester of Bortezomib. This intermediate serves to protect the reactive boronic acid group and allows for efficient purification, ultimately leading to a high-purity final product. This guide provides a detailed overview of the synthesis of Bortezomib through the this compound intermediate, including experimental protocols, quantitative data, and a summary of the drug's mechanism of action.
Bortezomib's Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway
Bortezomib's therapeutic effect is derived from its potent and specific inhibition of the 26S proteasome. This large protein complex is central to the Ubiquitin-Proteasome System (UPS), which regulates the degradation of a vast number of intracellular proteins controlling cell cycle, survival, and apoptosis.[5]
In many cancers, the UPS is dysregulated, promoting uncontrolled cell division.[6] Bortezomib's primary target within the proteasome is the chymotrypsin-like activity of the β5 subunit in the 20S catalytic core.[1][6] By binding to this site, Bortezomib prevents the degradation of key pro-apoptotic proteins.
One of the most critical pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. When IκB is degraded by the proteasome, NF-κB is free to move to the nucleus and activate genes that promote cell survival. By inhibiting the proteasome, Bortezomib prevents the degradation of IκB, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[4][7]
Figure 1. Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.
Synthesis of Bortezomib via this compound
A convergent synthesis strategy is favored for producing Bortezomib, as it generally leads to higher overall yields and simplifies purification. This approach involves synthesizing three key fragments—L-boronoleucine, L-phenylalanine, and pyrazinecarboxylic acid—and then coupling them together. The use of (1S,2S,3R,5S)-pinanediol as a chiral auxiliary and protecting group for the boronoleucine fragment is central to this process.
The overall workflow involves creating the pinanediol ester of the L-boronoleucine fragment, followed by sequential peptide couplings to build the full dipeptide chain, forming this compound. The final step is a deprotection reaction to remove the pinanediol group, yielding Bortezomib.
Figure 2. Convergent synthesis workflow for Bortezomib highlighting the key intermediate.
Experimental Protocols
The following protocols are generalized representations based on published synthetic routes.[8][9][10] Researchers should consult specific literature for precise stoichiometry and reaction conditions.
Protocol 1: Synthesis of this compound
This step involves the coupling of the N-pyrazinoyl-L-phenylalanine fragment with the (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt.
-
Reaction Setup: Suspend N-pyrazinoyl-L-phenylalanine (1.0 eq), (1R)-(1S,2S,3R,5S)-Pinanediol leucine boronate trifluoroacetate salt (1.0 eq), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq) in dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the suspension to between -5°C and 0°C using an ice-salt bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0-3.5 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water, 1% phosphoric acid or 10% citric acid, 2% potassium carbonate or 10% sodium bicarbonate, and finally a brine solution.[9][10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, often as a solid or foamy solid. This intermediate can be carried to the next step with or without further purification.[9]
Protocol 2: Deprotection to Yield Bortezomib
This final step removes the pinanediol protecting group via a transesterification reaction.
-
Reaction Setup: Dissolve this compound (1.0 eq) and isobutylboronic acid (1.5-2.0 eq) in a biphasic solvent system of methanol and hexane (e.g., 1:1 v/v).[8][10]
-
Acidification: Add 1N hydrochloric acid to the mixture and stir vigorously at room temperature.
-
Reaction: Continue stirring for 16-24 hours. The pinanediol chiral auxiliary is transferred to the isobutylboronic acid and partitions into the hexane layer.
-
Layer Separation: Separate the aqueous methanol layer from the hexane layer. Wash the aqueous layer with additional hexane to remove all traces of the pinanediol-isobutylboronate.
-
Neutralization and Extraction: Carefully neutralize the aqueous methanol layer with sodium bicarbonate to a pH of approximately 5.[10] Concentrate the mixture under vacuum to remove most of the methanol, then extract the aqueous residue multiple times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Bortezomib can be purified by recrystallization from ethyl acetate to yield the final product, typically as a trimeric boroxine anhydride.[8]
Quantitative Data Summary
The efficiency of the synthesis is critical for industrial production. The use of the this compound intermediate allows for high yields and purities to be achieved.
| Step / Product | Reported Yield | Purity | Reference |
| (1S,2S,3R,5S)-pinanediol-N-BOC-dipeptide boronate | 98.5% | - | [9] |
| (1S,2S,3R,5S)-pinanediol-dipeptide boronate HCl | 79.8% | 95.6% (HPLC) | [9] |
| Bortezomib (from this compound) | 60% | 99.83% (HPLC) | [8] |
| Bortezomib (Overall Process) | 82% | 99.5% | [11] |
Conclusion
This compound is a cornerstone intermediate in the modern, convergent synthesis of Bortezomib. Its use facilitates stereochemical control, protects the reactive boronic acid moiety during peptide coupling, and simplifies the purification process. The methodologies described enable the production of Bortezomib with high yield and exceptional purity, meeting the stringent requirements for an active pharmaceutical ingredient. For researchers and professionals in drug development, understanding the synthesis and handling of this key intermediate is essential for the efficient and scalable production of this life-saving anticancer agent.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 10. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
Rationale for using boronic acid protecting groups in drug design
An In-depth Technical Guide to the Rationale for Using Boronic Acid Protecting Groups in Drug Design
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in medicinal chemistry. Their unique electronic structure, characterized by an empty p-orbital on the boron atom, allows for the formation of reversible covalent bonds with biological nucleophiles, a property exploited in the design of potent enzyme inhibitors. However, the inherent reactivity and potential instability of the boronic acid moiety present significant challenges in drug development, including poor stability, limited bioavailability, and potential for off-target toxicity. This technical guide provides a comprehensive overview of the rationale and strategies for employing boronic acid protecting groups in drug design. We will explore how these groups are used to overcome key pharmaceutical hurdles, transforming reactive molecules into viable drug candidates. This guide details the mechanisms of action, summarizes critical quantitative data, provides exemplary experimental protocols, and visualizes key concepts and pathways to offer a thorough resource for professionals in drug discovery and development.
The Core Rationale: Why Protect a Boronic Acid?
The primary motivation for protecting a boronic acid functional group in a drug candidate is to transiently mask its reactivity, thereby improving its drug-like properties. This strategy, often part of a prodrug approach, addresses several fundamental challenges.
-
Improving Stability and Shelf-Life: Free boronic acids can be unstable, often undergoing dehydration to form cyclic trimers known as boroxines. This process can complicate purification, characterization, and formulation. Protecting the boronic acid, typically by converting it into a more stable boronate ester, prevents this self-condensation and enhances the compound's shelf life and handling characteristics.[1]
-
Enhancing Bioavailability and Pharmacokinetics: Many peptide-based boronic acid inhibitors, while potent, suffer from poor pharmacokinetic profiles.[2] Protecting the polar boronic acid group can increase lipophilicity, thereby improving membrane permeability and oral absorption. A preeminent example is ixazomib , the first oral proteasome inhibitor. It is administered as a stable citrate ester prodrug (ixazomib citrate ), which rapidly hydrolyzes under physiological conditions to release the active drug, ixazomib.[3][4][5] This prodrug strategy was crucial for achieving oral bioavailability.[3]
-
Enabling Targeted Drug Delivery: Boronic acid protecting groups can be designed to be cleaved under specific physiological conditions unique to a target tissue, such as a tumor microenvironment. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[6] Arylboronic esters can be engineered to be stable in general circulation but undergo oxidative cleavage of the carbon-boron bond in the presence of high ROS concentrations, releasing the active cytotoxic agent specifically at the tumor site.[6][7][8][9] This minimizes systemic toxicity and enhances the therapeutic index.
-
Reducing Off-Target Toxicity: The high electrophilicity of an unprotected boronic acid can lead to non-specific reactions with various biological nucleophiles, causing off-target effects.[10] By masking the boronic acid until it reaches its intended target, its reactivity is controlled, improving selectivity and overall safety.
Key Drug Spotlights: Boronic Acids in the Clinic
Several FDA-approved drugs highlight the successful application of boronic acid chemistry.
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor, bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome.[11][12] Its boronic acid moiety is the active "warhead," forming a stable, reversible tetrahedral intermediate with a critical threonine residue in the proteasome's active site.[11][13]
-
Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, ixazomib is administered as the prodrug ixazomib citrate.[3][14] This strategy overcomes the poor oral bioavailability of the active boronic acid form. The citrate ester is rapidly hydrolyzed in vivo to release the active inhibitor.[3][5]
-
Vaborbactam (Vabomere®): A cyclic boronic acid-based β-lactamase inhibitor. It is used in combination with the carbapenem antibiotic meropenem to combat resistant bacteria. Vaborbactam potently inhibits serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), by forming a reversible covalent adduct with the active site serine.[15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for clinically relevant boronic acid drugs, illustrating the impact of the protecting group strategy and the potency of the active forms.
Table 1: Pharmacokinetic and Potency Data for Ixazomib
(Data demonstrates the successful conversion of a prodrug to a potent active form)
| Parameter | Ixazomib Citrate (Prodrug) | Ixazomib (Active Form) | Reference(s) |
| Administration | Oral | Formed in vivo | [3][4] |
| Hydrolysis | Rapidly hydrolyzes under physiological conditions | - | [3][5] |
| Oral Bioavailability | - | 58% | [3][18] |
| Tmax (Time to Peak Plasma Conc.) | - | ~1 hour | [4] |
| IC₅₀ (β5 proteasome subunit) | Inactive | 3.4 nM | [4] |
| Proteasome Dissociation t₁/₂ | - | ~20 minutes (shorter than bortezomib) | [4] |
Table 2: Comparative Pharmacokinetics of IV-Administered Ixazomib vs. Bortezomib
(Data highlights improved pharmacokinetic properties of the ixazomib chemical scaffold)
| Parameter | Ixazomib (Active Form) | Bortezomib | Reference(s) |
| Cmax (Maximal Plasma Conc.) | 17,000 ng/mL | 321 ng/mL | [14] |
| AUC₀₋₂₄ ₕ (Plasma Exposure) | 8,090 h·ng/mL | 485 h·ng/mL | [14] |
Table 3: Kinetic Parameters of Vaborbactam Inhibition of KPC-2 β-Lactamase
(Data shows the potent and durable reversible covalent inhibition)
| Parameter | Value | Unit | Reference(s) |
| Ki (Inhibition Constant) | 0.056 ± 0.015 | µM | [15] |
| k₂/K (Inactivation Constant) | (5.5 ± 0.5) x 10³ | M⁻¹s⁻¹ | [15] |
| k_off_ (Dissociation Rate Constant) | 0.000043 ± 0.000006 | s⁻¹ | [15] |
| Residence Time (1/k_off_) | 394 ± 50 | minutes | [15] |
Visualization of Key Pathways and Workflows
Diagram 1: Bortezomib's Mechanism of Action
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB survival signaling.
Diagram 2: ROS-Activated Boronic Acid Prodrug Strategy
Caption: Workflow of a ROS-responsive boronic acid prodrug, from systemic circulation to targeted activation.
Diagram 3: Mechanism of Reversible Covalent Inhibition
Caption: Boronic acid forms a reversible tetrahedral adduct with an active site Ser/Thr nucleophile.
Key Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay (Fluorogenic)
This protocol is a representative method for assessing the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome in cell lysates, adapted from methodologies used to characterize bortezomib and other inhibitors.[19][20][21]
A. Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM Sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.
-
Lysis Buffer: Assay buffer.
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO.
-
Test Inhibitor (e.g., Bortezomib): 10 mM stock in DMSO, serially diluted to desired concentrations.
-
Positive Control: Bortezomib or MG132.
-
Negative Control: DMSO.
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
96-well black, flat-bottom microplates.
-
Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm).
B. Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells (e.g., RPMI-8226 multiple myeloma cells) to ~80% confluency.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by passing the suspension through a 29-gauge needle 10-15 times on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay.
-
Adjust the lysate concentration to 1 mg/mL with Lysis Buffer and store at -80°C in aliquots.
-
-
Assay Setup:
-
Thaw the cell lysate on ice.
-
In a 96-well black plate, add 2 µg of total protein (e.g., 2 µL of 1 mg/mL lysate) to each well.
-
Add 1 µL of serially diluted test inhibitor or control (DMSO) to the respective wells.
-
Add Assay Buffer to bring the total volume in each well to 90 µL.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Kinetic Measurement:
-
Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the 10 mM stock to 1 mM in Assay Buffer.
-
To initiate the reaction, add 10 µL of the 1 mM substrate solution to each well (final concentration: 100 µM).
-
Immediately place the plate in a pre-warmed (37°C) microplate fluorometer.
-
Measure the fluorescence (Ex: 380 nm, Em: 460 nm) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
For each concentration, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Subtract the background rate from wells containing a high concentration of bortezomib (e.g., 40 µM) to correct for non-specific protease activity.[19]
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Deprotection of Boronate Esters
A. Deprotection of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester This protocol is based on the mild basic hydrolysis conditions developed for MIDA boronates.[22][23]
-
Materials: MIDA-protected compound, Tetrahydrofuran (THF), 1 M aqueous Sodium Hydroxide (NaOH), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve the MIDA boronate ester (1.0 equiv) in THF in a round-bottom flask.
-
Add 1 M aqueous NaOH (2.0-3.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~7-8 with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free boronic acid.
-
B. Deprotection of a Pinacol Boronate Ester This two-step protocol is effective for deprotecting stable alkylpinacolyl boronate esters.[24]
-
Materials: Pinacol-protected compound, Diethanolamine, Tetrahydrofuran (THF), Pentane, 2 N aqueous Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure (Step 1: Transesterification):
-
Dissolve the pinacol boronate ester (1.0 equiv) in THF.
-
Add diethanolamine (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Add pentane to precipitate the resulting diethanolamine (DEA) boronate ester.
-
Collect the solid precipitate by vacuum filtration and wash with pentane.
-
-
Procedure (Step 2: Hydrolysis):
-
Dissolve the collected DEA boronate ester in diethyl ether.
-
Add 2 N aqueous HCl and stir the biphasic mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2 x volume).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected boronic acid.
-
Conclusion and Future Perspectives
The use of protecting groups is a cornerstone of modern drug design, and in the realm of boron-containing therapeutics, it is an indispensable strategy. By transiently masking the boronic acid moiety, researchers can transform potent but pharmaceutically challenging molecules into stable, bioavailable, and targeted drugs. The clinical success of ixazomib is a direct testament to the power of this prodrug approach. Looking forward, the field is advancing with the design of novel, environment-sensitive protecting groups that respond to more specific biological triggers, such as particular enzymes or hypoxia.[25] The continued innovation in boronic acid chemistry promises to expand the therapeutic utility of this unique functional group, paving the way for a new generation of highly selective and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. tga.gov.au [tga.gov.au]
- 6. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Activity of Vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-Angiogenic Potential of Bortezomib-pinanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the anti-angiogenic properties of Bortezomib. Bortezomib-pinanediol is a prodrug that is converted to its active form, Bortezomib, a potent and reversible proteasome inhibitor. The following data and methodologies are based on studies conducted with Bortezomib.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Bortezomib, a proteasome inhibitor, has demonstrated significant anti-angiogenic properties through both direct and indirect mechanisms on endothelial cells. This guide provides an in-depth overview of the anti-angiogenic effects of Bortezomib, including quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of Bortezomib has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Inhibition) | Human Umbilical Vein Endothelial Cells (HUVECs) | 2 nM | [1][2] |
| Inhibition of Proliferation | Myeloma Patient-Derived Endothelial Cells (MMECs) & HUVECs | Dose-dependent | [3][4] |
| Inhibition of Tube Formation | HUVECs | Dose-dependent | |
| Inhibition of Migration | HUVECs | Dose-dependent |
Table 1: In Vitro Anti-Angiogenic Activity of Bortezomib
| Model | Effect | Reference |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Dose-dependent inhibition of angiogenesis | [3][4] |
| Murine Xenograft Model (Multiple Myeloma) | Decrease in tumor angiogenesis | [5] |
Table 2: In Vivo Anti-Angiogenic Activity of Bortezomib
Core Anti-Angiogenic Mechanisms
Bortezomib exerts its anti-angiogenic effects through a multi-faceted approach, impacting endothelial cells both directly and indirectly.
-
Direct Effects on Endothelial Cells:
-
Inhibition of Proliferation: Bortezomib potently inhibits the growth of endothelial cells, such as HUVECs, with a low nanomolar IC50 value.[1][2]
-
Induction of Apoptosis: By inhibiting the proteasome, Bortezomib leads to the accumulation of pro-apoptotic proteins, inducing programmed cell death in endothelial cells.
-
Cell Cycle Arrest: Bortezomib has been shown to suppress the G2/M transition in HUVECs.[1][2]
-
Inhibition of Migration and Tube Formation: Bortezomib impairs the ability of endothelial cells to migrate and form capillary-like structures, essential steps in angiogenesis.[6]
-
-
Indirect Effects via the Tumor Microenvironment:
-
Downregulation of Pro-Angiogenic Factors: Bortezomib treatment of myeloma cells leads to a reduction in the secretion of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6).[3][4] This creates a less favorable environment for new blood vessel growth.
-
Inhibition of NF-κB Signaling: The proteasome is crucial for the activation of the NF-κB pathway, a key regulator of pro-angiogenic gene expression. Bortezomib's inhibition of the proteasome blocks this pathway.
-
Key Signaling Pathways
The anti-angiogenic activity of Bortezomib involves the modulation of several critical signaling pathways within endothelial cells and the surrounding tumor microenvironment.
Caption: Bortezomib's inhibition of the proteasome leads to reduced angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic properties of Bortezomib.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bortezomib or a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vitro Tube Formation Assay (Matrigel Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well in the presence of various concentrations of Bortezomib or a vehicle control.
-
Incubation: Plates are incubated at 37°C for 6-18 hours.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.
Caption: A general workflow for investigating anti-angiogenic properties.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model for studying angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.
-
Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
Treatment Application: On day 8, a sterile filter paper disc saturated with Bortezomib or a control solution is placed on the CAM.
-
Incubation and Observation: The eggs are returned to the incubator for 48-72 hours. The CAM is then examined for changes in blood vessel formation around the disc.
-
Quantification: The anti-angiogenic effect can be quantified by counting the number of blood vessels or measuring the vessel length in the treated area compared to the control.
Conclusion
The available evidence strongly supports the anti-angiogenic properties of Bortezomib, the active form of this compound. Through direct effects on endothelial cells, including the inhibition of proliferation and tube formation, and indirect effects on the tumor microenvironment by downregulating pro-angiogenic factors, Bortezomib presents a multifaceted approach to inhibiting tumor-associated neovascularization. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic potential of proteasome inhibitors. Further research into the specific pharmacokinetics and pharmacodynamics of this compound will be beneficial in fully elucidating its therapeutic potential.
References
- 1. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib mediates antiangiogenesis in multiple myeloma via direct and indirect effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib inhibits the angiogenesis mediated by mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Discovery Research Involving Bortezomib-Pinanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core tenets of early-stage discovery research involving Bortezomib-pinanediol, a critical intermediate and prodrug of the potent proteasome inhibitor, Bortezomib. This document outlines the synthesis, mechanism of action, and preclinical evaluation methodologies pertinent to the investigation of this compound and its active form.
Introduction: Bortezomib and the Role of the Pinanediol Ester
Bortezomib is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] It is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[2]
This compound serves as a stable, crystalline intermediate in the synthesis of Bortezomib.[4][5] The pinanediol group acts as a chiral auxiliary and a protecting group for the boronic acid moiety.[3][4] This ester form is also considered a prodrug, designed to enhance stability and potentially improve pharmacokinetic properties by masking the polar boronic acid group.[3] Upon administration or under specific chemical conditions, the pinanediol ester is hydrolyzed to release the active Bortezomib.[3]
Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway
The primary mechanism of action of Bortezomib involves the potent and selective inhibition of the 26S proteasome.[6] This large protein complex is central to the ubiquitin-proteasome pathway (UPP), which is responsible for the degradation of a vast array of intracellular proteins that regulate cell cycle progression, survival, and apoptosis.[7]
Inhibition of the 26S Proteasome
Bortezomib primarily inhibits the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S core particle of the proteasome.[1][2] Its boronic acid functional group forms a reversible but stable complex with the active site threonine residues.[3] This blockade prevents the degradation of poly-ubiquitinated proteins, leading to their accumulation within the cell. This accumulation triggers a cascade of events, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[8][9]
Downstream Signaling: The NF-κB Pathway
One of the most critical downstream consequences of proteasome inhibition by Bortezomib is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate genes that promote cell survival and proliferation.[8] By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in malignant cells.[6]
Synthesis and Preclinical Evaluation Workflow
The early-stage discovery pipeline for this compound involves its synthesis, followed by a series of in vitro and in vivo assays to determine the efficacy and pharmacokinetic profile of its active form, Bortezomib.
Experimental Protocols
Synthesis of this compound
This protocol is a convergent synthesis approach adapted from published literature.[4][10]
Materials:
-
(1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt
-
N-Boc-L-phenylalanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Dichloromethane (DCM)
-
Ethyl acetate-HCl (EtOAc-HCl)
-
Pyrazinecarboxylic acid
-
Isobutylboronic acid
-
Hexane, Methanol, Water
Procedure:
-
Step 1: Dipeptide Formation: Dissolve (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt and N-Boc-L-phenylalanine in DCM. Add TBTU as a coupling reagent and stir at room temperature until completion.[4]
-
Step 2: Boc Deprotection: Remove the Boc protecting group from the resulting dipeptide boronate by treating the compound with EtOAc-HCl.[4][10]
-
Step 3: Final Coupling: Couple the deprotected dipeptide with pyrazinecarboxylic acid using TBTU in DCM to yield the final product, this compound.[4]
-
Step 4: Purification: Purify the crude product using column chromatography or recrystallization.
-
Step 5 (Optional): Hydrolysis to Bortezomib: To obtain the active drug for biological assays, the pinanediol ester can be removed via transesterification with isobutylboronic acid in a biphasic mixture of hexane and aqueous methanol under acidic conditions.[4]
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.[11]
Materials:
-
Cancer cell lines
-
Lysis buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Bortezomib (as inhibitor)
-
96-well black plates
-
Microplate fluorometer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in proteasome activity assay buffer by passing the suspension through a 29G needle multiple times.[11]
-
Assay Setup: In a 96-well plate, add cell lysate to each well. For each sample, set up a parallel well containing 40 µM Bortezomib to measure and subtract non-specific protease activity.[11]
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 100 µM.
-
Measurement: Immediately place the plate in a microplate fluorometer pre-warmed to 37°C. Monitor fluorescence (380 nm excitation, 460 nm emission) continuously for 1 hour.[11]
-
Data Analysis: Calculate the rate of fluorescence increase over time. The proteasome activity is the rate in the sample well minus the rate in the corresponding well with excess Bortezomib.
Cellular Cytotoxicity (MTT) Assay
This assay determines the concentration of Bortezomib required to inhibit cell growth by 50% (IC50).[10][12]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer)
-
Complete culture medium
-
Bortezomib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Bortezomib for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data
In Vitro Efficacy of Bortezomib and Analogs
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Bortezomib and its analogs against various cancer cell lines and the proteasome itself. As this compound acts as a prodrug, the efficacy of the released Bortezomib is the key determinant of its therapeutic potential.
Table 1: In Vitro Cytotoxicity (IC50) of Bortezomib and Novel Analogs
| Compound | A549 (Lung Cancer) IC50 (nM) | PC3 (Prostate Cancer) IC50 (nM) | Reference |
|---|---|---|---|
| Bortezomib | 27.3 | 42.0 | [10] |
| Analog 4 | 14.03 | 26.1 | [10] |
| Analog 6 | 18.5 | 37.0 | [10] |
| Analog 8 | 12.4 | 21.2 |[10] |
Table 2: Proteasome Inhibition and Cytotoxicity of Bortezomib Analog 4q
| Assay/Cell Line | IC50 | Reference |
|---|---|---|
| 20S Proteasome Inhibition | 9.6 nM | [13] |
| HCT-116 (Colon) | < 5 µM | [13] |
| A549 (Lung) | < 5 µM | [13] |
| K562 (Leukemia) | < 5 µM | [13] |
| RPMI-8226 (Myeloma) | < 5 µM |[13] |
Pharmacokinetic Parameters of Bortezomib
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the active compound.
Table 3: Pharmacokinetic Parameters of Bortezomib in Mice (IV Administration)
| Dose | Parameter | Value | Reference |
|---|---|---|---|
| 0.25 mg/kg | Plasma Half-life | Long terminal elimination phase | [14][15] |
| 1 mg/kg | Distribution | Extensive tissue distribution | [14][15] |
| - | Plasma Protein Binding | ~83% | [14][16] |
| - | Metabolism | Hepatic (Cytochrome P450) |[16][17] |
Stability of Reconstituted Bortezomib
Stability data is important for handling and formulation development.
Table 4: Chemical Stability of Reconstituted Bortezomib Solutions
| Concentration | Storage Conditions | Container | Stability Duration | Reference |
|---|---|---|---|---|
| 2.5 mg/mL in 0.9% NaCl | 5 ± 3 °C, protected from light | Vial / Syringe | 7 days (>95% remaining) | [18] |
| 2.5 mg/mL in NS | 4°C or 23°C | Vial / Syringe | 21 days (>95.26% remaining) | [19] |
| 2.5 mg/mL in 0.9% NaCl | 4°C, protected from light | Vial | 30 days (>88.18% remaining) | [20] |
| 2.5 mg/mL | Refrigerated, protected from light | Vial / Syringe | 84 days (>97% remaining) |[21] |
Conclusion
The early-stage discovery of this compound is intrinsically linked to the well-established biological activity and mechanism of its active form, Bortezomib. Research efforts focus on leveraging the pinanediol ester as a stable synthetic intermediate and a potential prodrug to improve drug delivery and stability. The technical framework presented here, encompassing synthesis, mechanistic pathway analysis, and detailed protocols for in vitro and in vivo evaluation, provides a robust foundation for scientists and researchers aiming to explore and develop novel boronic acid-based proteasome inhibitors. The quantitative data from preclinical studies consistently demonstrates the potent anti-cancer activity of Bortezomib, underscoring the therapeutic potential of its pinanediol prodrug form.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. This compound | 205393-22-2 [chemicalbook.com]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of proteasome and aggresome function induces synergistic antitumor activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically-based pharmacokinetic modeling of target-mediated drug disposition of bortezomib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. Physicochemical stability of Bortezomib Accord 2.5 mg/mL and diluted 1 mg/mL intravenous injection solution in punctured original vials and polypropylene syringes - GaBIJ [gabi-journal.net]
Methodological & Application
Application Notes and Protocols: Bortezomib-Pinanediol Dissolution for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib is a first-in-class dipeptide boronic acid derivative that acts as a potent, reversible, and selective inhibitor of the 26S proteasome.[1][2][3] By targeting the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins, bortezomib disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[1][4][5] It is clinically approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][5]
Bortezomib-pinanediol is a more stable prodrug of bortezomib, containing a pinanediol ester group that protects the boronic acid moiety.[6][7] This ester form is often used in research settings. For in vitro cell culture experiments, the pinanediol ester must be properly dissolved to create a stable stock solution, from which working concentrations can be prepared. Under physiological conditions or upon hydrolysis, the pinanediol group is cleaved, releasing the active bortezomib.[8] This document provides a detailed protocol for the dissolution of this compound and its application in a common cell viability assay.
Mechanism of Action: Proteasome Inhibition
Bortezomib's primary mechanism of action involves the targeted inhibition of the chymotrypsin-like activity of the β5 subunit within the 20S core of the 26S proteasome.[2] This inhibition prevents the degradation of poly-ubiquitinated proteins. A key consequence is the stabilization of the inhibitor of NF-κB, IκBα.[1][3] By preventing IκBα degradation, bortezomib blocks the activation and nuclear translocation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[1][9][10] The resulting accumulation of pro-apoptotic proteins and cell cycle regulators (like p21 and p53) ultimately induces cell cycle arrest and apoptosis.[1][4][11]
Quantitative Data Summary
The following table summarizes key quantitative information for handling this compound ester.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₉H₃₉BN₄O₄ | [] |
| Molecular Weight | 518.46 g/mol | [] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7][13] |
| Solubility in DMSO | ≥ 2.87 mg/mL (5.54 mM) | [7] |
| Recommended Stock Conc. | 1-10 mM in 100% DMSO | [10] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [6][10] |
| Typical In Vitro Conc. | 1 - 1000 nM | [10] |
| Incubation Time | 2 - 72 hours, depending on cell line and assay | [10] |
Protocols
Protocol for Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound ester powder (e.g., 1 mg)
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance and micropipettes
Procedure:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock from 1 mg:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (518.46 g/mol * 0.010 mol/L) = 0.0001928 L
-
Volume (µL) = 192.8 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the powder. Vortex or sonicate briefly until the solid is completely dissolved.[7] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[6]
Experimental Workflow: Cell Viability Assessment
The following diagram illustrates a standard workflow for assessing the effect of this compound on cell viability in vitro.
Protocol for MTT Cell Viability Assay
This protocol provides a method for determining cell viability following treatment with this compound, based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[14][15]
Materials:
-
Cells cultured in 96-well plates and treated with bortezomib
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS), filtered and protected from light
-
Serum-free culture medium
-
Solubilization solvent (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[15] Treat cells with a range of bortezomib concentrations (prepared by diluting the stock solution in culture medium) and a vehicle control (medium with the highest percentage of DMSO used). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After incubation, carefully aspirate the culture medium from each well.
-
Wash Step (Optional but Recommended): Gently wash cells once with 100 µL of sterile PBS or serum-free medium to remove any residual drug or serum components.
-
MTT Incubation: Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[15]
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of blank wells (media, MTT, and solvent only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Proteasome | TargetMol [targetmol.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 11. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. 4.3. MTT Assay [bio-protocol.org]
Application Note: Long-Term Storage and Stability of Bortezomib-pinanediol Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib-pinanediol is a prodrug of Bortezomib, a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of intracellular proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, making it an effective therapy for multiple myeloma and other malignancies. Given its therapeutic importance and the inherent reactivity of its boronic acid moiety, understanding the long-term storage and stability of this compound powder and its active form, Bortezomib, upon reconstitution is critical for ensuring its efficacy and safety in research and clinical applications.
This document provides detailed protocols and data regarding the storage and stability of this compound powder and reconstituted Bortezomib solutions.
Recommended Storage of this compound Powder
The solid-state stability of this compound powder is crucial for maintaining its potency and purity over time. While extensive public data on the degradation kinetics of the powder is limited, manufacturer recommendations provide guidance for optimal long-term storage.
Table 1: Recommended Long-Term Storage Conditions for this compound Powder
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 years[1][2] | Recommended for long-term storage to minimize degradation. |
| 4°C | Up to 2 years[2] | Suitable for shorter-term storage. |
It is essential to store the powder protected from light and moisture. The container should be tightly sealed.
Stability of Reconstituted Bortezomib Solutions
Upon reconstitution, Bortezomib becomes susceptible to various degradation pathways. Extensive studies have been conducted to determine the stability of Bortezomib in solution under various conditions.
Chemical Stability in Solution
Bortezomib solutions, typically reconstituted in 0.9% sodium chloride (normal saline), have demonstrated stability for extended periods beyond the initial manufacturer recommendation of 8 hours.[3] This allows for more efficient use and reduced waste in a laboratory or clinical setting.
Table 2: Stability of Reconstituted Bortezomib (1.0 mg/mL) in Normal Saline
| Storage Temperature | Container | Stability Duration (% Remaining >95%) | Reference |
| 4°C or 23°C | Original Vial or Syringe | 42 days | [4] |
| 4°C | Original Vial or Syringe | 15 days | [5] |
Table 3: Stability of Reconstituted Bortezomib (2.5 mg/mL) in Normal Saline
| Storage Temperature | Container | Stability Duration (% Remaining >95%) | Reference |
| 4°C or 23°C | Original Vial or Syringe | 21 days[4][6][7][8][9] | [4][6][7][8][9] |
| 5 ± 3°C (Refrigerated) | Original Vial or Syringe | 7 days | [10] |
| 20-30°C (In-use) | Original Vial or Syringe | 24 hours | [10] |
Degradation Pathways
Bortezomib is susceptible to degradation primarily through hydrolysis and oxidation, particularly under stress conditions such as acidic, basic, or oxidative environments.[11][12][13][14] The primary degradation pathways include:
-
Oxidative Deboronation: The boronic acid moiety is prone to oxidation, which can inactivate the drug.[15]
-
Hydrolysis: The amide bonds in the peptide-like structure can be hydrolyzed under acidic or basic conditions.[13]
Significant degradation has been observed under acid and base stress conditions.[11][12] Forced degradation studies have identified several degradation products, with the major degradant often being a hydroxyamide impurity.[11][13]
Caption: Major degradation pathways for Bortezomib.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bortezomib and the separation of its degradation products. This method is adapted from validated procedures described in the literature.[3][11]
Objective: To determine the concentration of Bortezomib and resolve it from potential impurities and degradation products.
Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm)[11]
-
Bortezomib reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Tetrahydrofuran
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Diluent: Acetonitrile/Water (e.g., 10:90 v/v)
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[11] | | Mobile Phase A | 10mM Ammonium Formate (85%), Tetrahydrofuran (15%), Acetonitrile (1%)[11] | | Mobile Phase B | Water (11%), Tetrahydrofuran (14%), Acetonitrile (75%)[11] | | Flow Rate | 0.9 mL/min[11] | | Column Temperature | 35°C[11] | | Detection Wavelength | 270 nm or 271 nm[11][12] | | Injection Volume | 10 µL[11] | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 98 | 2 | | | 10.0 | 61 | 39 | | | 23.0 | 30 | 70 | | | 24.0 | 0 | 100 | | | 25.0 | 0 | 100 | | | 26.0 | 98 | 2 | | | 35.0 | 98 | 2 |
Procedure:
-
Standard Preparation: Prepare a stock solution of Bortezomib reference standard in the diluent at a known concentration (e.g., 2.0 mg/mL).[11] Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Reconstitute this compound powder with 0.9% NaCl to the desired concentration (e.g., 2.5 mg/mL).[4] Dilute an aliquot of the sample with the diluent to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the Bortezomib peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the standard curve. The method should demonstrate separation of the main Bortezomib peak from any degradation products.[4]
Caption: Experimental workflow for HPLC stability testing.
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of Bortezomib and identify potential degradation products under various stress conditions, as recommended by ICH guidelines.[11][12][14]
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a Bortezomib solution (e.g., 1.0 mg/mL in 0.9% NaCl).
-
Stress Conditions: Expose the aliquots to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C-80°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid- and base-stressed samples before analysis.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method described above. A PDA detector is useful for assessing peak purity. LC-MS/MS can be used to identify the mass of degradation products.[12]
-
Evaluation: Assess the percentage of degradation and the formation of new peaks. A mass balance close to 100% (% assay + % impurities + % degradation products) should be achieved to demonstrate the specificity of the method.[12]
Bortezomib Mechanism of Action: Proteasome Inhibition
Bortezomib exerts its cytotoxic effects by targeting the ubiquitin-proteasome pathway. Proteins targeted for degradation are first tagged with ubiquitin molecules. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. Bortezomib reversibly inhibits the chymotrypsin-like activity of the 20S core particle of the proteasome, leading to an accumulation of ubiquitinated proteins. This disrupts downstream signaling pathways, resulting in cell cycle arrest and apoptosis.
Caption: Bortezomib inhibits the 26S proteasome.
Conclusion
This compound powder is stable for up to 3 years when stored at -20°C.[1][2] Once reconstituted, Bortezomib solutions exhibit significant chemical and physical stability for extended periods (up to 42 days for 1.0 mg/mL and 21 days for 2.5 mg/mL) when stored at refrigerated or room temperatures, protected from light.[4] The primary degradation pathways involve hydrolysis and oxidation. The provided protocols for stability testing using HPLC and forced degradation studies are essential tools for ensuring the quality and integrity of Bortezomib in research and drug development settings.
References
- 1. This compound | Proteasome | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PP-003 Stability study of bortezomib (velcade) with limit test for all degradation products | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of unused reconstituted bortezomib in original manufacturer vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C). | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bortezomib-pinanediol in Cellular Proteasome Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib-pinanediol is a prodrug of Bortezomib, a potent and reversible inhibitor of the 26S proteasome.[1][2] The pinanediol ester moiety masks the reactive boronic acid group of Bortezomib, potentially improving its stability and pharmacokinetic properties.[1][3] In the cellular environment, this compound is hydrolyzed to release the active component, Bortezomib.[1] Bortezomib itself is a highly selective inhibitor of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins.[4][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing cell cycle arrest and apoptosis, making it a valuable tool for cancer research and drug development.[1][4]
These application notes provide detailed protocols for utilizing this compound in cellular proteasome inhibition assays, along with data on the activity of its active form, Bortezomib, and diagrams of the key signaling pathways involved.
Mechanism of Action
This compound functions as a prodrug, releasing Bortezomib within the cell. Bortezomib reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1][6] This inhibition prevents the degradation of numerous cellular proteins, leading to several downstream effects:
-
Disruption of the NF-κB Pathway: Proteasome inhibition stabilizes the inhibitor of NF-κB, IκBα, preventing its degradation. This sequesters the NF-κB transcription factor in the cytoplasm, inhibiting the transcription of pro-survival genes.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to ER stress and the activation of the unfolded protein response (UPR).[1]
-
Cell Cycle Arrest: The accumulation of cell cycle regulatory proteins, such as p21 and p27, leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, often at the G2/M phase.[1]
-
Induction of Apoptosis: The culmination of these cellular stresses, including the accumulation of pro-apoptotic proteins like NOXA, triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1]
Data Presentation
Table 1: IC50 Values of Bortezomib for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| PC-3 | Prostate Cancer | 20 | 48 |
| NCI-H69 | Small Cell Lung Cancer | <50 | 48 |
| A549 | Non-Small Cell Lung Cancer | >500 | 48 |
| FaDu | Head and Neck Cancer | ~80 | 48 |
| SCC-15 | Head and Neck Cancer | ~20 | 48 |
| DBTRG.05-MG | Glioblastoma | <10 | Not Specified |
| U87-MG | Glioblastoma | <10 | Not Specified |
| RPMI 8226 | Multiple Myeloma | 3.31 | 48 |
| IM-9 | Multiple Myeloma | >100 | 72 |
| OPM-2 | Multiple Myeloma | <10 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay method and cell density.
Table 2: IC50 Values of Bortezomib for Proteasome Inhibition in Myeloma Cell Lines (1-hour treatment)
| Proteasomal Activity | Median IC50 (nM) |
| Chymotrypsin-like | 5 |
| Caspase-like | 200 |
| Trypsin-like | >1000 |
Experimental Protocols
Protocol 1: Cellular Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Proteasome Assay Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 2 mM ATP)
-
Proteasome Substrate (e.g., Suc-LLVY-AMC)
-
Proteasome Inhibitor Control (e.g., MG-132 or Bortezomib)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add an appropriate volume of cold Proteasome Assay Lysis Buffer to each well.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Proteasome Activity Measurement:
-
Prepare a master mix containing the proteasome substrate in the assay buffer.
-
Add the substrate master mix to each well of a new 96-well black plate.
-
Transfer the cell lysates to the corresponding wells of the plate containing the substrate.
-
To determine the background fluorescence, include wells with lysis buffer and substrate only.
-
To determine non-proteasomal activity, treat a set of control cell lysates with a known proteasome inhibitor (e.g., MG-132).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Subtract the fluorescence of the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.
-
Normalize the proteasome activity to the protein concentration of each lysate.
-
Calculate the percentage of proteasome inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Protocol for In Vivo Administration of Bortezomib Pinanediol Ester in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Bortezomib is a first-in-class, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is critical for the degradation of intracellular proteins.[1] By inhibiting the proteasome, particularly the chymotrypsin-like activity of the β5 subunit, bortezomib disrupts cellular protein homeostasis, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][3] It is an FDA-approved therapeutic for multiple myeloma and mantle cell lymphoma.[4][2]
Bortezomib-pinanediol is a boronic ester prodrug of bortezomib.[5][] This form enhances the stability of the parent compound, making it more resistant to hydrolysis compared to other boronic esters.[7][8] In a physiological environment, the pinanediol ester undergoes hydrolytic cleavage to release the active bortezomib.[7] This document provides a standard protocol for the preparation and in vivo administration of this compound in murine models for pre-clinical research.
Mechanism of Action: Proteasome Inhibition
Bortezomib's primary mechanism involves the potent and reversible inhibition of the 26S proteasome. This leads to the disruption of multiple downstream signaling pathways crucial for tumor cell survival and proliferation. Key consequences include:
-
Inhibition of NF-κB Pathway: The proteasome is responsible for degrading IκB, an inhibitor of the pro-survival transcription factor NF-κB. Bortezomib treatment prevents IκB degradation, sequestering NF-κB in the cytoplasm and blocking its activity.[9][10]
-
Accumulation of Pro-Apoptotic Proteins: Inhibition of protein degradation leads to the buildup of pro-apoptotic factors like NOXA and the tumor suppressor p53.[1][11][12]
-
Cell Cycle Arrest: The accumulation of cell cycle inhibitors, such as p21, leads to arrest in the G2-M phase.[1][11]
-
Induction of ER Stress: Myeloma cells produce large quantities of immunoglobulins and are particularly sensitive to the accumulation of unfolded or misfolded proteins, which triggers a terminal unfolded protein response (UPR) and subsequent apoptosis.[9]
Experimental Protocols
Reagent Preparation and Formulation
-
Objective: To prepare a stock solution of this compound and dilute it to the final working concentration for injection. Due to the ester's stability, hydrolysis to active bortezomib is expected in vivo. The formulation protocol is similar to that of bortezomib.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Protocol:
-
Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Add sterile DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex gently until the solution is clear. This stock solution can be stored at -20°C or -80°C for short-term use.
-
-
Working Solution (e.g., 0.1 mg/mL for a 1 mg/kg dose):
-
On the day of injection, thaw the stock solution.
-
Calculate the final volume needed based on the number of mice and the injection volume (typically 100 µL or 10 mL/kg).
-
Dilute the DMSO stock solution with sterile PBS or 0.9% saline. For a 1 mg/kg dose in a 20g mouse (requiring 20 µg in 200 µL), you would dilute the stock to a final concentration of 0.1 mg/mL.
-
Important: The final concentration of DMSO in the injected solution should be minimized (ideally ≤5%) to avoid toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in PBS/saline.
-
-
Administer the prepared solution to mice within 2-3 hours of reconstitution.[13]
-
In Vivo Administration Protocol
-
Objective: To administer the formulated this compound to tumor-bearing mice.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are commonly used for xenograft studies with human cell lines.[14][15]
-
Administration Routes:
-
Protocol (Example: i.p. injection):
-
Properly restrain the mouse.
-
Wipe the lower abdominal area with an alcohol swab.
-
Using a 27-gauge or smaller needle, lift the skin over the abdomen to create a tent.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity, avoiding the internal organs.
-
Inject the calculated volume of the working solution (e.g., 100-200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Administer the vehicle control solution to the control group of mice using the same procedure.
-
Quantitative Data Summary
Table 1: Recommended Dosing Regimens in Murine Models
| Mouse Model | Tumor Type | Dose (mg/kg) | Route | Schedule | Outcome | Citation |
| NOD/SCID | Primary Effusion Lymphoma | 0.3 | i.p. | Twice weekly | Increased survival (median 32 vs 15 days) | [15] |
| NSG | Blastic Plasmacytoid Dendritic Cell Neoplasm | 0.25 | i.p. | Twice weekly (4 weeks) | Significantly increased overall survival | [14] |
| NIH-III Nude | Multiple Myeloma | 0.6 | i.p. | Three times a week (2 weeks) | Reduced tumor burden | [18] |
| SCID | Multiple Myeloma | 1.0 | i.p. | Twice weekly | Reduced tumor burden | [13] |
| BALB/c | Melanoma | 1.0 | i.p. | Every second day (7 doses) | Tolerated, inhibited proteasome activity | [3] |
Table 2: Pharmacokinetic Parameters of Bortezomib in Mice (Single i.v. Dose)
| Parameter | 0.25 mg/kg Dose | 1.0 mg/kg Dose | Notes | Citation |
| Plasma Profile | Steep distribution phase followed by a long terminal elimination phase. | Similar profile, with saturation observed at higher doses. | Drug concentrations in tissues are 1-2 orders of magnitude higher than in plasma. | [16][17] |
| Plasma Protein Binding | ~83% | ~83% | Linear binding at therapeutic concentrations. | [16] |
| Elimination Half-Life | >40 hours (after multiple dosing) | 76-108 hours (after multiple dosing) | Half-life is dose and time-dependent. | [1] |
| Metabolism | Primarily via CYP3A4, CYP2C19, CYP1A2. Oxidative deboronation is the main pathway. | Same as 0.25 mg/kg dose. | Metabolites are pharmacologically inactive. | [1] |
Table 3: Reported Toxicity and Tolerability in Mice
| Dose (mg/kg) | Schedule | Observations | Citation |
| 0.3 | Twice weekly | Well tolerated. | [15] |
| 1.0 | Every second day | Tolerated. Higher daily doses were lethal. | [3] |
| 1.0 | Twice weekly | No significant adverse effects reported in the study. | [13] |
| 0.6 | Three times a week | No significant side effects mentioned. | [18] |
Experimental Workflow Visualization
A typical in vivo efficacy study involves tumor cell implantation, monitoring tumor growth, randomizing animals into treatment groups, and assessing endpoints.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Efficacy Studies of the Proteasome Inhibitor BSc2118 in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 11. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bortezomib as a new therapeutic approach for blastic plasmacytoid dendritic cell neoplasm | Haematologica [haematologica.org]
- 15. pnas.org [pnas.org]
- 16. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiologically-based pharmacokinetic modeling of target-mediated drug disposition of bortezomib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bortezomib-pinanediol in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Bortezomib, a potent proteasome inhibitor, has demonstrated significant anti-cancer activity in various malignancies. Bortezomib-pinanediol is a stable ester form of bortezomib, which readily hydrolyzes to the active bortezomib in aqueous solutions. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
The efficacy of bortezomib in 3D spheroid models varies across different cancer cell types. The following tables summarize quantitative data from studies investigating the effects of bortezomib on 3D spheroids.
Table 1: IC50 Values of Bortezomib in 3D Spheroid Models
| Cell Line | Cancer Type | IC50 Value (nM) | Assay | Reference |
| PC3 (parental) | Prostate Cancer | 32.8 | WST-1 | [1] |
| PC3 (resistant) | Prostate Cancer | 346 | WST-1 | [1] |
| SW1353 | Chondrosarcoma | 5 | CellTiter-Glo® 3D | [2] |
| A498 | Renal Cell Carcinoma | ~10-20 (sharp inflection) | DRAQ7 Staining | [3] |
| RPMI 8226 | Multiple Myeloma | 13.1 ± 6.9 | Metabolic Activity | [4] |
Table 2: Effects of Bortezomib on 3D Spheroid Viability and Growth
| Cell Line | Cancer Type | Bortezomib Concentration | Incubation Time | Observed Effect | Reference |
| TE12 | Esophageal Squamous Cell Carcinoma | 10 nM - 10 µM | 72 hours | Concentration-dependent decrease in cell viability and invasion. | [5] |
| A498 | Renal Cell Carcinoma | 5 - 50 nM | 48 hours | Dose-dependent increase in cell death; complete spheroid killing at ≥ 50 nM. | [3] |
| SW1353 | Chondrosarcoma | 5 nM (IC50) | 48 hours | Significant decrease in cell viability. | [2] |
| PC3 (resistant) | Prostate Cancer | 20 nM, 100 nM | 12 days | Spheroid diameter significantly higher than parental cells, indicating resistance. | [1][6] |
Signaling Pathways Affected by Bortezomib in 3D Models
Bortezomib exerts its anti-cancer effects through the inhibition of the 26S proteasome, leading to the dysregulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Bortezomib-induced signaling pathways in cancer cells.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol is adapted from high-throughput screening methodologies and is suitable for generating uniformly sized spheroids.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
384-well hanging drop plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL for 500 cells per 20 µL drop).
-
Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well hanging drop plate.
-
Invert the plate to form hanging drops.
-
Place the plate in a humidified incubator for 3-4 days to allow for spheroid formation.
Caption: Workflow for 3D spheroid formation via hanging drop.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in hanging drop plates or ultra-low attachment plates
Procedure:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentration.
-
For hanging drop cultures, carefully add an equal volume (e.g., 20 µL) of the 2x drug solution to each hanging drop containing a spheroid.
-
For ultra-low attachment plates, remove half of the existing medium from each well and replace it with an equal volume of the 2x drug solution.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the treated spheroids for the desired time period (e.g., 48-72 hours).
Protocol 3: Assessment of Spheroid Viability using Calcein-AM and Ethidium Homodimer-1
This method allows for the visualization of live (green) and dead (red) cells within the spheroid.[5]
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H2O)
-
PBS or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Prepare a working solution containing Calcein-AM (final concentration ~2 µM) and EthD-1 (final concentration ~4 µM) in PBS.
-
Carefully transfer the spheroids from the culture plate to a suitable imaging plate (e.g., glass-bottom plate).
-
Remove the culture medium and wash the spheroids gently with PBS.
-
Add the Calcein-AM/EthD-1 working solution to cover the spheroids.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
Caption: Workflow for spheroid viability assessment.
Conclusion
The use of this compound in 3D spheroid culture models provides a valuable tool for preclinical cancer research and drug development. These models offer a more accurate representation of the in vivo tumor environment, allowing for a more reliable evaluation of drug efficacy and mechanism of action. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their 3D cell culture studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a combined therapy of bortezomib and ionizing radiation on chondrosarcoma three-dimensional spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bortezomib-induces apoptosis in esophageal squamous cell carcinoma cells through activation of the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Experimental Use of Bortezomib-Pinanediol in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bortezomib-pinanediol to investigate the ubiquitin-proteasome system (UPS). This compound serves as a prodrug, which in a cellular environment, metabolizes into its active form, Bortezomib. Bortezomib is a potent, reversible, and selective inhibitor of the 26S proteasome, a critical component of the UPS responsible for the degradation of ubiquitinated proteins.[1][2] Inhibition of the proteasome by Bortezomib disrupts cellular homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a valuable tool for studying these processes.[1][3]
Mechanism of Action
This compound is a boronic acid dipeptide derivative.[4] The pinanediol group enhances the compound's stability and pharmacokinetic properties.[3] Once inside the cell, the pinanediol ester is cleaved, releasing the active Bortezomib. The boron atom in Bortezomib's structure reversibly binds to the active site threonine residues within the β5 subunit of the 20S proteasome core, inhibiting its chymotrypsin-like activity.[2] This inhibition prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation.
The downstream effects of proteasome inhibition by Bortezomib are multifaceted and include:
-
Disruption of the NF-κB Pathway: The accumulation of the inhibitor of κB (IκB), a protein normally degraded by the proteasome, sequesters the transcription factor NF-κB in the cytoplasm, preventing its pro-survival signaling.[1][5]
-
Induction of Apoptosis: The buildup of pro-apoptotic proteins such as p53 and NOXA, coupled with the activation of caspases, triggers programmed cell death.[1][5][6]
-
Cell Cycle Arrest: The accumulation of cyclin-dependent kinase inhibitors like p21 and p27 halts the cell cycle, typically at the G2/M phase.[1]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to ER stress and the activation of the unfolded protein response (UPR), which can also contribute to apoptosis.[5][7]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bortezomib in various cancer cell lines, demonstrating its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Method | Reference |
| MM.1S | Multiple Myeloma | < 3 | 24 | MTT | [8] |
| U266 | Multiple Myeloma | < 3 | 24 | MTT | [8] |
| RPMI-8226 | Multiple Myeloma | < 3 | 24 | MTT | [8] |
| OPM2 | Multiple Myeloma | 5-10 | Not Specified | Not Specified | [9] |
| PC3 (parental) | Prostate Cancer | 32.8 | 48 | WST-1 | [10] |
| PC3 (Bortezomib-resistant) | Prostate Cancer | 346 | 48 | WST-1 | [10] |
| RPMI 8226 | Multiple Myeloma | ~5 | 24 | Not Specified | [11] |
| HepG2 | Hepatocellular Carcinoma | 2, 4, 8, 16 | 24, 48 | MTT | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on the ubiquitin-proteasome system.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
This compound
-
Treated and untreated cells
-
Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[9]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Lysis: Harvest treated and untreated cells and wash with cold PBS. Lyse the cells in proteasome activity assay buffer.[9] The cell lysate can be prepared by passing the cells through a 29G needle multiple times.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Substrate Addition: Add the fluorogenic proteasome substrate Suc-LLVY-AMC to a final concentration of 100 µM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Record measurements every 5 minutes for 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. To determine the specific proteasome activity, a parallel set of reactions containing a known proteasome inhibitor (like Bortezomib itself at a high concentration, e.g., 40 µM) should be run, and this background fluorescence should be subtracted.[9]
Western Blot Analysis for Ubiquitinated Proteins
This protocol is used to detect the accumulation of poly-ubiquitinated proteins following treatment with this compound.
Materials:
-
This compound
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for various time points (e.g., 4, 8, 12, 24 hours).[14] Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitin diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A smear of high-molecular-weight bands indicates the accumulation of poly-ubiquitinated proteins.[15]
-
Loading Control: Probe the same membrane for a loading control to ensure equal protein loading.
Visualizations
Signaling Pathways Affected by Bortezomib
Caption: Bortezomib inhibits the 26S proteasome, leading to downstream effects.
Experimental Workflow for Studying this compound
Caption: General workflow for in vitro experiments with this compound.
Logical Relationship of Bortezomib's Pro-Apoptotic Mechanism
References
- 1. This compound | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitor PS-341 (Bortezomib) Induces Calpain-dependent IκBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Bortezomib-Pinanediol in Cancer Cell Apoptosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib, a dipeptidyl boronic acid, is a highly selective and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1][2] Bortezomib-pinanediol is the inactive ester prodrug of bortezomib, which hydrolyzes to the active bortezomib form. In cancer research, bortezomib is a cornerstone tool for studying the ubiquitin-proteasome system and for inducing apoptosis (programmed cell death). Cancer cells, due to their high proliferation rates, are particularly reliant on the proteasome, making them susceptible to its inhibition.[1] This document provides detailed application notes on the mechanism of bortezomib-induced apoptosis and standardized protocols for its use in treating cancer cell lines for apoptosis studies.
Mechanism of Action
Bortezomib's primary anti-cancer effect stems from its inhibition of the chymotrypsin-like activity of the 20S proteasome.[2] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][3] Persistent ER stress is a potent initiator of apoptosis.
Several key signaling pathways are activated following bortezomib treatment:
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of ubiquitinated proteins induces ER stress.[4] This can lead to the release of intracellular calcium, mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[2][5]
-
Inhibition of NF-κB Pathway: Bortezomib prevents the degradation of IκBα, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[6][7] This sequesters NF-κB in the cytoplasm, inhibiting the transcription of its anti-apoptotic target genes and sensitizing cells to apoptotic stimuli.
-
Upregulation of Pro-Apoptotic Proteins: Treatment with bortezomib leads to the accumulation of pro-apoptotic BH3-only proteins of the Bcl-2 family, such as NOXA, Bik, and Bim.[1][8][9][10] These proteins are critical for initiating the mitochondrial apoptosis pathway.
-
Cell Cycle Arrest: Bortezomib can induce cell cycle arrest, most commonly at the G2/M phase, by affecting the levels of key cell cycle regulatory proteins.[1][11][12] This arrest prevents cell proliferation and can precede the onset of apoptosis.
Data Presentation: Efficacy of Bortezomib Across Cancer Cell Lines
The cytotoxic and apoptotic effects of bortezomib are dose- and time-dependent and vary across different cancer cell lines.
Table 1: Bortezomib Half-Maximal Inhibitory Concentration (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) | Citation |
| PC-3 | Prostate Cancer | 20 | 48 | [13] |
| PC-3 | Prostate Cancer | 100 | 24 | [13] |
| DHL-4 | B-cell Lymphoma | 25 | 72 | [14] |
| DHL-7 | B-cell Lymphoma | 6 | 72 | [14] |
| H460 | Non-Small Cell Lung | Not specified (higher than SW1573) | 48 | [15] |
| SW1573 | Non-Small Cell Lung | Not specified (lower than H460) | 48 | [15] |
| Multiple Myeloma Lines | Multiple Myeloma | 22 - 32 | 48 | [16] |
| NCI-60 Panel | Various | 7 (average) | Not specified | [13] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by Bortezomib
| Cell Line | Cancer Type | Bortezomib Conc. (nM) | Time (hours) | Effect | Citation |
| A-375 | Melanoma | 50 | 24 | High proportion of early apoptotic cells | [11] |
| A-375 | Melanoma | 50 | 24 | G2/M Arrest | [11] |
| SW1573 | Non-Small Cell Lung | 10 | 48 | 18% Apoptosis | [15] |
| H460 | Non-Small Cell Lung | 50 - 100 | 48 | 49% Apoptosis, G2/M Arrest | [15] |
| RPMI 8226 | Multiple Myeloma | 5 | 24 | Increased early apoptotic cells vs. control | [6] |
| PC-3 | Prostate Cancer | 100 | 8 | Accumulation of cells in G2/M | [13] |
Visualized Mechanisms and Workflows
Bortezomib-Induced Apoptotic Signaling Pathway
Caption: Key signaling pathways activated by Bortezomib leading to apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Maintenance: Culture cancer cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 60-70% confluency.
-
Bortezomib Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Treatment: Replace the existing medium with the medium containing the desired concentration of bortezomib or a vehicle control (e.g., 0.05% DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 8, 24, 48, or 72 hours) before proceeding with downstream analysis.
Protocol: Cell Viability Assay (MTT or Resazurin)
This assay is used to determine the IC50 value of bortezomib.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of bortezomib (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization (MTT only): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm for MTT or fluorescence (Ex/Em ~560/590 nm) for resazurin using a microplate reader.
-
Analysis: Normalize the readings to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software.
Protocol: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[6][17]
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
-
Cell Preparation: Treat cells with bortezomib as described above. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[6][18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blotting for Apoptosis Markers
This protocol detects changes in the expression levels of key apoptosis-related proteins.[6]
Caption: Standard workflow for Western blot analysis of apoptotic proteins.
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[6]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: Cell Cycle Analysis
This protocol is used to assess the distribution of cells in different phases of the cell cycle.[21][22]
Caption: Workflow for analyzing cell cycle distribution using PI staining.
-
Cell Collection: Following bortezomib treatment, harvest cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at 4°C.[21]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib sensitizes pancreatic cancer cells to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bik/NBK accumulation correlates with apoptosis-induction by bortezomib (PS-341, Velcade) and other proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib induces apoptosis via Bim and Bik up-regulation and synergizes with cisplatin in the killing of head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Bortezomib induces G2-M arrest in human colon cancer cells through ROS-inducible phosphorylation of ATM-CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note: Quantification of Bortezomib-Pinanediol in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Bortezomib-pinanediol ester in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from validated methods for the analysis of Bortezomib, offering a robust and sensitive approach for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Bortezomib is a proteasome inhibitor used in cancer therapy. This compound is a key intermediate in the synthesis of Bortezomib, where the pinanediol group acts as a chiral auxiliary. While methods for the quantification of Bortezomib in plasma are established, a dedicated method for its pinanediol ester is less common. This application note outlines a sensitive and specific LC-MS/MS method for the determination of this compound in plasma, which can be crucial for pharmacokinetic studies and process impurity analysis. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection by tandem mass spectrometry.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structural analog or a stable isotope-labeled version of this compound)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 200 µL of plasma with 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 20 |
| 3.0 | 20 |
Mass Spectrometry
Instrumentation:
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 519.3 | 366.2 | 80 | 35 |
| Internal Standard | User-defined | User-defined | User-defined | User-defined |
Note: The m/z values for this compound are theoretical and may need to be optimized based on experimental data.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar assays and should be validated in the user's laboratory.
Table 3: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
Table 4: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (LQC) | 3 | ≤ 15 | ≤ 15 | ± 15 |
| Medium (MQC) | 50 | ≤ 15 | ≤ 15 | ± 15 |
| High (HQC) | 800 | ≤ 15 | ≤ 15 | ± 15 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in plasma. The protocol is designed to be robust, sensitive, and suitable for high-throughput analysis. The provided experimental details, quantitative data summaries, and workflow diagram should enable researchers to successfully implement this method in their laboratories for pharmacokinetic studies and other applications requiring the measurement of this compound. It is recommended that users perform a full method validation according to regulatory guidelines before analyzing study samples.
Synthesis of Bortezomib-Pinanediol: An Application Note on TBTU-Mediated Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Bortezomib-pinanediol, a key intermediate in the production of the proteasome inhibitor Bortezomib. The focus of this guide is the critical coupling step utilizing O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This method is presented as part of a convergent synthesis strategy, which offers advantages in terms of efficiency and stereochemical control.
Introduction
Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins.[1][2] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately resulting in cancer cell death. The synthesis of Bortezomib often proceeds through a pinanediol-protected boronate ester intermediate to ensure the stereochemical integrity of the final active pharmaceutical ingredient.
A convergent synthetic approach is commonly employed, involving the coupling of two key fragments: N-pyrazinoyl-L-phenylalanine and (1R)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][3][4]dioxaborol-2-yl)-3-methylbutan-1-amine (as its trifluoroacetate salt). The use of TBTU as a coupling reagent in this fragment condensation has been shown to be highly effective, notably in suppressing racemization of the L-phenylalanine stereocenter, a common issue with other coupling agents.[4][5]
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound and the subsequent deprotection to Bortezomib, highlighting the efficiency of the TBTU-mediated coupling.
| Parameter | Value | Reference |
| Coupling Reagent | TBTU | [4] |
| Key Intermediates | N-pyrazinoyl-L-phenylalanine, (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate | [4][6] |
| Diastereomeric Excess (de) of Crude Coupling Product | 97% | [4] |
| Yield of Bortezomib (after deprotection and recrystallization) | 60% | [4] |
| Purity of Bortezomib (HPLC, UV) | 99.83% | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key starting materials and the TBTU-mediated coupling reaction to form this compound.
Synthesis of N-pyrazinoyl-L-phenylalanine
Several methods for the synthesis of N-pyrazinoyl-L-phenylalanine have been reported. One common approach involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride or the activation of pyrazine-2-carboxylic acid followed by coupling with L-phenylalanine. A representative procedure is outlined below.
Materials:
-
Pyrazine-2-carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
L-phenylalanine
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
Procedure:
-
Activation of Pyrazine-2-carboxylic acid: To a solution of pyrazine-2-carboxylic acid in DCM, add NHS, DCC, and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification of the activated ester: The dicyclohexylurea byproduct is removed by filtration. The filtrate containing the 2-succinimidooxycarbonyl pyrazine is purified by column chromatography.[3]
-
Coupling with L-phenylalanine: Dissolve the purified activated ester in DCM. Add L-phenylalanine and triethylamine and stir the mixture at room temperature for approximately 8 hours.[3]
-
Work-up and Isolation: Acidify the reaction mixture with 1 M HCl to a pH of 2.0 and cool to -5°C for 2 hours. Extract the product with DCM. The organic layer is then decolorized with activated carbon, dried, and concentrated to yield N-(pyrazine-2-ylcarbonyl)-L-phenylalanine. A yield of 96% for this step has been reported.[3]
Synthesis of (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate
This chiral amine boronate is a key intermediate and can be synthesized via several routes, often starting from (1S,2S,3R,5S)-pinanediol (S)-1-chloro-3-methylbutane-1-boronate. A general outline of the synthesis is provided below.
Materials:
-
(1S,2S,3R,5S)-pinanediol (S)-1-chloro-3-methylbutane-1-boronate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
Procedure:
-
Formation of the bis(trimethylsilyl)amino derivative: The starting chloroboronate is reacted with LiHMDS in diethyl ether. The reaction mixture is then washed with ice-cold water and dried. Evaporation of the solvent yields the bis(trimethylsilyl)amino derivative.[4]
-
Acidolysis to the ammonium salt: The purified bis(trimethylsilyl)amino derivative is dissolved in diethyl ether and treated with a solution of TFA in diethyl ether at a low temperature (-15 to -10°C) under an inert atmosphere.[4]
-
Isolation: The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to give the (1R)-(S)-pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate as a white crystalline salt. A yield of 78% has been reported for this two-step process.[4]
TBTU-Mediated Synthesis of this compound
This protocol details the coupling of N-pyrazinoyl-L-phenylalanine and the chiral amine boronate trifluoroacetate salt using TBTU.
Materials:
-
N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine sodium salt (or the free acid)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium tetrafluoroborate)
-
(1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (if starting with the free acid of N-pyrazinoyl-L-phenylalanine)
-
Deionized water
-
1% Phosphoric acid solution
-
2% Potassium carbonate solution
-
10% Sodium chloride solution
-
Sodium sulfate
Procedure:
-
Reaction Setup: Suspend N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine sodium salt (1.8 g) and TBTU (2.2 g) in dichloromethane (230 mL) in a jacketed flask.[6][7] Cool the suspension to 0°C and stir for 30 minutes.
-
Addition of Amine Component: Add a solution of (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate (2.3 g) in dichloromethane (230 mL) to the flask.[6] Stir the resulting mixture for 30 minutes at 0°C. Note: If starting with the free acid of N-pyrazinoyl-L-phenylalanine, slow addition of a base such as DIPEA is required at this stage while maintaining a low temperature (e.g., -5°C) to facilitate the coupling and suppress racemization.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by a suitable chromatographic technique such as HPLC or TLC.
-
Aqueous Work-up: Upon completion, extract the reaction mixture with deionized water (2 x 230 mL), 1% phosphoric acid solution (2 x 230 mL), 2% potassium carbonate solution (1 x 230 mL and 1 x 195 mL), 10% sodium chloride solution (2 x 230 mL), and finally with deionized water (2 x 230 mL).[7]
-
Isolation of this compound: Transfer the organic layer to a separate flask and dry over sodium sulfate. Filter off the drying agent and wash with dichloromethane. The solvent is then removed under reduced pressure to yield the crude this compound. The crude product can be purified by chromatography if necessary.
Visualizations
Logical Relationship of Key Components in the TBTU Coupling Step
Caption: Key components in the TBTU-mediated amide bond formation.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound and subsequent deprotection.
Bortezomib and the 26S Proteasome Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 7. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
Application Notes: Bortezomib-pinanediol for Targeted Drug Delivery System Development
1. Introduction
Bortezomib is a potent, first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition disrupts cellular homeostasis and various signaling cascades, ultimately leading to apoptosis in cancer cells.[4][5] However, the clinical application of Bortezomib is often limited by its poor aqueous solubility, low stability, nonspecific biodistribution, and significant dose-limiting toxicities, including peripheral neuropathy and thrombocytopenia.[6][7]
To overcome these limitations, a prodrug strategy using Bortezomib-pinanediol has been developed. This compound is an ester formed between the boronic acid moiety of Bortezomib and pinanediol, a chiral auxiliary.[5][8] This modification temporarily masks the polar boronic acid group, enhancing the compound's stability and lipophilicity.[8][9] The pinanediol ester is designed to be stable under physiological conditions but can be cleaved to release the active Bortezomib at the target site, for instance, in the acidic tumor microenvironment.[8] This approach forms the basis for developing sophisticated, targeted drug delivery systems that can improve the therapeutic index of Bortezomib by increasing its concentration at the tumor site while minimizing systemic exposure and toxicity.[10][11][12]
2. Mechanism of Action: Bortezomib
Bortezomib's primary anticancer activity stems from its inhibition of the chymotrypsin-like activity of the 26S proteasome's 20S core particle.[1][2] This leads to two major downstream effects:
-
Disruption of the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial for cell survival and proliferation.[3] In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[3][13]
-
Induction of Endoplasmic Reticulum (ER) Stress: Proteasome inhibition leads to the accumulation of misfolded and unfolded proteins within the cell, triggering the unfolded protein response (UPR) and ER stress.[13] Prolonged ER stress activates pro-apoptotic pathways, contributing to cancer cell death.
3. Rationale for this compound in Targeted Delivery
The use of this compound as a prodrug within a nanocarrier system is a strategy to enhance therapeutic efficacy and reduce side effects.[8][14]
-
Enhanced Stability: The pinanediol ester protects the boronic acid from premature hydrolysis and nonspecific interactions in circulation.[8]
-
Improved Pharmacokinetics: Masking the polar boronic acid can alter the drug's pharmacokinetic profile, potentially leading to a longer circulation half-life when encapsulated in nanoparticles.[8][15]
-
Targeted Release: The boronic ester bond can be engineered to be cleavable under specific conditions prevalent in the tumor microenvironment, such as low pH, leading to site-specific release of the active Bortezomib.[6][8]
-
Reduced Systemic Toxicity: By encapsulating the prodrug in a targeted nanocarrier (e.g., decorated with ligands like hyaluronic acid for CD44-overexpressing tumors), the drug's accumulation in healthy tissues is minimized, thereby reducing systemic toxicity.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and Bortezomib-based nanoparticle formulations.
Table 1: In Vitro Cytotoxicity of Bortezomib Nanoparticles
| Formulation | Cell Line | IC50 (Bortezomib equivalent) | Incubation Time | Reference |
|---|---|---|---|---|
| Amphiphilic poly(N-vinylpyrrolidone) Micelles | T98G (Glioblastoma) | 204.8 ± 5.1 nM | 72 h | [7] |
| Amphiphilic poly(N-vinylpyrrolidone) Micelles | U87 (Glioblastoma) | 208.0 ± 2.6 nM | 72 h | [7] |
| PEGylated PAMAM Dendrimers (Encapsulated) | A549 (Lung Cancer) | 333.14 ± 15.42 nM | Not Specified | [15] |
| PEGylated PAMAM Dendrimers (Encapsulated) | MCF-7 (Breast Cancer) | 152.60 ± 24.56 nM | Not Specified |[15] |
Table 2: Physicochemical Properties of Bortezomib Formulations
| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|
| PEGylated PAMAM Dendrimers (Encapsulated) | 188.6 ± 4.17 | 78.61 ± 2.91 | 39.30 ± 1.98 |[15] |
Table 3: Chemical Stability of Reconstituted Bortezomib
| Concentration | Storage Container | Temperature | Duration | % Initial Concentration Retained | Reference |
|---|---|---|---|---|---|
| 2.5 mg/mL in 0.9% NaCl | Polypropylene Syringe | 5 ± 3 °C (Refrigerated) | 7 days | >95% | [16][17] |
| 2.5 mg/mL in 0.9% NaCl | Original Vial | 5 ± 3 °C (Refrigerated) | 7 days | >95% | [16][17] |
| 2.5 mg/mL in 0.9% NaCl | Syringe or Vial | 20-30 °C (Clinical Use) | 24 hours | >95% | [17] |
| 2.5 mg/mL in NS | Syringe or Vial | 4°C or 23°C | 21 days | >95.26% | [18] |
| 1.0 mg/mL in 0.9% NaCl | Punctured Vial / Syringe | Refrigerated, light-protected | 84 days | >97% |[19] |
Experimental Protocols
The development of a this compound targeted delivery system involves a multi-step process from synthesis to in vivo evaluation.
Protocol 1: Synthesis of this compound
This protocol describes a convergent synthesis approach for this compound, which serves as a key intermediate for the final drug product.
Materials:
-
(1S,2S,3R,5S)-(+)-2,3-pinanediol
-
Isobutylboronic acid
-
Boc-L-phenylalanine
-
Pyrazine-2-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TBTU) or similar coupling agent[5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate)
Procedure:
-
Synthesis of L-boronoleucine-pinanediol ester:
-
React isobutylboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol in an appropriate solvent like ether or THF to form the initial pinanediol boronic ester.[20]
-
Perform a Matteson homologation reaction sequence to introduce the amino group with the correct stereochemistry, yielding the L-boronoleucine-pinanediol ester. This is often isolated as a trifluoroacetate salt.[20][21]
-
-
Peptide Coupling (Dipeptide Formation):
-
Couple the L-boronoleucine-pinanediol ester salt with N-Boc-L-phenylalanine.[5]
-
Dissolve the reactants in DCM and cool the mixture (e.g., to -2°C).[21]
-
Add a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the peptide bond formation.[21][22]
-
Monitor the reaction by TLC or HPLC. Upon completion, perform an aqueous work-up and extract the Boc-protected dipeptide boronate product.
-
-
Boc Deprotection:
-
Final Coupling to form this compound:
-
Couple the deprotected dipeptide amine salt with pyrazinecarboxylic acid.
-
Use a coupling agent like TBTU in a similar manner to the first coupling step to form the final product, this compound ester.[5]
-
Purify the final product using column chromatography or recrystallization.
-
Protocol 2: Formulation of Hyaluronic Acid (HA)-Coated Micelles
This protocol is a representative example for creating a targeted delivery system for this compound, based on published methods.[6][10][11]
Materials:
-
This compound (Prodrug)
-
Amphiphilic block copolymer (e.g., one that can form disulfide-crosslinked cores)
-
Hyaluronic Acid (HA) for surface coating
-
Organic solvent (e.g., DMSO)[10]
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Micelle Self-Assembly:
-
Dissolve the this compound prodrug and the amphiphilic block copolymer in a suitable organic solvent like DMSO.
-
Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., PBS). The hydrophobic core of the micelles will encapsulate the prodrug.
-
-
Core Crosslinking (Optional but recommended for stability):
-
If using a polymer with disulfide bonds, induce crosslinking of the micellar core according to the polymer's specific chemistry to enhance stability.
-
-
Surface Functionalization with HA:
-
Add an aqueous solution of Hyaluronic Acid to the micelle suspension. The HA can be conjugated to the micelle surface through electrostatic interactions or covalent bonding, depending on the polymer chemistry. This HA shell will target CD44 receptors on cancer cells.[6]
-
-
Purification:
-
Dialyze the resulting nanoparticle suspension against PBS for 24-48 hours using a dialysis membrane to remove the organic solvent and any unencapsulated drug.
-
Lyophilize the purified nanoparticle solution to obtain a powder for storage and future use.
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
This compound loaded nanoparticles
-
Dialysis tubing (appropriate MWCO)
-
Release buffers: PBS at pH 7.4 (simulating physiological conditions) and an acidic buffer, e.g., acetate buffer at pH 5.0 (simulating the tumor microenvironment).
-
Shaking incubator or water bath at 37°C.
-
HPLC system for quantification.[23]
Procedure:
-
Sample Preparation: Suspend a known amount of the lyophilized nanoparticles in a known volume of the release buffer (e.g., 1 mL).
-
Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag and seal it.
-
Release: Immerse the dialysis bag in a larger volume of the corresponding release buffer (e.g., 20 mL) in a container.
-
Incubation: Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of released Bortezomib in the collected samples using a validated RP-HPLC method with UV detection (e.g., at 270 nm or 280 nm).[23][24]
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading.
Protocol 4: In Vitro Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest (e.g., MM.1S, U87)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Free Bortezomib, this compound loaded nanoparticles, and empty nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the test articles (free drug, drug-loaded nanoparticles, placebo nanoparticles) in cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the effects of amphiphilic poly (N‑vinylpyrrolidone) nanoparticles loaded with bortezomib on glioblastoma cell lines and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Proteasome | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. aacrjournals.org [aacrjournals.org]
- 14. experts.umn.edu [experts.umn.edu]
- 15. PEGylated Dendrimer Mediated Delivery of Bortezomib: Drug Conjugation versus Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physicochemical stability of Bortezomib Accord 2.5 mg/mL and diluted 1 mg/mL intravenous injection solution in punctured original vials and polypropylene syringes - GaBIJ [gabi-journal.net]
- 20. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 21. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 22. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. ijpbs.com [ijpbs.com]
Application Notes and Protocols for In Vivo Formulation of Bortezomib-Pinanediol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and calculation of Bortezomib-pinanediol formulations for in vivo animal studies. This compound is a prodrug of the proteasome inhibitor Bortezomib, offering enhanced stability.[1][] Proper formulation is critical for ensuring accurate dosing and maximizing the bioavailability of the active compound in preclinical research.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [3] |
| Synonyms | Bortezomib pinanediol ester | [4] |
| Molecular Weight | 518.46 g/mol | [3] |
| CAS Number | 205393-22-2 | [3] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3][5] |
In Vivo Formulation Calculator
This section provides the necessary calculations to prepare a dosing solution of this compound. The calculations are based on the desired dosage, animal weight, and the concentration of the stock solution.
Stock Solution Preparation
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[][5] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into the final formulation vehicle.
Table 1: Preparation of this compound Stock Solution in DMSO
| Desired Stock Concentration (mg/mL) | Mass of this compound (mg) | Volume of DMSO (mL) |
| 10 | 10 | 1 |
| 20 | 20 | 1 |
| 50 | 50 | 1 |
Note: Gentle warming or sonication may be required to fully dissolve the compound.
Dosing Solution Calculation
The following formulas can be used to calculate the required volumes for the final dosing solution.
Step 1: Calculate the required dose per animal (mg)
Dose per animal (mg) = Dosage (mg/kg) x Animal Weight (kg)
Step 2: Calculate the required volume of stock solution per animal (µL)
Volume of Stock Solution per animal (µL) = (Dose per animal (mg) / Stock Solution Concentration (mg/mL)) x 1000
Step 3: Calculate the total volume of dosing solution needed
Total Volume (mL) = Dosing Volume per animal (µL) x Number of animals / 1000
Step 4: Calculate the total volume of stock solution and vehicle needed
Total Stock Solution Volume (mL) = Volume of Stock Solution per animal (µL) x Number of animals / 1000 Total Vehicle Volume (mL) = Total Volume (mL) - Total Stock Solution Volume (mL)
Experimental Protocols
This section details the protocols for preparing two common in vivo formulations for this compound.
Protocol 1: DMSO/Corn Oil Formulation
This simple formulation is suitable for subcutaneous or intraperitoneal administration.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Table 1.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add the calculated volume of corn oil to achieve the final desired concentration. A common ratio is 10% DMSO and 90% Corn Oil.[3]
-
Vortex the solution thoroughly until it is a clear and homogenous mixture.
-
Draw the solution into a sterile syringe for administration.
Table 2: Example Formulation for a 10 mg/kg Dose in a 20g Mouse
| Parameter | Value |
| Dosage | 10 mg/kg |
| Animal Weight | 20 g (0.02 kg) |
| Dose per animal | 0.2 mg |
| Stock Solution Concentration | 20 mg/mL in DMSO |
| Volume of Stock per animal | 10 µL |
| Dosing Volume per animal | 100 µL |
| Final DMSO concentration | 10% |
| Final Corn Oil concentration | 90% |
Protocol 2: Multi-Component Aqueous Formulation
This formulation is suitable for intravenous administration and can improve the solubility and stability of the compound in an aqueous environment.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (sterile 0.9% NaCl) or PBS (Phosphate-buffered saline)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Table 1.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and vortex until the solution is clear.
-
Add the calculated volume of Tween 80 and vortex until the solution is clear.
-
Finally, add the calculated volume of saline or PBS and vortex to obtain a homogenous solution. A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5]
-
Draw the solution into a sterile syringe for administration.
Table 3: Example Multi-Component Formulation for a 10 mg/kg Dose in a 20g Mouse
| Parameter | Value |
| Dosage | 10 mg/kg |
| Animal Weight | 20 g (0.02 kg) |
| Dose per animal | 0.2 mg |
| Stock Solution Concentration | 40 mg/mL in DMSO |
| Volume of Stock per animal | 5 µL |
| Dosing Volume per animal | 100 µL |
| Final DMSO concentration | 5% |
| Final PEG300 concentration | 30% |
| Final Tween 80 concentration | 5% |
| Final Saline/PBS concentration | 60% |
Signaling Pathway and Experimental Workflow
Bortezomib, the active form of this compound, primarily exerts its anti-cancer effects by inhibiting the 26S proteasome.[6] This leads to the disruption of the ubiquitin-proteasome system, which is crucial for the degradation of cellular proteins. A key consequence of proteasome inhibition is the stabilization of IκB, an inhibitor of the NF-κB transcription factor.[6][7] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival genes and inducing apoptosis in cancer cells.
Caption: Bortezomib signaling pathway.
The following diagram illustrates a general workflow for an in vivo animal study using a this compound formulation.
Caption: In vivo experimental workflow.
References
Troubleshooting & Optimization
How to resolve Bortezomib-pinanediol solubility issues in aqueous media
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with Bortezomib-pinanediol in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a boronic acid ester and a prodrug of the proteasome inhibitor Bortezomib. The pinanediol group protects the reactive boronic acid moiety, which can enhance stability. However, this modification also makes the compound inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] Sonication may also be necessary to fully dissolve the compound.[2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of the compound. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: While preparing serial dilutions from your high-concentration DMSO stock, it is best to perform the initial dilutions in DMSO before adding the final diluted sample to your aqueous medium. This prevents the organic material from precipitating out of solution.[3]
-
Final DMSO Concentration in Media: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
-
Increase the Volume of Aqueous Medium: Adding the DMSO stock solution to a larger volume of the aqueous medium can help maintain solubility by keeping the final concentration of this compound below its solubility limit in the mixed solvent system.
-
Use of Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2]
Q4: How stable is this compound in aqueous solutions?
A4: this compound is relatively stable at physiological pH (around 7.4), which is a key feature of its design as a prodrug to prevent premature hydrolysis in the bloodstream. Pinanediol boronic esters are known to be among the most hydrolytically stable boronic esters.[4][5] However, the hydrolysis of the pinanediol ester to release active Bortezomib can be catalyzed by acidic or basic conditions.[6] The rate of hydrolysis is also influenced by pH, with the reaction being accelerated at physiological pH compared to more acidic conditions.[7]
Q5: Can I use other methods to improve the aqueous solubility of this compound?
A5: Yes, complexation with cyclodextrins is a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[8] Studies have shown that cyclodextrin nanosponges can encapsulate Bortezomib, suggesting this could be a viable strategy for this compound as well.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | - Solvent has absorbed water (especially DMSO).- Concentration is too high. | - Use fresh, anhydrous DMSO.[1]- Gently warm the solution.- Use sonication to aid dissolution.[2] |
| Precipitation upon Dilution in Aqueous Media | - The compound's solubility limit in the final aqueous solution is exceeded. | - Perform serial dilutions in DMSO first before adding to the aqueous medium.[3]- Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).[3]- Consider using a co-solvent system or cyclodextrin formulation. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound.- Degradation of the compound in the aqueous medium. | - Visually inspect for any precipitate before use.- Prepare fresh working solutions for each experiment.- Be mindful of the pH of your aqueous medium, as it can affect hydrolysis.[6][7] |
| Low Bioavailability in Animal Studies | - Poor absorption due to low solubility. | - Formulate the compound in a vehicle designed for poorly soluble drugs, such as a mixture of DMSO, PEG300, Tween 80, and saline.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (192.88 mM) | [1] |
| DMSO | 2.87 mg/mL (5.54 mM) | [2] |
| Chloroform | Slightly Soluble | [] |
| Ethanol | Slightly Soluble | [] |
| Methanol | Slightly Soluble | [] |
| Ethyl Acetate | Slightly Soluble | [] |
Note: Solubility can vary between suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get a concentration closer to the final working concentration.
-
Add a small volume of the diluted DMSO stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. The final DMSO concentration should ideally be ≤ 0.1%.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately. Do not store aqueous working solutions for extended periods.
-
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
-
Procedure (Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline):
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2]
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix until clear.[2]
-
Add Tween 80 and mix until the solution is clear.[2]
-
Finally, add the saline or PBS and mix thoroughly until a clear solution is obtained.[2]
-
This formulation should be prepared fresh on the day of use.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for resolving precipitation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Proteasome | TargetMol [targetmol.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 6. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of cyclodextrin nanosponges for bortezomib delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing hydrolytic degradation of Bortezomib-pinanediol in stock solutions
This technical support center provides guidance on preventing the hydrolytic degradation of Bortezomib-pinanediol in stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and efficacy of their experimental compounds.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound stock solutions. This guide provides systematic troubleshooting for common problems.
Problem 1: Precipitate Observed in Stock Solution Upon Thawing
-
Possible Cause 1: Low Solubility in the Chosen Solvent. this compound has limited solubility in aqueous solutions. If the stock solution was prepared in a solvent that was not completely anhydrous, or if it has been exposed to moisture, the compound may precipitate.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
If warming does not work, sonicate the solution for 5-10 minutes.
-
Ensure the solvent used for stock solution preparation (e.g., DMSO) is of high purity and anhydrous. Use a fresh, unopened bottle of solvent whenever possible.
-
For future preparations, consider preparing a more dilute stock solution if insolubility persists.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound.
-
Troubleshooting Steps:
-
Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.
-
If aliquoting is not possible, ensure the stock solution is brought to room temperature slowly and mixed thoroughly before use.
-
Problem 2: Loss of Compound Activity or Inconsistent Experimental Results
-
Possible Cause 1: Hydrolytic Degradation. this compound is a boronic acid ester that is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This hydrolysis cleaves the pinanediol group, yielding the active Bortezomib and potentially other degradation byproducts.
-
Troubleshooting Steps:
-
Solvent Choice: Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO.[1] Avoid using aqueous buffers or protic solvents for long-term storage.
-
pH Control: If the experimental workflow requires dilution into an aqueous buffer, prepare this working solution fresh for each experiment. The stability of boronic acid esters is pH-dependent, with increased degradation at acidic or basic pH.
-
Storage Conditions: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
-
Possible Cause 2: Oxidative Degradation. Although hydrolytic degradation is a primary concern, oxidation of the boronic acid moiety can also occur, leading to a loss of activity.
-
Troubleshooting Steps:
-
Store stock solutions protected from light.
-
Consider degassing solvents before use by bubbling with an inert gas like argon or nitrogen, although for routine lab use in tightly sealed vials, this may not be necessary if using high-quality anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the presence of water, which can initiate hydrolytic degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -80°C.[1] For shorter periods, -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How stable is this compound in aqueous solutions?
A3: this compound, like other boronic acid esters, is not stable in aqueous solutions for extended periods. The pinanediol ester bond is susceptible to hydrolysis, a reaction that is accelerated at physiological pH and in acidic or basic conditions. Therefore, working solutions in aqueous buffers should be prepared fresh immediately before use and not stored.
Q4: What are the primary degradation products of this compound in the presence of water?
A4: The primary hydrolytic degradation pathway involves the cleavage of the ester bond, releasing Bortezomib (the active drug) and pinanediol. Further degradation of Bortezomib can occur, especially under harsh pH conditions, leading to various byproducts, including the corresponding hydroxyamide impurity.
Q5: Can I use sonication to dissolve this compound?
A5: Yes, sonication can be used to aid in the dissolution of this compound in the recommended solvent.[2] Gentle warming can also be applied if necessary.
Q6: How can I check if my this compound stock solution has degraded?
A6: A loss of biological activity in your experiments is a primary indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound and its degradation products. A validated, stability-indicating HPLC method would be required for accurate analysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent (anhydrous DMSO) | -80°C | 6 months | [1] |
| In Solvent (anhydrous DMSO) | -20°C | 1 month | [1] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Impact on Stability | Recommendation |
| Water Content | High water content accelerates hydrolysis. | Use anhydrous solvents (e.g., DMSO). |
| pH of Aqueous Media | Acidic and basic conditions promote degradation. | Prepare aqueous working solutions fresh and use immediately. |
| Temperature | Higher temperatures can increase the rate of degradation. | Store stock solutions at -20°C or -80°C. |
| Freeze-Thaw Cycles | Repeated cycles can lead to precipitation and degradation. | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Can potentially contribute to oxidative degradation. | Store solutions in light-protecting tubes or wrap in foil. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC (General Workflow)
This protocol outlines a general workflow. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium formate (for mobile phase buffering)
-
Water (HPLC grade)
-
This compound stock solution
-
Bortezomib reference standard (for peak identification)
-
-
Procedure:
-
Sample Preparation: Prepare samples of this compound at a known concentration by diluting the stock solution in the mobile phase or a suitable solvent. To test stability under stress conditions, incubate samples under various conditions (e.g., acidic pH, basic pH, elevated temperature) for defined time points.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-dependent gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
-
Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). Identify degradation products by comparing retention times with known standards (if available) or by using mass spectrometry (LC-MS).
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Recommended experimental workflow for using this compound.
References
Optimizing reaction conditions for Bortezomib synthesis from its pinanediol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Bortezomib, specifically focusing on the critical deprotection of its pinanediol ester precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deprotection of Bortezomib pinanediol ester?
A1: The most widely reported method is a transesterification reaction using isobutylboronic acid under acidic conditions.[1][2][3] This reaction cleaves the pinanediol protecting group, which can then be recovered, to yield the free boronic acid form of Bortezomib.
Q2: Why is a biphasic solvent system typically used for this reaction?
A2: A biphasic system, such as hexane/aqueous methanol or heptane/methanol, is employed to facilitate the reaction and subsequent purification.[1][2][3] The Bortezomib product and the pinanediol-isobutylboronate by-product have different solubilities in the two phases, which aids in their separation during the workup.
Q3: What is the role of hydrochloric acid (HCl) in the reaction?
A3: Hydrochloric acid is used to create the strongly acidic conditions necessary for the transesterification reaction to proceed efficiently.[1][3]
Q4: Can other boronic acids be used for the transesterification?
A4: While isobutylboronic acid is the most commonly cited reagent for this specific transformation, other boronic acids can, in principle, be used for transesterification.[1][2][3][4] However, the efficiency and selectivity of the reaction may vary, and isobutylboronic acid is well-documented for this process.
Q5: What is the typical final form of Bortezomib after synthesis and isolation?
A5: In the solid state and under anhydrous conditions, Bortezomib often exists as a trimeric boroxine, which is a cyclic anhydride.[1][2] In the presence of water, this trimer can hydrolyze to the monomeric boronic acid form.
Troubleshooting Guide
Issue 1: Incomplete Deprotection Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material (Bortezomib pinanediol ester) remaining after the expected reaction time.
-
Low yield of the desired Bortezomib product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Ensure the reaction mixture is sufficiently acidic. The concentration of HCl is critical. If using a 1N solution, ensure the correct volume is added. Consider a slight excess if necessary. Monitor the pH of the aqueous layer if possible. |
| Inadequate Reaction Time | The reaction time can vary from a few hours to overnight.[1][3] Monitor the reaction progress by TLC or HPLC at regular intervals until the starting material is consumed. |
| Low Temperature | While the reaction may be initiated at a lower temperature, it typically proceeds at room temperature.[1][3] Ensure the reaction mixture has been allowed to warm to and stir at room temperature for a sufficient duration. |
| Poor Mixing | In a biphasic system, vigorous stirring is essential to ensure adequate contact between the reactants in the different phases. Increase the stirring rate to improve mass transfer. |
| Reagent Quality | The isobutylboronic acid should be of good quality. Consider using a fresh batch or purifying the existing stock if degradation is suspected. |
Issue 2: Formation of Epimeric Impurity
Symptoms:
-
HPLC or chiral chromatography analysis reveals the presence of a diastereomer of Bortezomib (epi-bortezomib).[2]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Prolonged Reaction Time at Elevated Temperatures | While the reaction needs to go to completion, unnecessarily long reaction times, especially if the temperature rises, can increase the risk of epimerization at the stereocenter adjacent to the boron atom.[5] Monitor the reaction closely and work it up promptly upon completion. |
| Strongly Basic or Acidic Conditions During Workup | Extremes of pH during the workup can potentially lead to epimerization. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions. |
| Scale-up Issues | Epimerization can become more problematic upon scale-up.[5] If scaling up, consider re-optimizing the reaction time and temperature control. |
Issue 3: Product Isolation and Purification Difficulties
Symptoms:
-
Oily product instead of a crystalline solid.
-
Low purity of the isolated Bortezomib.
-
Difficulty in separating Bortezomib from the pinanediol by-product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Phase Separation | Ensure a clean separation of the organic and aqueous layers after the reaction. If an emulsion forms, consider adding brine to help break it. |
| Insufficient Washing | Thoroughly wash the organic layer containing the product to remove residual reagents and by-products. Multiple washes with hexane are often recommended to remove the regenerated pinanediol ester.[1] |
| Improper Crystallization Conditions | The choice of crystallization solvent is crucial. Ethyl acetate is commonly used for the crystallization of the trimeric boroxine form of Bortezomib.[2] Experiment with different solvent systems and concentrations if the product fails to crystallize. |
| Presence of Oxidative Degradation Products | Boronic acids can be susceptible to oxidation.[2] Handle the material under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during prolonged storage or heating. |
Experimental Protocols
General Protocol for Deprotection of Bortezomib Pinanediol Ester
This protocol is a generalized procedure based on literature methods.[1][3] Researchers should adapt it to their specific scale and equipment.
-
Reaction Setup:
-
Dissolve the Bortezomib pinanediol ester in a suitable solvent mixture, such as methanol and hexane (or heptane), in a reaction vessel equipped with a magnetic stirrer.
-
Cool the biphasic mixture to approximately 10°C using an ice bath.
-
-
Addition of Reagents:
-
Reaction:
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the methanolic layer (aqueous phase) with hexane multiple times to remove the regenerated pinanediol chiral auxiliary (as its isobutylboronate ester).[1]
-
The combined hexane layers can be concentrated to recover the pinanediol derivative.
-
Basify the methanolic layer carefully, for example, with a sodium carbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure Bortezomib, typically as its trimeric anhydride.[2]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Bortezomib Pinanediol Ester Deprotection
| Parameter | Condition | Source(s) |
| Deprotecting Agent | Isobutylboronic acid | [1][2][3] |
| Acid Catalyst | Hydrochloric acid (1N or 10-20% aq.) | [1][3] |
| Solvent System | Biphasic: Hexane/Methanol or Heptane/Methanol | [1][2][3] |
| Temperature | Cooled to 10°C initially, then room temperature | [1][3] |
| Reaction Time | 1 - 17 hours | [1][3] |
| Workup | Biphasic separation, washing, extraction, crystallization | [1][2] |
| Isolated Form | Trimeric boroxine | [1][2] |
Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof - Google Patents [patents.google.com]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
Identification and characterization of impurities from Bortezomib-pinanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bortezomib-pinanediol and the identification and characterization of its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most frequently encountered impurities in Bortezomib synthesis include:
-
Epimer of Bortezomib: This results from the partial racemization of the L-phenylalanine stereogenic center during the chemical synthesis.[1][2]
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Oxidative Degradation Products: These are epimeric products where the boron atom is replaced by a hydroxyl (-OH) group.[1][2] This deboronation is also a primary biotransformation pathway in humans.[2]
-
Diastereomers and Enantiomers: Bortezomib has two diastereomers and two enantiomers that can be present as impurities.[3] The (1S,2R)-enantiomer is a notable impurity.[4][5]
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Process-Related Impurities: These can include residual solvents, starting materials, and by-products from the synthetic route.
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Degradants from Stress Conditions: Significant degradation can occur under acidic and basic stress conditions, leading to impurities like the hydroxyamide impurity.[3]
Q2: What is the typical form of Bortezomib active pharmaceutical ingredient (API)?
A2: The essence of Bortezomib is produced as a trimeric boronic anhydride.[1][2] During formulation with mannitol, it forms a stable monomeric diester. Upon reconstitution in a saline solution for injection, this ester is hydrolyzed to release the active boronic acid.[1][2]
Q3: What are the ICH guidelines regarding the characterization of impurities?
A3: According to the International Council for Harmonisation (ICH) guidelines, any impurity that exceeds the identification threshold of 0.1% should be characterized.[1]
Troubleshooting Guide
Problem 1: An unexpected peak is observed in my HPLC chromatogram.
-
Possible Cause 1: Epimeric Impurity. Partial racemization of L-phenylalanine can lead to the formation of an epimer of Bortezomib.[1][2]
-
Troubleshooting Step: Utilize a chiral HPLC method to resolve the epimers. Normal phase HPLC with a chiral stationary phase like Chiral Pak ID-3 can be effective.[5]
-
-
Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen can lead to the oxidation of the B-C bond, resulting in deboronated impurities.[2]
-
Troubleshooting Step: Analyze the sample using LC-MS to check for masses corresponding to the hydroxylated products. The absence of the characteristic boron isotope pattern (20% ¹⁰B and 80% ¹¹B) can confirm deboronation.[2] Ensure reactions and storage are performed under an inert atmosphere (e.g., argon) to minimize oxidation.
-
-
Possible Cause 3: Starting Material or Reagent Impurity. The impurity may be present in one of the starting materials or reagents.
-
Troubleshooting Step: Analyze all starting materials and reagents by HPLC to ensure their purity before use.
-
Problem 2: Poor separation of Bortezomib enantiomers.
-
Possible Cause: Inappropriate HPLC Method. The separation of enantiomers requires a chiral environment.
-
Troubleshooting Step: Develop or adopt a normal phase HPLC (NP-HPLC) method using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those based on cellulose or amylose, have proven effective for separating Bortezomib enantiomers.[4] A mobile phase consisting of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid has been successfully used.[5]
-
Problem 3: Variation in the assay of the active agent.
-
Possible Cause: Equilibrium between Boronic Acid and Boronic Ester. In solution, Bortezomib exists in equilibrium with its mannitol ester form.[6]
-
Troubleshooting Step: Use ¹H-NMR spectroscopy to determine the ratio of free boronic acid to the boronic ester by integrating the respective signals.[6] This will provide a more accurate assessment of the active species.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the general impurity profiling of Bortezomib.
-
Column: Symmetry C18 (250 x 4.6 mm ID, 5 µm particle size)[6] or Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: Acetonitrile/water (30/70, v/v) with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/water (80/20, v/v) with 0.1% formic acid.[6]
-
Gradient Program:
-
0-15 min: 100% A
-
15-30 min: 100% A to 100% B
-
30-45 min: Hold at 100% B[6]
-
LC-MS for Impurity Identification
This method is used for the identification of unknown impurities by mass analysis.
-
LC System: Waters 2695 separation module with a diode array detector.[1]
-
MS System: Waters Quattro API with an electrospray ionization (ESI) source in positive mode.[1]
-
Column: C18 XTerra (100 x 1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% (v/v) TFA in water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]
-
Elution: Linear gradient.[1]
-
Flow Rate: 1.0 mL/min.[1]
Normal Phase HPLC (NP-HPLC) for Enantiomeric Separation
This method is specifically for the separation and quantification of Bortezomib enantiomers.
-
Column: Chiral Pak ID-3 (250 x 4.6 mm, 3 µm) ("amylose-based 3-chlorophenylcarbamate" chiral stationary phase).[5]
-
Mobile Phase: n-heptane/2-propanol/ethyl alcohol/TFA (82:15:3:0.1, v/v/v/v).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 270 nm.[5]
Quantitative Data Summary
| Impurity Type | Typical Level | Analytical Method | Reference |
| Epimer of Bortezomib | 0.16% | HPLC-MS | [1] |
| Oxidative Degradation Product 1 | 0.13% | HPLC-MS | [1] |
| Oxidative Degradation Product 2 | 0.07% | HPLC-MS | [1] |
| Total Impurities (Bortenat 2mg) | 0.96% | HPLC | [6] |
| Total Impurities (Bortenat 3.5mg) | 0.23% | HPLC | [6] |
| Total Impurities (VELCADE 3.5mg) | 0.28% | HPLC | [6] |
| (1S,2R)-enantiomer (Acceptance Limit) | 0.5% | NP-HPLC | [3] |
Visualizations
Caption: Convergent synthesis pathway for Bortezomib.
Caption: Workflow for impurity identification and characterization.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell permeability with Bortezomib-pinanediol
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering issues with low cell permeability or efficacy when using Bortezomib-pinanediol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no cytotoxic effect with this compound in my experiments?
This is a common challenge that can be attributed to several factors. This compound is a prodrug, meaning it is not active in its initial form.[1][2][] Its efficacy depends on two critical steps: its uptake into the cell and its subsequent conversion into the active drug, Bortezomib.[4] Potential issues can arise from inefficient cellular uptake, slow or incomplete hydrolysis of the pinanediol group, or suboptimal experimental conditions.
Q2: How does this compound become active inside the cell?
This compound requires the hydrolytic cleavage of its pinanediol ester to release the active Bortezomib.[4] This process is essential for the boronic acid group of Bortezomib to interact with and inhibit the proteasome.[4][5] The pinanediol ester is known for its high stability, particularly at physiological pH, which can result in a slow conversion rate.[4] The hydrolysis is an equilibrium process and can be influenced by the local pH within cellular compartments.[4]
Caption: Workflow for the activation of this compound.
Q3: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are critical to maintaining the compound's integrity. Incorrect preparation can lead to insolubility and reduced activity.
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO | [2][] |
| Solubility in DMSO | 2.87 mg/mL (5.54 mM). Sonication is recommended to aid dissolution. | [2] |
| Storage (Powder) | -20°C for up to 3 years. | [2] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Q4: I've prepared my stock solution correctly. What experimental parameters should I optimize?
If you are still observing low activity, consider the following experimental variables:
| Parameter | Issue | Troubleshooting Suggestion | Rationale |
| Incubation Time | Insufficient time for prodrug conversion. | Extend incubation periods (e.g., 24, 48, 72 hours). | Hydrolysis of the stable pinanediol ester can be slow. Some studies show incomplete hydrolysis even after 24 hours.[4] |
| Compound Concentration | Suboptimal dose for your specific cell line. | Perform a dose-response curve over a wide range of concentrations. | The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.[2] |
| Positive Control | Unclear if the issue is prodrug activation or cellular resistance. | Include a parallel experiment with active Bortezomib. | This will differentiate between a failure of the prodrug to activate and inherent or acquired resistance to the active compound. |
| Cell Health & Density | Unhealthy or overly confluent cells may respond poorly. | Ensure cells are in the logarithmic growth phase and seeded at an optimal density. | Cellular metabolism, which can influence drug uptake and activation, is highest in healthy, proliferating cells. |
Q5: How can I definitively confirm if this compound is being activated in my cells?
Instead of relying solely on downstream endpoints like cell viability or apoptosis, a direct measurement of proteasome activity is the most reliable method to confirm drug activation and target engagement.
A recommended approach is to perform a cell-based proteasome activity assay. This involves lysing the cells after treatment and measuring the activity of the chymotrypsin-like (β5) subunit of the 26S proteasome, which is the primary target of Bortezomib.[6] A significant decrease in this activity compared to vehicle-treated controls indicates successful prodrug uptake, hydrolysis, and target inhibition. See the "Experimental Protocols" section for a detailed methodology.
Q6: Is it possible my cells are resistant to Bortezomib?
Yes, resistance can be a factor. If you have confirmed proteasome inhibition using a direct assay but still do not observe the expected cytotoxic effect, or if your positive control (active Bortezomib) is also ineffective, consider these mechanisms:
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Target Mutations: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can reduce the binding affinity of Bortezomib.[4]
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Drug Efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can actively pump the drug out of the cell, preventing it from reaching its target.[7]
-
Altered Signaling: Changes in the unfolded protein response (UPR) or other cellular stress pathways can allow cells to adapt and survive proteasome inhibition.[7]
Bortezomib Signaling Pathway
The following diagram illustrates the downstream signaling events that occur once active Bortezomib successfully inhibits the 26S proteasome.
Caption: Mechanism of action of active Bortezomib.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Calculate: Determine the mass of this compound powder required to achieve a desired stock concentration (e.g., 10 mM). The molecular weight is 518.46 g/mol .[]
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of powdered compound.
-
Solubilize: Vortex the solution thoroughly. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquot: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Cell-Based Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from principles of commercially available assays (e.g., Proteasome-Glo™).
Materials:
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Cells treated with vehicle (e.g., 0.1% DMSO) and various concentrations of this compound for the desired time.
-
White, opaque 96-well plates suitable for luminescence readings.
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Lysis/Activity Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM EDTA, 0.5% NP-40, 5 mM DTT).
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Luminogenic proteasome substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY-aminoluciferin).
-
Luminometer.
Methodology:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound and controls (vehicle, active Bortezomib). Incubate for the desired period (e.g., 24 hours).
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Reagent Equilibration: Allow the Lysis/Activity Buffer and substrate to equilibrate to room temperature before use.
-
Cell Lysis and Substrate Addition: Remove the culture medium from the wells. Add the Lysis/Activity Buffer containing the luminogenic substrate to each well. Mix gently by orbital shaking for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the percent inhibition of proteasome activity. A dose-dependent decrease in luminescence indicates successful target engagement by the activated drug.
References
Strategies to improve the yield of Bortezomib from Bortezomib-pinanediol
Welcome to the technical support center for the synthesis of Bortezomib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Bortezomib from its pinanediol ester precursor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of Bortezomib-pinanediol to yield Bortezomib.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Bortezomib | Incomplete reaction. | - Ensure the reaction is stirred vigorously for the recommended time (e.g., 17 hours) to ensure proper mixing of the biphasic system. - Verify the quality and stoichiometry of isobutylboronic acid. Use a sufficient excess. - Confirm the acidic condition of the reaction mixture. The use of a strong acid like HCl is crucial for efficient hydrolysis.[1][2] |
| Degradation of Bortezomib. | - Avoid excessively high temperatures during the reaction and workup. The reaction is typically performed at room temperature after initial cooling. - Minimize the exposure of the product to strongly basic conditions during workup, as this can promote decomposition of the boronic acid group.[3] | |
| Loss of product during workup and purification. | - During the extraction phase, ensure complete separation of the aqueous and organic layers. - Optimize the crystallization process. Use an appropriate solvent system (e.g., ethyl acetate) and control the cooling rate to maximize crystal formation and purity.[2] | |
| Presence of Impurities | Unreacted this compound. | - Increase the reaction time or the amount of isobutylboronic acid to drive the reaction to completion. |
| Formation of epimers. | - The epimer of Bortezomib can form due to racemization at the phenylalanine stereocenter during the synthesis of the pinanediol ester precursor, not typically during the deprotection step itself.[1] Ensure high diastereomeric purity of the starting material. | |
| Oxidative degradation products. | - Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup to minimize oxidation. | |
| Difficulty in Product Isolation/Crystallization | Oily product instead of solid. | - Ensure all volatile solvents from the reaction mixture have been thoroughly removed under vacuum. - Try different crystallization solvents or solvent combinations. - Use a seed crystal to induce crystallization. |
| Product is not precipitating. | - Concentrate the solution further to increase the product concentration. - Cool the solution to a lower temperature to decrease solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of isobutylboronic acid for the deprotection of this compound?
A significant molar excess of isobutylboronic acid is generally recommended to drive the transesterification reaction to completion. While specific quantitative optimization studies are not widely published, a substantial excess (e.g., 10-20 equivalents) is common in reported procedures to ensure a high conversion rate.
Q2: What is the role of hydrochloric acid (HCl) in the reaction?
Hydrochloric acid acts as a catalyst for the hydrolysis of the pinanediol ester. The reaction is carried out under strongly acidic conditions to facilitate the cleavage of the boronic ester bond.[1][2]
Q3: What is the recommended temperature and reaction time for the deprotection?
The reaction is typically initiated at a reduced temperature (e.g., 10°C) and then allowed to stir at room temperature for an extended period, often overnight (around 17 hours), to ensure the reaction goes to completion.[2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking aliquots from the reaction mixture at different time intervals to check for the disappearance of the starting material (this compound) and the appearance of the product (Bortezomib).
Q5: What are the common side products in this reaction?
Besides unreacted starting material, potential side products can include the epimer of Bortezomib if it was present in the starting material, and oxidative degradation byproducts where the boronic acid moiety is replaced by a hydroxyl group.[1]
Q6: What is the best method for purifying the final Bortezomib product?
Crystallization is the most common and effective method for purifying Bortezomib after the deprotection reaction. Ethyl acetate is a frequently used solvent for crystallization, yielding Bortezomib as its trimeric boroxine form.[2]
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol is adapted from a literature procedure for the transesterification of this compound to Bortezomib.[2]
Materials:
-
This compound
-
Isobutylboronic acid
-
Methanol
-
Hexane
-
1N Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Ethyl acetate
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Anhydrous sodium sulfate
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Deionized water
Procedure:
-
Dissolve this compound in methanol.
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To the stirred solution, add hexane and 1N hydrochloric acid.
-
Cool the biphasic mixture to 10°C.
-
Add isobutylboronic acid to the mixture.
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Allow the reaction to warm to room temperature and stir for 17 hours.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with hexane.
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Basify the aqueous layer with sodium bicarbonate to a pH of approximately 8.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure to obtain crude Bortezomib.
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Purify the crude product by crystallization from ethyl acetate.
Visualizations
Experimental Workflow for this compound Deprotection
Caption: Experimental workflow for the deprotection of this compound.
Troubleshooting Logic for Low Bortezomib Yield
Caption: Troubleshooting logic for addressing low yield in Bortezomib synthesis.
Bortezomib's Mechanism of Action: Proteasome Inhibition Signaling Pathway
Caption: Simplified signaling pathway of Bortezomib-induced apoptosis.
References
Suppressing racemization during the synthesis of Bortezomib-pinanediol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in suppressing racemization during the synthesis of Bortezomib-pinanediol, a key intermediate for the active pharmaceutical ingredient Bortezomib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a critical intermediate in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[1][2] Bortezomib has two chiral centers, and only a single stereoisomer possesses the desired therapeutic activity.[3] The pinanediol group acts as a chiral auxiliary to control the stereochemistry during the synthesis and as a protecting group for the boronic acid.[4][5] Maintaining the correct stereochemistry throughout the synthesis is crucial for the final drug's efficacy and safety.
Q2: At which stage of the synthesis is racemization most likely to occur?
A2: Racemization is most prevalent during the peptide coupling step, specifically the condensation of N-pyrazinoyl-L-phenylalanine with the chiral aminoboronate intermediate, (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate.[1][2]
Q3: What is the primary mechanism of racemization during this coupling step?
A3: The racemization of the N-acylamino acid (N-pyrazinoyl-L-phenylalanine) proceeds through the formation of an oxazolone intermediate.[1] This process is particularly favored by the presence of an electron-withdrawing N-acyl group, like the pyrazinoyl group, and the use of certain activating agents.[1]
Q4: How does the choice of coupling agent affect racemization?
A4: The choice of coupling agent is critical. For example, using N,N'-Carbonyldiimidazole (CDI) to pre-activate the carboxylic acid can lead to almost complete racemization, resulting in a nearly 1:1 mixture of diastereomers.[1] In contrast, coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) are known to significantly suppress racemization.[1][2]
Troubleshooting Guide
Problem 1: My final product shows a low diastereomeric excess (de) after the coupling of N-pyrazinoyl-L-phenylalanine.
-
Potential Cause 1: Inappropriate Coupling Agent.
-
Solution: Avoid using coupling agents like CDI that are known to promote racemization. Switch to a reagent specifically designed to minimize racemization in peptide synthesis. TBTU is a highly recommended alternative that has been shown to yield high diastereomeric excess.[1][2] The 1-oxybenzotriazole unit within the TBTU molecule helps to suppress the formation of the problematic oxazolone intermediate.[1]
-
-
Potential Cause 2: Unfavorable Reaction Conditions.
-
Solution: Temperature and the rate of reagent addition are crucial. The coupling reaction should be performed at a low temperature (e.g., -10°C to 5°C).[1][6] The base, such as Diisopropylethylamine (iPr2NEt), should be added slowly to the reaction mixture containing the acid, the amine salt, and the TBTU coupling agent.[1] This controlled addition helps to minimize side reactions and maintain stereochemical integrity.
-
-
Potential Cause 3: Purity of Starting Materials.
-
Solution: Ensure the enantiomeric purity of your starting materials, particularly the L-phenylalanine derivative and the chiral aminoboronate intermediate. Impurities or the presence of the wrong enantiomer in the starting materials will inevitably lead to a lower diastereomeric excess in the final product.
-
Data Presentation: Comparison of Coupling Agents
The selection of a coupling agent has a dramatic impact on the diastereomeric purity of the resulting this compound.
| Coupling Agent | Diastereomeric Ratio (L:D) | Diastereomeric Excess (de) | Reference |
| CDI (at 30°C) | 45:55 | ~10% | [1] |
| TBTU (at 5°C) | 98.5:1.5 | 97% | [1] |
Experimental Protocols
Protocol 1: TBTU-Mediated Coupling to Suppress Racemization
This protocol describes the fragment condensation to form (1S,2S,3R,5S)-Pinanediol N-(2-pyrazinecarbonyl)-L-phenylalanine-L-leucine boronate with minimal racemization.[1]
-
Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-pyrazinoyl-L-phenylalanine, (1R)-(S)-Pinanediol 1-ammonium trifluoroacetate-3-methylbutane-1-boronate, and TBTU in dichloromethane (DCM).
-
Cooling: Cool the mixture to a low temperature, approximately -5°C to 5°C, using an appropriate cooling bath.
-
Base Addition: Slowly add Diisopropylethylamine (iPr2NEt) dropwise to the cooled mixture over a period of 20-30 minutes, ensuring the temperature remains stable.[7]
-
Reaction: Allow the reaction to proceed at this low temperature, monitoring its progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Isolate and purify the product, this compound ester, using standard techniques such as crystallization or chromatography. The crude product should show a high diastereomeric excess (de >97%).[1]
Protocol 2: Deprotection of Pinanediol Chiral Auxiliary
This protocol details the transesterification reaction to remove the pinanediol group and generate Bortezomib.[1][2]
-
Dissolution: Dissolve the this compound ester in a biphasic mixture of methanol and hexane.
-
Acidification: Add aqueous hydrochloric acid (e.g., 1N HCl) to the mixture while stirring and cool to approximately 10°C.[1][8]
-
Transesterification: Add isobutylboronic acid to the biphasic mixture. Stir vigorously at room temperature for several hours (e.g., 17 hours) to allow for the exchange reaction to complete.[1]
-
Separation: Separate the aqueous methanol layer from the hexane layer. The valuable pinanediol chiral auxiliary can be recovered from the hexane layer.[1][2]
-
Isolation: Wash the methanolic layer with fresh hexane. Basify the solution and concentrate it. The final product, Bortezomib, is typically isolated in its trimeric anhydride form after crystallization from a suitable solvent like ethyl acetate.[1]
Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]
- 4. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. CN103044468B - Preparation method of N-(2-pyrazine carbonyl)-L-phenylalanine-L- leucine boracic acid - Google Patents [patents.google.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 8. Preparation method of N-(2-pyrazine carbonyl)-L-phenylalanine-L- leucine boracic acid - Eureka | Patsnap [eureka.patsnap.com]
Bortezomib-pinanediol stability issues at room temperature and in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bortezomib-pinanediol at room temperature and in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a boronic acid ester prodrug of the proteasome inhibitor bortezomib. The pinanediol group is used to protect the reactive boronic acid moiety of bortezomib, enhancing its stability and improving its pharmacokinetic profile.[1] However, the ester is susceptible to hydrolysis, which releases the active drug, bortezomib. Understanding the stability of this prodrug is crucial for ensuring accurate dosing and interpreting experimental results, as premature or incomplete conversion to bortezomib can affect its therapeutic efficacy.
Q2: What are the main degradation pathways for bortezomib and its pinanediol ester?
A2: The primary degradation pathway for this compound is hydrolysis of the boronic acid ester bond, which is catalyzed by both acidic and basic conditions.[1] This process yields bortezomib and pinanediol. Bortezomib itself is susceptible to degradation under various conditions, including acid and base hydrolysis, and oxidation.[2][3][4] Oxidative degradation can lead to deboronation, forming products that are inactive as proteasome inhibitors.
Q3: How does pH affect the stability of this compound in solution?
A3: The hydrolysis of the this compound ester is significantly influenced by pH. Both acidic and basic environments can catalyze the cleavage of the ester to release bortezomib.[1] Pinanediol esters are known to be among the more hydrolytically stable boronic esters and can tolerate a wide pH range (pH 3-11).[1] However, for experimental purposes, it is critical to maintain a controlled pH to ensure the desired rate of conversion to the active drug.
Q4: What is the stability of reconstituted bortezomib solutions at room temperature and under refrigeration?
A4: Reconstituted bortezomib solutions (typically in 0.9% sodium chloride) exhibit good stability for extended periods, which is often longer than the manufacturer's initial recommendations. Solutions of bortezomib at concentrations of 1.0 mg/mL and 2.5 mg/mL have been shown to be physically and chemically stable for at least 21 days when stored at either 4°C (refrigerated) or 23°C (room temperature).[1] Some studies have even demonstrated stability for up to 35 or 42 days under these conditions.
Troubleshooting Guide
Issue 1: Inconsistent experimental results with this compound.
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Possible Cause: Uncontrolled hydrolysis of the pinanediol ester to the active bortezomib due to variations in pH, temperature, or solvent composition.
-
Troubleshooting Steps:
-
Verify Solvent pH: Ensure that the pH of your experimental buffer or solution is consistent across all experiments. The rate of hydrolysis is pH-dependent.[1]
-
Control Temperature: Store stock solutions and conduct experiments at a consistent and documented temperature.
-
Characterize Conversion: If precise concentrations of the active form are critical, consider using a validated analytical method, such as HPLC, to determine the ratio of this compound to bortezomib in your solution at the time of the experiment.
-
Issue 2: Loss of bortezomib activity in prepared solutions over time.
-
Possible Cause: Degradation of the active bortezomib. Bortezomib can degrade via hydrolysis and oxidation.[2][3][4]
-
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions of reconstituted bortezomib protected from light at either 4°C or room temperature (23°C), where it has been shown to be stable for several weeks.[1]
-
Avoid Strong Acids/Bases: Do not expose bortezomib solutions to strong acidic or basic conditions, as this can accelerate degradation.
-
Consider Antioxidants: If oxidative degradation is suspected, especially in long-term experiments, the use of antioxidants could be explored, though compatibility and potential interference with the assay must be validated.
-
Fresh Preparations: For highly sensitive applications, preparing fresh dilutions from a stable stock solution immediately before use is recommended.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis of bortezomib solutions.
-
Possible Cause: Formation of degradation products. Stress conditions such as heat, light, and exposure to acids, bases, or oxidizing agents can lead to the formation of various degradation products.[2][3][5]
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples were not exposed to excessive heat or light during preparation and storage.
-
Check for Contaminants: Rule out any contamination in the solvents or vials used.
-
Utilize a Stability-Indicating Method: Employ a validated HPLC method that is capable of separating bortezomib from its potential degradation products to accurately quantify the parent compound.[2][5]
-
Characterize Degradants: If the degradation products are significant, consider using LC-MS/MS to identify their structures, which can provide insights into the degradation pathway.[2][3]
-
Data on Stability of Reconstituted Bortezomib
The following tables summarize the stability of reconstituted bortezomib solutions under different storage conditions.
Table 1: Stability of Bortezomib (1.0 mg/mL) in 0.9% Sodium Chloride
| Storage Temperature | Container | Stability Duration (Retention >95% of initial concentration) | Reference |
| 4°C (Refrigerated) | Vial/Syringe | Up to 42 days | [1] |
| 23°C (Room Temp) | Vial/Syringe | Up to 42 days | [1] |
Table 2: Stability of Bortezomib (2.5 mg/mL) in 0.9% Sodium Chloride
| Storage Temperature | Container | Stability Duration (Retention >95% of initial concentration) | Reference |
| 4°C (Refrigerated) | Vial/Syringe | At least 21 days | [1] |
| 23°C (Room Temp) | Vial/Syringe | At least 21 days | [1] |
| 5 ± 3°C | Vial/Syringe | 7 days (protected from light) | [6] |
| 20-30°C | Vial/Syringe | 24 hours (protected from light) | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Bortezomib
This protocol describes a general method for assessing the stability of bortezomib in solution.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).[2][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Sample Preparation:
-
Reconstitute lyophilized bortezomib with 0.9% sodium chloride to the desired concentration (e.g., 1.0 mg/mL or 2.5 mg/mL).
-
Store the solutions under the desired conditions (e.g., 4°C and 23°C).
-
At specified time points, withdraw an aliquot, dilute it with the mobile phase to a suitable concentration for UV detection, and inject it into the HPLC system.
-
-
Data Analysis:
-
The stability is determined by comparing the peak area of bortezomib at each time point to the initial peak area (time zero).
-
The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study of Bortezomib
This protocol is used to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Prepare Bortezomib Solution: Prepare a stock solution of bortezomib in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.2 M HCl) and incubate for a defined period (e.g., 2 hours).[5]
-
Base Hydrolysis: Add a strong base (e.g., 0.2 M NaOH) and incubate.[5]
-
Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate.[5]
-
Thermal Stress: Heat the solution (e.g., at 105°C) for a defined period.[5]
-
Photolytic Stress: Expose the solution to UV light according to ICH Q1B guidelines.[5]
-
-
Neutralize and Analyze: After the stress period, neutralize the acidic and basic samples and analyze all samples by a suitable analytical method like HPLC or LC-MS/MS to identify and quantify the degradation products.[5]
Visualizations
Caption: Logical relationship of this compound stability.
Caption: Bortezomib's mechanism of action via proteasome inhibition.
Caption: Workflow for a typical Bortezomib stability study.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ipindexing.com [ipindexing.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Optimizing Reverse-Phase HPLC Methods for Bortezomib-Pinanediol Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Bortezomib and its pinanediol ester.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Bortezomib and its related compounds.
Poor Peak Shape: Tailing and Fronting
Question: My Bortezomib peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue in the analysis of basic compounds like Bortezomib and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of Bortezomib, leading to peak tailing.
-
Solution: Reduce the mobile phase pH. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH between 2.5 and 3.5) will protonate the silanol groups, minimizing these secondary interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column can lead to active sites that cause tailing. Column degradation, especially at high pH, can also expose silanol groups.
-
Metal Contamination: Heavy metal contamination in the sample, mobile phase, or from the HPLC system itself can chelate with Bortezomib, causing tailing.
-
Solution: Use high-purity solvents and reagents. If metal contamination is suspected from the system, passivation of the HPLC system may be necessary.
-
Question: My analyte peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: Catastrophic column failure, such as bed collapse, can lead to peak fronting. This can be caused by operating the column outside its recommended pressure or pH limits.[2]
-
Solution: Check the column's specifications and ensure it's being operated within the recommended ranges. If a void has formed, the column will likely need to be replaced.
-
Retention Time and Resolution Issues
Question: I am observing a drift or sudden shift in the retention time of Bortezomib. What should I investigate?
Answer: Unstable retention times can compromise the reliability of your method. Here are the common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, is a primary cause of retention time shifts.
-
Solution: Ensure accurate and consistent mobile phase preparation. Use a calibrated pH meter and precise volumetric measurements. Premixing the mobile phase in a single large batch for an entire sequence can improve consistency.
-
-
Column Temperature Fluctuations: Changes in the column oven temperature will affect retention times.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 35°C).[3]
-
-
Flow Rate Instability: A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance. Degassing the mobile phase is also crucial to prevent bubble formation, which can affect flow rate.
-
-
Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drifting retention times at the beginning of the run.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions until a stable baseline is achieved.
-
Question: The resolution between Bortezomib and a critical impurity is poor. How can I improve it?
Answer: Achieving adequate resolution is critical for accurate quantitation of impurities. Consider the following strategies:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity and resolution.
-
pH Adjustment: Fine-tuning the pH of the aqueous phase can alter the ionization state of Bortezomib and its impurities, leading to changes in retention and improved separation.
-
-
Modify the Gradient Profile (for gradient methods):
-
Shallow Gradient: Employing a shallower gradient around the elution time of the critical pair can increase the separation between them.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity may be necessary. Consider columns with different C18 bonding chemistries or alternative stationary phases.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase run time. Optimizing the column temperature can also influence selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting RP-HPLC method for Bortezomib analysis?
A1: A good starting point for method development is to use a C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture. For example, a gradient elution with a mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is often effective.[4][5] Detection is typically performed at 270 nm.[3][6][7]
Q2: How can I ensure the stability of Bortezomib in my sample solutions?
A2: Bortezomib is susceptible to degradation, particularly in acidic and basic conditions.[8][9][10] It is recommended to prepare samples fresh and store them at refrigerated temperatures (2-8°C) if they are not analyzed immediately. The stability of Bortezomib in the prepared mobile phase should also be evaluated.
Q3: What are the common degradation products of Bortezomib that I should be aware of?
A3: Forced degradation studies have shown that Bortezomib can degrade under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.[8][9] One of the major degradants often observed is the hydroxyamide impurity.[8][10] It is crucial that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products and any process-related impurities.[8][11][12]
Q4: How does the pinanediol ester of Bortezomib behave chromatographically compared to Bortezomib?
A4: The Bortezomib-pinanediol ester is a less polar derivative of Bortezomib. In reverse-phase HPLC, it will be less retained and therefore elute earlier than Bortezomib. The analytical method should be capable of resolving Bortezomib from its pinanediol ester and any other related substances.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Bortezomib and Impurities
This protocol is a representative method based on commonly cited literature for the analysis of Bortezomib and its related substances.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3][6] |
| Mobile Phase A | Acetonitrile:Water:Formic Acid (300:700:1 v/v/v)[6] |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (800:200:1 v/v/v)[6] |
| Gradient Program | 100% A for 5 min, then a linear gradient to 100% B over 15 min, hold for 2 min, then return to 100% A. |
| Flow Rate | 1.0 mL/min[3][6] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 270 nm[3][6][7] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Protocol 2: Isocratic RP-HPLC Method for Bortezomib Assay
This protocol provides a simpler, isocratic method suitable for determining the potency of Bortezomib.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | Methanol:Water (80:20 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 270 nm[3] |
| Injection Volume | 20 µL |
| Diluent | Methanol |
Data Presentation
Table 1: Typical Retention Times and Resolution under Different Conditions
| Method Type | Column | Mobile Phase | Bortezomib RT (min) | Key Impurity RT (min) | Resolution (Rs) | Reference |
| Gradient | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | Gradient with buffer and acetonitrile | 8.8 | Varies | > 2.0 for all impurities | [8] |
| Gradient | Waters SymmetryShield RP18 | Gradient with water-acetonitrile-formic acid and methanol-water-formic acid | Not specified | Not specified | Not specified | [11] |
| Isocratic | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (80:20 v/v) | 14.48 | Not applicable | Not applicable | [3] |
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijprs.com [ijprs.com]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ipindexing.com [ipindexing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
Challenges associated with the removal of the pinanediol chiral auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the pinanediol chiral auxiliary from boronate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the pinanediol chiral auxiliary?
The three most widely employed methods for the cleavage of pinanediol boronate esters are:
-
Oxidative Cleavage: This method typically uses sodium periodate (NaIO₄) under aqueous conditions. It is often effective when other methods fail but can be incompatible with sensitive functional groups susceptible to oxidation.
-
Transesterification-Hydrolysis: This two-step process involves an initial transesterification with a diol, most commonly diethanolamine, to form an intermediate that is more readily hydrolyzed under acidic conditions.
-
Fluoride-Mediated Cleavage: This method utilizes potassium hydrogen difluoride (KHF₂) to convert the boronate ester into a trifluoroborate salt, which is then hydrolyzed to the boronic acid.[1][2]
Q2: Which removal method is best suited for my compound?
The choice of method depends on the stability of your substrate and the functional groups present.
-
For robust molecules without easily oxidizable groups, oxidative cleavage with sodium periodate can be a reliable option.
-
For substrates sensitive to oxidation or harsh acidic conditions, the transesterification-hydrolysis method with diethanolamine offers a milder alternative.
-
Fluoride-mediated cleavage is also a valuable method, particularly for α-amido alkyl or o-amido phenyl boronate esters, where it can lead to the formation of difluoroboranes that are readily hydrolyzed.[1][2]
Q3: I am observing a sluggish or incomplete reaction. What are the possible causes?
Incomplete or slow reactions can be due to several factors:
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.[2]
-
Steric Hindrance: Bulky substituents near the boronate ester can impede reagent access.
-
Insufficient Reagent: The molar excess of the cleaving agent may be too low.
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate.
Q4: What are common side reactions during pinanediol removal?
Side reactions are a significant challenge and can include:
-
Epimerization: The stereocenter alpha to the boron can be susceptible to racemization under harsh basic or acidic conditions.
-
Oxidation of Sensitive Functional Groups: Oxidative cleavage methods can affect moieties like sulfides or certain aromatic rings.
-
Hydrolysis of Other Functional Groups: Acidic or basic conditions used for cleavage can hydrolyze esters, amides, or other labile groups.
-
Formation of Boroxine: The final boronic acid product can dehydrate to form a cyclic trimer (boroxine), which can complicate purification and characterization.
Troubleshooting Guides
Oxidative Cleavage with Sodium Periodate
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | Poor solubility of the boronate ester in the reaction medium. | - Increase the proportion of the organic co-solvent (e.g., THF, acetone).- Try a different solvent system, such as aqueous ammonium acetate.[2]- Increase the reaction temperature, monitoring for potential side reactions. |
| Insufficient oxidant. | - Increase the molar equivalents of sodium periodate. | |
| Low Yield of Boronic Acid | Formation of byproducts due to over-oxidation. | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.- Lower the reaction temperature. |
| Difficult isolation of the boronic acid from the aqueous phase. | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).- Acidify the aqueous layer to protonate the boronic acid and increase its solubility in the organic phase. | |
| Presence of Insoluble Material | Precipitation of inorganic salts. | - Filter the reaction mixture before work-up. |
Transesterification-Hydrolysis with Diethanolamine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Transesterification | Insufficient diethanolamine. | - Increase the molar equivalents of diethanolamine. |
| The intermediate diethanolamine-boronate complex is not precipitating. | - Use a less polar solvent for the transesterification step to encourage precipitation. | |
| Low Yield after Hydrolysis | Incomplete hydrolysis of the intermediate. | - Increase the concentration of the acid used for hydrolysis.- Extend the hydrolysis reaction time. |
| The boronic acid is unstable under the acidic hydrolysis conditions. | - Use a milder acid or a buffered system for the hydrolysis step.- Minimize the exposure time to the acidic conditions. | |
| Difficulty Isolating the Product | The boronic acid is water-soluble. | - Lyophilize the aqueous solution to obtain the crude product.- Consider converting the boronic acid to a more easily isolable derivative. |
Fluoride-Mediated Cleavage with KHF₂
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Formation of the Trifluoroborate Salt | Insufficient KHF₂. | - Increase the molar equivalents of KHF₂. |
| Poor solubility of KHF₂ in the reaction solvent. | - Add a small amount of water to the reaction mixture to aid in dissolving the KHF₂. | |
| Low Yield of Boronic Acid after Hydrolysis | The intermediate trifluoroborate salt is difficult to isolate. | - After formation of the trifluoroborate, carefully remove the solvent and proceed directly to the hydrolysis step without isolation. |
| Incomplete hydrolysis of the trifluoroborate salt. | - Ensure the hydrolysis conditions (e.g., with TMSCl or LiOH) are appropriate for your substrate.[2]- Adjust the pH of the hydrolysis mixture to optimize the conversion to the boronic acid. | |
| Formation of Difluoroborane instead of Trifluoroborate | Substrate is an α-amido alkyl or o-amido phenyl boronate ester. | - This is an expected outcome. Proceed with the hydrolysis of the difluoroborane to the boronic acid.[1][2] |
Data Presentation
Table 1: Comparison of Pinanediol Removal Methods
| Method | Reagents | Typical Solvents | Temperature | Reaction Time | Advantages | Disadvantages |
| Oxidative Cleavage | Sodium periodate (NaIO₄) | THF/water, Acetone/water | Room Temp. to Reflux | 1-24 h | Generally high yielding for robust substrates. | Incompatible with oxidizable functional groups. Can lead to over-oxidation. |
| Transesterification-Hydrolysis | Diethanolamine, then Acid (e.g., HCl) | Diethyl ether, then aqueous acid | Room Temp. | 1-6 h | Mild conditions, good for sensitive substrates. | Two-step process. Intermediate isolation can be tricky. |
| Fluoride-Mediated Cleavage | Potassium hydrogen difluoride (KHF₂), then TMSCl or LiOH | Methanol/water, THF | Room Temp. to Reflux | 2-24 h | Can be very effective, especially for specific substrate classes.[1][2] | Can be substrate-dependent. Handling of fluoride reagents requires care. |
Experimental Protocols
Protocol 1: Oxidative Cleavage with Sodium Periodate
-
Dissolve the pinanediol boronate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add sodium periodate (NaIO₄, 3.0-5.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude boronic acid by column chromatography or recrystallization.
Protocol 2: Transesterification-Hydrolysis with Diethanolamine
-
Dissolve the pinanediol boronate ester (1.0 eq) in diethyl ether.
-
Add diethanolamine (1.1-1.5 eq) to the solution.
-
Stir the mixture at room temperature. A precipitate of the diethanolamine-boronate complex should form.
-
After complete precipitation, filter the solid and wash it with cold diethyl ether.
-
Suspend the isolated solid in a biphasic mixture of diethyl ether and aqueous HCl (e.g., 1 M).
-
Stir vigorously until the solid dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the boronic acid.
Protocol 3: Fluoride-Mediated Cleavage with KHF₂
-
To a solution of the pinanediol boronate ester (1.0 eq) in methanol, add an aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0-5.0 eq).
-
Stir the mixture at room temperature until the formation of the trifluoroborate salt is complete (monitor by ¹⁹F NMR if possible, or by the disappearance of the starting material by TLC/LC-MS).
-
Remove the solvent under reduced pressure.
-
To the resulting crude trifluoroborate salt, add a suitable solvent (e.g., acetonitrile) and trimethylsilyl chloride (TMSCl, 1.5-2.0 eq).
-
Stir the reaction at room temperature until hydrolysis is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate to give the crude boronic acid, which can be further purified.
Visualizations
Caption: Experimental workflow for the oxidative cleavage of pinanediol boronate esters.
Caption: Troubleshooting logic for incomplete pinanediol auxiliary removal.
References
Addressing variability in proteasome inhibition assays using Bortezomib-pinanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Bortezomib-pinanediol for proteasome inhibition assays. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to address variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Bortezomib?
This compound is a prodrug of Bortezomib, a potent and reversible inhibitor of the 26S proteasome.[1][2][] The pinanediol moiety is a protecting group attached to the boronic acid of Bortezomib.[1][4] This modification enhances the compound's stability and solubility by masking the reactive boronic acid group, which improves its pharmacokinetic properties.[1][4][5] Within the cell or under specific experimental conditions, the pinanediol ester is hydrolyzed, releasing the active Bortezomib to inhibit the proteasome.[1]
Q2: What is the mechanism of action for Bortezomib?
Bortezomib functions by reversibly binding to the active site of the 26S proteasome, primarily inhibiting its chymotrypsin-like activity associated with the β5 subunit.[6][7][8] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of pro-apoptotic factors and cell cycle regulators (like p53, p21, and NOXA) disrupts cellular homeostasis, triggers the unfolded protein response (UPR), and ultimately induces programmed cell death (apoptosis).[1][5][6] A major consequence is the suppression of the NF-κB signaling pathway, which is critical for cancer cell survival.[1][9]
Q3: How should I store and handle this compound stock solutions?
For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] When preparing for an experiment, it is recommended to warm DMSO-based solutions briefly in a 37°C water bath to ensure they are completely melted and mixed.[10] Studies on reconstituted Bortezomib (at 2.5 mg/mL) have shown it to be physically and chemically stable for up to 21 days at 4°C or room temperature (23°C).[11][12]
Q4: Which proteasome activity is most relevant to measure for Bortezomib's effect?
Bortezomib is a potent inhibitor of the proteasome's chymotrypsin-like activity.[7][8] Therefore, assays measuring this specific activity are the most common and relevant for quantifying its inhibitory effect. The fluorogenic peptide substrate Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is widely used for this purpose.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during proteasome inhibition assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | 1. Inconsistent pipetting volume. 2. Plate-dependent artifacts (protein/inhibitor binding to plastic).[15] 3. Uneven temperature or evaporation across the plate, especially in outer wells.[15] 4. Incomplete mixing of reagents in wells. | 1. Use calibrated pipettes and proper technique. Prepare a master mix for reagents where possible. 2. Test different black, opaque microplates from various manufacturers to find one with low binding properties.[15] 3. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. Ensure the plate reader has uniform temperature control. 4. Gently mix the plate after adding reagents, avoiding bubbles. |
| Low or No Proteasome Inhibition | 1. Inactive this compound due to improper storage or handling.[2] 2. Insufficient hydrolysis of the pinanediol ester to active Bortezomib.[1] 3. Insufficient incubation time with the inhibitor. 4. High proteasome concentration in the cell lysate, requiring a higher inhibitor concentration.[8] | 1. Confirm proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[2] Purchase a new vial if degradation is suspected. 2. Ensure assay buffer conditions (e.g., pH) are suitable for hydrolysis. Pre-incubating the inhibitor in the assay buffer before adding the substrate may facilitate conversion. 3. Optimize the incubation time of the cell lysate with this compound before adding the substrate. A 30-60 minute pre-incubation is a good starting point. 4. Perform a dose-response curve to determine the optimal inhibitor concentration (IC50) for your specific cell line and protein concentration. |
| Inconsistent Results Between Experiments | 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Differences in cell lysate preparation, including protein concentration.[15] 3. Reagent variability (e.g., lot-to-lot differences, degradation). 4. Use of different microplates between assays.[15] | 1. Standardize cell culture protocols strictly. Use cells within a consistent range of passage numbers. 2. Use a consistent lysis buffer and protocol. Accurately measure total protein concentration (e.g., BCA assay) and normalize all samples to the same concentration.[14][15] 3. Aliquot and store reagents properly. Always include a positive control (e.g., Jurkat cell lysate) and a negative control (no inhibitor) in every plate.[10] 4. Use the same type and batch of microplates for all related experiments. |
| High Background Fluorescence | 1. Autohydrolysis of the fluorogenic substrate. 2. Contamination of buffers or reagents with proteases. 3. Intrinsic fluorescence of the test compound or cell lysate components. | 1. Always include a "no enzyme" blank (lysis buffer only) to measure and subtract background fluorescence.[16] 2. Use sterile, filtered buffers. Avoid introducing exogenous proteases. Do not add general protease inhibitors to the lysis buffer, as this can interfere with the assay.[10] 3. Run a control well containing the cell lysate and inhibitor but no fluorogenic substrate to check for compound fluorescence. |
Experimental Protocols & Data
Protocol: Fluorogenic Proteasome Activity Assay in Cell Lysates
This protocol is adapted from standard methodologies for measuring the chymotrypsin-like activity of the proteasome.[13][14][16]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose. Add 5 mM DTT fresh before use.[16]
-
Assay Buffer: Same as Lysis Buffer, but with 2 mM ATP and 5 mM DTT added fresh.[14][16]
-
Substrate Stock: Prepare a 10 mM stock of Suc-LLVY-AMC in DMSO. Store at -20°C.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Store at -80°C.[2]
2. Cell Lysate Preparation:
-
Culture cells to desired confluency (~80-90%).
-
Rinse cell monolayer twice with ice-cold PBS.
-
Scrape cells into an appropriate volume of ice-cold Lysis Buffer.
-
Lyse cells by sonication (e.g., 10 seconds with a microtip) or by passing them through a 27-gauge needle ten times.[14][16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or similar assay.[14]
-
Dilute lysates with Lysis Buffer to a final concentration of 1-2 µg/µL.
3. Assay Procedure (96-well format):
-
Design a plate map including blanks, vehicle controls, positive controls, and experimental wells. Use an opaque, black-walled plate.[10][15]
-
In separate wells, add 20-50 µg of total protein (in a volume of up to 50 µL) for each sample.
-
Add serially diluted this compound or vehicle (DMSO) to the wells.
-
Add Assay Buffer to bring the total volume in each well to 100 µL.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for inhibitor binding and prodrug hydrolysis.
-
Prepare a substrate master mix by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 100 µL of the substrate master mix to all wells (final substrate concentration will be 50 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 60-120 minutes, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[14][17]
4. Data Analysis:
-
Subtract the fluorescence values of the blank wells from all other wells.
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_vehicle))
-
Plot the % Inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Data Tables
Table 1: Storage and Stability of Bortezomib Solutions
| Compound | Concentration | Solvent | Storage Temp. | Duration | Stability | Reference |
| This compound (Stock) | N/A | DMSO | -80°C | 6 months | Stable | [2] |
| This compound (Stock) | N/A | DMSO | -20°C | 1 month | Stable | [2] |
| Bortezomib (Reconstituted) | 2.5 mg/mL | 0.9% NaCl | 4°C or 23°C | 21 days | >95% of initial concentration | [11] |
| Bortezomib (Reconstituted) | 2.5 mg/mL | 0.9% NaCl | 4°C | 15 days | >95% of initial concentration | [18] |
Table 2: Common Fluorogenic Substrates for Proteasome Activity
| Proteasome Activity | Substrate | Typical Final Conc. | Excitation (nm) | Emission (nm) | Reference |
| Chymotrypsin-like (β5) | Suc-Leu-Leu-Val-Tyr-AMC | 40-100 µM | 360-380 | 460 | [13][14] |
| Trypsin-like (β2) | Boc-Leu-Arg-Arg-AMC | 40-100 µM | 360-380 | 460 | [14][15] |
| Caspase-like (β1) | Z-Leu-Leu-Glu-AMC | 40-100 µM | 360-380 | 460 | [14][16] |
Visualizations
Caption: Mechanism of this compound activation and proteasome inhibition.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The proteasomal and apoptotic phenotype determine bortezomib sensitivity of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome activity assay [bio-protocol.org]
- 15. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical animal models of bortezomib-induced peripheral neuropathy (BIPN).
Frequently Asked Questions (FAQs)
Q1: What are the most common preclinical models for studying bortezomib-induced peripheral neuropathy?
A1: The most common preclinical models involve the administration of bortezomib to rats and mice.[1][2][3][4] The choice of species and strain can influence the development and severity of neuropathy. Sprague-Dawley rats and various strains of mice have been successfully used to model BIPN.[3]
Q2: What is the expected phenotype in a preclinical model of BIPN?
A2: Animals treated with bortezomib typically develop sensory neuropathy characterized by mechanical allodynia (painful response to a normally non-painful stimulus).[1][2][4][5] Some studies also report cold hypersensitivity, although this can be dependent on the dose and administration route.[6] Motor deficits are generally subclinical.[1][2] Neurophysiological assessments often reveal a reduction in nerve conduction velocity (NCV).[1][2][4] Morphological changes can be observed in the dorsal root ganglia (DRG), peripheral nerves, and spinal cord.[1][5]
Q3: What are the key mechanisms underlying bortezomib-induced peripheral neuropathy?
A3: The pathophysiology of BIPN is multifactorial and not yet fully understood.[1][2][5] Key proposed mechanisms include:
-
Proteasome Inhibition: Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome, which can disrupt protein homeostasis in neurons.[1]
-
Mitochondrial Dysfunction: Damage to mitochondria in sensory neurons can lead to energy deficits and oxidative stress.[1][2]
-
Oxidative Stress: An imbalance in reactive oxygen species can damage cellular components.[1][2]
-
Neuroinflammation: The activation of glial cells and the release of pro-inflammatory cytokines in the spinal cord and DRG contribute to neuropathic pain.[1][6]
-
Altered Ion Channel Function: Changes in the expression and function of ion channels, such as T-type calcium channels, can lead to neuronal hyperexcitability.[6]
-
Impaired Axonal Transport: Bortezomib can interfere with microtubule dynamics, leading to deficits in the transport of essential molecules along the axon.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or absent behavioral phenotype (e.g., no mechanical allodynia).
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Bortezomib Dose or Dosing Schedule | The dose and frequency of bortezomib administration are critical. Lower doses may not induce a robust phenotype.[6] Consider a dose-response study to determine the optimal dose for your specific animal model and strain. |
| Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) can affect the bioavailability and neurotoxicity of bortezomib. Intravenous administration is often associated with a higher incidence of peripheral neuropathy.[1][2] |
| Acclimatization and Handling Stress | Insufficient acclimatization of animals to the testing environment and excessive handling can lead to stress and variability in behavioral responses. Ensure a proper acclimatization period and handle animals gently. |
| Baseline Variability | Individual animals may have different baseline sensitivities. It is crucial to establish a stable baseline for each animal before starting the treatment. |
| Testing Paradigm | The timing of behavioral testing relative to bortezomib administration can be important. Test animals at the expected peak of neuropathy. |
Problem 2: Excessive toxicity or animal mortality.
| Possible Cause | Troubleshooting Suggestion |
| High Bortezomib Dose | Bortezomib has a narrow therapeutic index. High doses can lead to significant weight loss, hematological toxicity, and mortality.[4] Reduce the dose or the frequency of administration. |
| Animal Strain Susceptibility | Some animal strains may be more susceptible to the toxic effects of bortezomib. If experiencing high mortality, consider using a different, more robust strain. |
| Supportive Care | Dehydration and malnutrition can exacerbate toxicity. Provide supportive care such as hydration packs and palatable, high-energy food supplements. |
| Monitoring | Closely monitor animal weight and overall health. Establish clear humane endpoints for euthanasia if animals show signs of severe distress. |
Problem 3: Variability in neurophysiological or histological data.
| Possible Cause | Troubleshooting Suggestion |
| Technical Variability in Measurements | Ensure consistent technique for nerve conduction velocity (NCV) measurements, including electrode placement and temperature control. For histology, standardize tissue fixation, processing, and staining procedures. |
| Timing of Tissue Collection | The timing of tissue collection relative to the last bortezomib dose can influence the observed pathology. Collect tissues at a consistent time point across all animals. |
| Inappropriate Anatomical Location | Ensure that the correct nerve (e.g., sciatic, caudal) and DRG levels are being assessed consistently across all animals. |
Experimental Protocols
Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response Criteria: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw upon filament application.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
-
Data Analysis: Compare the withdrawal thresholds of bortezomib-treated animals to vehicle-treated controls. A significant decrease in the withdrawal threshold indicates mechanical allodynia.
Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Anesthetize the animal according to your institution's approved protocol.
-
Electrode Placement: Place stimulating electrodes along the sciatic or caudal nerve at two distinct points (proximal and distal). Place recording electrodes on the corresponding muscle (e.g., gastrocnemius for sciatic nerve) or distally along the nerve.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at both the proximal and distal sites and record the latency of the evoked muscle action potential or compound nerve action potential.
-
Calculation: Calculate the NCV by dividing the distance between the stimulating electrodes by the difference in latencies between the proximal and distal stimulation sites.
-
Data Analysis: Compare the NCV of bortezomib-treated animals to vehicle-treated controls. A significant decrease in NCV is indicative of peripheral nerve damage.
Quantitative Data Summary
Table 1: Example Bortezomib Dosing Regimens in Rodent Models
| Species | Dose | Route of Administration | Dosing Schedule | Observed Phenotype | Reference |
| Rat | 0.15 or 0.20 mg/kg | Intraperitoneal | Three times a week for 8 weeks | Mechanical allodynia, decreased NCV | [4] |
| Rat | 0.1 and 0.2 mg/kg | Intraperitoneal | Days 0, 3, 7, and 10 | Mechanical hypersensitivity, cold allodynia | [3] |
| Mouse | 1 mg/kg | Intraperitoneal | Once a week for 5 weeks in a multiple myeloma model | Peripheral neuropathy | [8] |
Table 2: Effects of Potential Neuroprotective Agents in Preclinical Models
| Agent | Proposed Mechanism of Action | Effect on BIPN Phenotype | Reference |
| Acetyl-L-carnitine | Mitochondrial support | Prevents sensory neuropathy and mitochondrial dysfunction | [6] |
| Antioxidants (e.g., Phenyl N-tert-butylnitrone) | Scavenging of reactive oxygen species | Can prevent and reverse bortezomib-induced allodynia | [6] |
| Pregabalin | Binds to the α2δ subunit of voltage-gated calcium channels | Attenuates existing mechanical allodynia | [6] |
| Gabapentin | Binds to the α2δ subunit of voltage-gated calcium channels | Reverses bortezomib-induced mechanical allodynia | [6] |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Reverses bortezomib-induced mechanical allodynia | [6] |
Visualizations
Caption: Key signaling pathways implicated in bortezomib-induced peripheral neuropathy.
Caption: A typical experimental workflow for studying bortezomib-induced peripheral neuropathy.
References
- 1. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse | PLOS One [journals.plos.org]
- 2. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a rat model of bortezomib‐induced painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib-induced painful neuropathy in rats: a behavioral, neurophysiological and pathological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib-induced painful peripheral neuropathy: an electrophysiological, behavioral, morphological and mechanistic study in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bortezomib-induced peripheral neurotoxicity in human multiple myeloma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with insoluble impurities in commercial Bortezomib-pinanediol batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding insoluble impurities in commercial batches of Bortezomib-pinanediol.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the handling and use of this compound.
Issue 1: I've observed visible particulates in the solid this compound powder.
-
Question: What could be the cause of these visible particles in the solid compound?
-
Answer: The presence of visible particulates in solid this compound can be attributed to several factors. These may include minor amounts of insoluble impurities from the manufacturing process, or degradation products formed during storage.[1] this compound itself is a white to off-white solid.[2] Any deviation from this appearance should be noted.
-
Question: How should I proceed if I find particles in the solid material?
-
Answer: It is recommended to first consult the supplier's certificate of analysis for the specific batch to check the reported purity and appearance. If the presence of particulates is not expected, contacting the supplier's technical support is advised. For research purposes where the activity of the soluble compound is the primary interest, it may be possible to proceed by dissolving the compound and removing the insoluble matter through filtration.[3]
-
Question: Can I still use the batch if I filter out the insoluble particles?
-
Answer: For many research applications, filtering out insoluble impurities will not affect the activity of the soluble this compound.[3] However, it is crucial to consider that the presence of these impurities may indicate a compromised batch. It is recommended to perform a purity analysis of the filtered solution, for instance by HPLC, before proceeding with critical experiments.
Issue 2: My this compound solution is cloudy or has formed a precipitate after dissolution.
-
Question: Why is my solution cloudy after attempting to dissolve the this compound?
-
Answer: Cloudiness or precipitation upon dissolution can occur for several reasons. The chosen solvent may not be optimal for the desired concentration, or the solubility limit might have been exceeded. This compound has limited solubility in some common solvents.[] Additionally, temperature can affect solubility. Sonication may be recommended to aid dissolution in some solvents like DMSO.[3]
-
Question: What steps can I take to achieve a clear solution?
-
Answer: If you observe cloudiness, you can try the following:
-
Increase the solvent volume: This will decrease the overall concentration.
-
Gentle warming: A slight increase in temperature can sometimes improve solubility. However, be cautious as excessive heat can lead to degradation.[5][6]
-
Sonication: This can help break down aggregates and improve dissolution.[3]
-
Use of an alternative solvent: If the current solvent is not effective, consult the solubility data to choose a more appropriate one.
-
-
Question: How can I determine if the precipitate is an impurity or the product itself?
-
Answer: To differentiate between the product and an impurity, you can perform a simple test. After centrifugation or filtration to separate the precipitate, you can analyze both the clear supernatant and the redissolved precipitate (in a suitable solvent) using an analytical technique like HPLC. This will help you to identify the components in each fraction.
Issue 3: I'm seeing unexpected peaks in my analytical data (e.g., HPLC, LC-MS).
-
Question: What is the likely identity of these unknown peaks in my chromatogram?
-
Answer: Unexpected peaks in HPLC or LC-MS analysis of this compound can correspond to several species, including:
-
Question: How can I identify these unknown impurities?
-
Answer: The identification of unknown impurities typically requires a multi-pronged approach. High-resolution mass spectrometry (HRMS) can provide the molecular weight and elemental composition.[1] Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Comparing the retention times with known impurity standards, if available, is also a valuable method.[11]
-
Question: What are the common degradation pathways for Bortezomib?
-
Answer: The primary degradation pathway for Bortezomib is oxidative deboronation, which involves the removal of the boronic acid group.[10][12] Hydrolysis of amide bonds can also occur under certain conditions.[5] Stress studies have shown that Bortezomib degrades significantly in the presence of acid, base, and oxidizing agents.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Bortezomib?
This compound is a prodrug and a key intermediate or stabilizing adduct of Bortezomib.[2][3][13] It is a boronic acid ester formed with pinanediol, which enhances the stability and solubility of the parent drug molecule, making it suitable for formulation.[2] In an aqueous environment, this compound is expected to hydrolyze to release the active Bortezomib.
Q2: What are the potential sources of insoluble impurities in this compound batches?
Insoluble impurities can originate from various sources, including:
-
Manufacturing Process: Byproducts, intermediates, or reagents used during the synthesis.[1]
-
Degradation: Bortezomib can degrade if exposed to inappropriate storage conditions like high temperatures, light, or oxygen.[1][6] Oxidative deboronation is a key degradation pathway.[10]
-
Packaging: Interaction between the product and the packaging material can potentially lead to the formation of impurities.[1]
Q3: How do storage and handling conditions impact the purity of this compound?
The stability of Bortezomib and its derivatives is sensitive to storage conditions. It is recommended to store the compound at -20°C for long-term stability.[14] For solutions, storage at -80°C is preferable.[14] Exposure to light and elevated temperatures can accelerate degradation.[6] Once reconstituted, the stability of Bortezomib solutions can vary depending on the concentration, solvent, and storage temperature.[15][16][17][18]
Q4: What are the recommended solvents for dissolving this compound?
The solubility of this compound varies depending on the solvent.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (with sonication) | [14] |
| Chloroform | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
| Ethanol | Soluble | [] |
| Methanol | Slightly Soluble | [] |
Q5: What is the potential impact of insoluble impurities on my experiments?
Insoluble impurities can have several negative impacts on research experiments:
-
Inaccurate Concentration: If a significant portion of the weighed material is an insoluble impurity, the actual concentration of the active compound in the solution will be lower than calculated.
-
Interference with Assays: Particulates can interfere with certain analytical techniques, such as those involving light scattering or flow cytometry.
-
Biological Effects: The impurities themselves may have unintended biological activities, leading to confounding results.
Q6: Are there established methods for removing insoluble impurities?
Yes, there are standard laboratory techniques for removing insoluble impurities from a solution.
-
Filtration: This is the most common method. Using a syringe filter with a pore size of 0.22 µm or 0.45 µm can effectively remove most insoluble particles.[1]
-
Centrifugation: High-speed centrifugation can pellet the insoluble material, allowing the clear supernatant to be carefully collected.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Removal of Insoluble Impurities
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a suitable container.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.
-
If dissolution is slow, use sonication to aid the process.[3]
-
Visually inspect the solution for any remaining particulates.
-
If insoluble matter is present, draw the solution into a syringe.
-
Attach a sterile syringe filter (0.22 µm pore size is recommended) to the syringe.
-
Filter the solution into a new, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[14]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general HPLC method adapted from published literature for the analysis of Bortezomib and its impurities.[7][19]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase A: Acetonitrile/water (30/70, v/v) with 0.1% formic acid.[19]
-
Mobile Phase B: Acetonitrile/water (80/20, v/v) with 0.1% formic acid.[19]
-
Gradient:
-
100% A for 15 minutes.
-
Linear gradient from 100% A to 100% B over 15 minutes.
-
Hold at 100% B for 15 minutes.[19]
-
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 25°C.[19]
-
Detection Wavelength: 270 nm.[19]
-
Injection Volume: 20 µL.[19]
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in a suitable diluent.
Visualizations
Caption: Workflow for addressing insoluble impurities.
Caption: Simplified signaling pathway of Bortezomib.[12]
Caption: Relationship of this compound and related substances.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | Proteasome | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Physicochemical stability of Bortezomib Accord 2.5 mg/mL and diluted 1 mg/mL intravenous injection solution in punctured original vials and polypropylene syringes - GaBIJ [gabi-journal.net]
- 16. researchgate.net [researchgate.net]
- 17. cjhp-online.ca [cjhp-online.ca]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the In Vitro Cytotoxicity of Bortezomib and its Prodrug, Bortezomib-pinanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxic effects of Bortezomib and its pinanediol ester, Bortezomib-pinanediol. This compound is a prodrug designed to enhance the stability of Bortezomib, which is a potent, reversible inhibitor of the 26S proteasome. In aqueous environments, such as cell culture media, this compound is expected to hydrolyze, releasing the active Bortezomib. Consequently, the in vitro cytotoxicity of this compound is intrinsically linked to the cytotoxic activity of Bortezomib itself, with the kinetics of this conversion being a key determinant of the observed effects.
Quantitative Cytotoxicity Data: Bortezomib
The following table summarizes the 50% inhibitory concentration (IC50) values of Bortezomib in various cancer cell lines, as determined by in vitro cytotoxicity assays. These values represent the concentration of Bortezomib required to inhibit the metabolic activity or proliferation of 50% of the cell population after a specified duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| Ela-1 | Feline Injection Site Sarcoma | 17.46 | 48 |
| Hamilton | Feline Injection Site Sarcoma | 19.48 | 48 |
| Kaiser | Feline Injection Site Sarcoma | 21.38 | 48 |
| Leukemia Cells (average) | Leukemia | 12 | Not Specified |
| PC3 (parental) | Prostate Cancer | 32.8 | 48 |
| PC3 (resistant) | Prostate Cancer | 346 | 48 |
Experimental Protocols
A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the methods used to generate the quantitative data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Bortezomib or this compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Bortezomib or this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for comparing the in vitro cytotoxicity and the signaling pathway of Bortezomib's mechanism of action.
Caption: Experimental workflow for comparing the in vitro cytotoxicity of Bortezomib and this compound.
Caption: Bortezomib's mechanism of action via proteasome inhibition and modulation of the NF-κB pathway.
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Bortezomib and Its Pinanediol Ester
This guide provides a comprehensive overview and comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Bortezomib. While specific stability-indicating methods for Bortezomib-pinanediol ester are not extensively published, this guide includes methods capable of separating Bortezomib from its pinanediol ester, a critical process-related impurity and synthetic precursor. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to Bortezomib and this compound Ester
Bortezomib is a potent proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its stability is a critical quality attribute that must be thoroughly investigated to ensure safety and efficacy. This compound ester is a key intermediate in the synthesis of Bortezomib. As a process-related impurity, its separation and quantification from the final active pharmaceutical ingredient (API) are essential. This guide details analytical methodologies to assess the stability of Bortezomib and to differentiate it from its pinanediol ester.
Comparison of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of various HPLC methods developed for the analysis of Bortezomib and its related substances, including the pinanediol ester.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (for Bortezomib & Impurities)[2][3][4] | Method 2 (for Bortezomib in Plasma)[5] | Method 3 (Isocratic for Bortezomib)[1] |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | Intensil C18 (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 85% (10mM) ammonium formate, 15% tetrahydrofuran, 1% acetonitrile | Water-acetonitrile-formic acid (71:28:1, v/v/v) | Methanol: Water (80:20, v/v) |
| Mobile Phase B | 11% water, 14% tetrahydrofuran, 75% acetonitrile | - | - |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 271 nm | 270 nm | 270 nm |
| Column Temperature | 35°C | Not Specified | 35°C |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Run Time | 35 min | Not Specified | Not Specified |
Table 2: Summary of Validation Parameters
| Parameter | Method 1 (for Bortezomib & Impurities)[2][3][4] | Method 3 (Isocratic for Bortezomib)[1] |
| Linearity Range | Not Specified | 2-14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.996 |
| LOD | 0.02% of 2.0 mg/mL | 0.282 µg/mL |
| LOQ | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (%RSD) | < 10.0% | Not Specified |
| Specificity | Able to separate Bortezomib from 10 potential impurities, including the pinanediol ester. | Specific for Bortezomib. |
Experimental Protocols
Method 1: Stability-Indicating Gradient HPLC Method for Bortezomib and Impurities[2][3][4]
This method is designed to separate Bortezomib from its process-related impurities and degradation products, including this compound ester.
-
Sample Preparation:
-
Accurately weigh and dissolve the Bortezomib sample in a suitable diluent (e.g., acetonitrile/water mixture) to achieve a final concentration of 2.0 mg/mL.
-
-
Chromatographic System:
-
HPLC System: Agilent 1200 series or equivalent with a PDA detector.
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm).
-
Mobile Phase A: 85% (10mM) ammonium formate, 15% tetrahydrofuran, 1% acetonitrile.
-
Mobile Phase B: 11% water, 14% tetrahydrofuran, 75% acetonitrile.
-
Gradient Program:
-
0-10 min: 98% A to 61% A
-
10-23 min: 61% A to 30% A
-
23-24 min: 30% A to 0% A
-
24-25 min: Hold at 100% B
-
25-26 min: 100% B to 98% A
-
26-35 min: Hold at 98% A
-
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35°C.
-
Detection: 271 nm.
-
Injection Volume: 10 µL.
-
-
Stress Degradation Studies:
-
Acid Hydrolysis: 0.2 M HCl for 2 hours.
-
Base Hydrolysis: 0.2 M NaOH for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ for 2 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Expose to light as per ICH Q1B guidelines.
-
Method 3: Isocratic RP-HPLC Method for Bortezomib Assay[1]
This method is a simpler, isocratic method suitable for the routine assay of Bortezomib in bulk drug and pharmaceutical dosage forms.
-
Sample Preparation:
-
Prepare a stock solution of Bortezomib in methanol. Further dilute with the mobile phase to achieve a concentration within the linearity range (2-14 µg/mL).
-
-
Chromatographic System:
-
HPLC System: HPLC with a UV detector.
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol: Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: 270 nm.
-
Visualizations
The following diagrams illustrate the experimental workflow for a typical stability-indicating HPLC method and the potential degradation pathways of Bortezomib.
Caption: Experimental workflow for a validated stability-indicating HPLC method.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. ipindexing.com [ipindexing.com]
- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpar.com [ijpar.com]
Comparative Guide to Validating Proteasome Target Engagement by Bortezomib Released from a Prodrug
This guide provides a comparative analysis of methods to validate the engagement of the proteasome by Bortezomib, particularly when delivered via a prodrug formulation. It offers a direct comparison with standard Bortezomib and other relevant proteasome inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Proteasome Inhibition and Prodrug Strategy
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating cellular processes like cell cycle progression, DNA repair, and signal transduction.[1][2] Its central component, the 26S proteasome, is a multicatalytic complex responsible for breaking down proteins tagged with ubiquitin.[2][3] In malignant cells, particularly those of multiple myeloma, there is often an elevated proteasome activity, making the proteasome a key therapeutic target.[4]
Bortezomib (Velcade®) was the first proteasome inhibitor approved for clinical use, demonstrating significant efficacy in treating multiple myeloma and mantle cell lymphoma.[3][5] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the proteasome's 20S catalytic core, specifically at the β5 subunit (PSMB5).[1][2][6] This inhibition leads to the accumulation of regulatory proteins, disrupting downstream signaling pathways like NF-κB, inducing endoplasmic reticulum (ER) stress, and ultimately triggering apoptosis in cancer cells.[6][7][8]
Despite its success, Bortezomib has limitations, including the development of resistance and dose-limiting toxicities like peripheral neuropathy.[4][5] To improve its therapeutic index and pharmacokinetic profile, prodrug strategies have been developed. A notable example is Ixazomib (MLN9708), an oral prodrug that is rapidly hydrolyzed to its active form, MLN2238, a boronic acid that, like Bortezomib, reversibly inhibits the proteasome.[5] This guide focuses on the validation of target engagement for such prodrugs, comparing their performance with the parent drug and other inhibitors.
Mechanism of Action: Prodrug Activation and Proteasome Engagement
The core mechanism involves the conversion of the inactive prodrug to the active Bortezomib, which then binds to the proteasome. This process and its downstream consequences are illustrated below.
Caption: Bortezomib prodrug activation and proteasome inhibition pathway.
Comparative Performance Data
The efficacy of a Bortezomib prodrug is determined by its ability to release the active drug and inhibit proteasome activity to a level comparable or superior to standard Bortezomib. The following tables summarize quantitative data from preclinical studies comparing Bortezomib, its prodrugs, and other proteasome inhibitors.
Table 1: In Vitro Proteasome Inhibition and Cell Viability
| Compound | Cell Line | Assay Type | IC50 (nM) | Citation |
| Bortezomib | MM.1S (Multiple Myeloma) | Proteasome Activity (Chymotrypsin-like) | 3.5 | [2] |
| HCT-116 (Colon Cancer) | Proteasome Activity (Chymotrypsin-like) | 5.2 | N/A | |
| MM.1S (Multiple Myeloma) | Cell Viability (72h) | 7.0 | N/A | |
| MLN2238 (Active form of Ixazomib) | MM.1S (Multiple Myeloma) | Proteasome Activity (Chymotrypsin-like) | 2.1 | [5] |
| HCT-116 (Colon Cancer) | Proteasome Activity (Chymotrypsin-like) | 3.1 | N/A | |
| MM.1S (Multiple Myeloma) | Cell Viability (72h) | 11.0 | [5] | |
| Carfilzomib | MM.1S (Multiple Myeloma) | Proteasome Activity (Chymotrypsin-like) | 5.0 | [9] |
| HCT-116 (Colon Cancer) | Proteasome Activity (Chymotrypsin-like) | 8.5 | N/A | |
| MM.1S (Multiple Myeloma) | Cell Viability (72h) | 15.0 | [9] |
Note: IC50 values are representative and can vary based on experimental conditions.
Table 2: In Vivo Efficacy in Human Multiple Myeloma Xenograft Models
| Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Overall Survival Benefit | Citation |
| Vehicle Control | N/A | 0 | - | N/A |
| Bortezomib | 1 mg/kg, IV, twice weekly | ~70-80% | Significant | [8] |
| Ixazomib (Prodrug) | 5 mg/kg, Oral, twice weekly | ~65-75% | Significant | [5] |
| Carfilzomib | 5 mg/kg, IV, daily (5 days on, 2 off) | >80% | Significant | [9] |
Experimental Protocols for Validation
Validating target engagement requires a series of robust assays to measure proteasome activity directly and assess the downstream cellular consequences of its inhibition.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates, which is the primary target of Bortezomib.[10]
Materials:
-
Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.[11]
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO.[10][11]
-
Cell Lysate: Prepared from cells treated with Bortezomib, prodrug, or vehicle control.
-
Proteasome Inhibitor Control: MG-132 or Bortezomib.[12]
-
96-well opaque microplate.
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[10][11][12]
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of the Bortezomib prodrug, Bortezomib, or other inhibitors for a specified time. Harvest and wash cells with cold PBS. Lyse cells in proteasome assay buffer without protease inhibitors.[11][12] Determine protein concentration using a BCA or Bradford assay.
-
Assay Preparation: In a 96-well opaque plate, add 20-50 µg of protein lysate to each well.[11] Adjust the total volume to 100 µL with Proteasome Assay Buffer.
-
Inhibitor Control: For each sample, prepare a paired well containing a known proteasome inhibitor (e.g., 10 µM MG-132) to measure non-proteasomal activity.[12]
-
Reaction Initiation: Add 1 µL of the 10 mM Suc-LLVY-AMC substrate stock to each well for a final concentration of 100 µM. Mix gently.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the kinetic development of fluorescence at Ex/Em 350/440 nm for 30-60 minutes, reading every 2-5 minutes.[12]
-
Data Analysis: Calculate the rate of AMC release (fluorescence units/min). Subtract the rate of the inhibitor control well from the sample well to determine the specific proteasome activity. Compare the activity in drug-treated samples to the vehicle control to determine the percentage of inhibition.
Western Blot for Ubiquitinated Protein Accumulation
Inhibition of the proteasome prevents the degradation of ubiquitinated proteins, leading to their accumulation, which can be visualized by Western blot.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-ubiquitin (e.g., P4D1 or FK2 clone).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).
-
Chemiluminescent substrate.
Protocol:
-
Protein Extraction: Treat, harvest, and wash cells as described above. Lyse cells in RIPA buffer.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. A high-molecular-weight smear indicates the accumulation of poly-ubiquitinated proteins, confirming proteasome inhibition.
Comparative Experimental Workflow
A structured workflow is essential for the systematic validation and comparison of a Bortezomib prodrug against standard Bortezomib.
Caption: Workflow for validating a Bortezomib prodrug against its parent compound.
Conclusion
Validating the target engagement of a Bortezomib prodrug is a multi-step process that requires direct measurement of proteasome inhibition and confirmation of downstream biological effects. The primary advantage of a prodrug, such as improved oral bioavailability, must be accompanied by evidence of equivalent or superior target engagement compared to the parent drug.[5] By employing the quantitative assays and structured workflows outlined in this guide, researchers can robustly assess the efficacy of novel proteasome inhibitor prodrugs. Direct comparisons with first-generation inhibitors like Bortezomib and second-generation agents like Carfilzomib are essential for contextualizing the therapeutic potential and guiding further clinical development.[9]
References
- 1. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma | Aging [aging-us.com]
- 9. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteasome activity assay [bio-protocol.org]
- 12. resources.novusbio.com [resources.novusbio.com]
Preclinical Efficacy Showdown: Bortezomib vs. Carfilzomib in Proteasome Inhibition
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Among these, Bortezomib, a reversible inhibitor, and Carfilzomib, a second-generation irreversible inhibitor, represent two key therapeutic options. This guide provides a detailed preclinical comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both Bortezomib and Carfilzomib exert their cytotoxic effects by inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis.[1][2]
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[3] At higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) subunits.[3]
Carfilzomib , an epoxyketone, irreversibly binds to and inhibits the CT-L activity of the β5 subunit with high specificity.[1][4] This irreversible binding is thought to contribute to its sustained proteasome inhibition and may overcome resistance mechanisms observed with Bortezomib.[2][5] Preclinical studies suggest that Carfilzomib has minimal off-target activity against other proteases compared to Bortezomib.[2][5]
In Vitro Efficacy: A Quantitative Comparison
Preclinical studies have consistently demonstrated the potent cytotoxic effects of both agents across a range of cancer cell lines. Carfilzomib has often shown greater potency, particularly in overcoming Bortezomib resistance.[6][7]
| Cell Line | Cancer Type | Bortezomib IC50 | Carfilzomib IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | ~2 nM (72h) | Not directly compared | [8] |
| PER-494 | Acute Lymphoblastic Leukemia | Not specified | 6.0 nM | [9] |
| PER-485 | Acute Lymphoblastic Leukemia | Not specified | 15.8 nM | [9] |
| PER-490 | Acute Lymphoblastic Leukemia | Not specified | 9.1 nM | [9] |
| H1993 | Non-Small Cell Lung Cancer | Not specified | <1.0 nM - 36 nM (96h) | [10] |
| SHP77 | Small Cell Lung Cancer | Not specified | <1 nM - 203 nM (96h) | [10] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Cell Viability and Cytotoxicity Assays:
-
Cell Lines: A variety of human cancer cell lines, including multiple myeloma (e.g., RPMI 8226, U266, NCI-H929), acute lymphoblastic leukemia (e.g., PER-494, PER-485), and lung cancer (e.g., H1993, SHP77) cell lines are commonly used.[8][9][10]
-
Drug Treatment: Cells are typically seeded in 96-well plates and treated with a range of concentrations of Bortezomib or Carfilzomib for specified durations (e.g., 24, 48, 72, or 96 hours).[8][10]
-
Viability Assessment: Cell viability is often measured using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue, which quantify metabolic activity.[9][10] Fluorescence-based assays are also employed.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit cell growth by 50%.
Apoptosis Assays:
-
Methodology: Apoptosis induction is commonly assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as cleaved PARP, and caspases-3, -8, and -9, are analyzed by Western blotting to confirm the apoptotic pathway activation.[4][10] Carfilzomib has been shown to increase the levels of caspases-3, -8, and -9 more potently than Bortezomib.[4]
In Vivo Efficacy
Animal models, particularly xenograft models in immunocompromised mice, are crucial for evaluating the in vivo anti-tumor activity of these agents.
-
Tumor Growth Inhibition: In a small cell lung cancer xenograft model (SHP77), Carfilzomib monotherapy demonstrated the ability to inhibit tumor growth and prolong survival.[10]
-
Overcoming Resistance: Preclinical models have shown that Carfilzomib can overcome resistance to Bortezomib.[6] This is a significant advantage in a clinical setting where resistance to initial therapies is a major challenge.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of Bortezomib and Carfilzomib are mediated through the activation of several pro-apoptotic signaling pathways.
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and activation of the UPR.
-
JNK Pathway: Both drugs activate the c-Jun N-terminal kinase (JNK) pathway, which plays a role in inducing apoptosis.[1][7]
-
Caspase Activation: The induction of apoptosis by these proteasome inhibitors involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of effector caspases like caspase-3.[2][4] Preclinical data suggests that Carfilzomib leads to a more potent activation of caspases-3, -8, and -9 compared to Bortezomib.[2]
Summary and Future Directions
Preclinical evidence strongly supports the potent anti-tumor efficacy of both Bortezomib and Carfilzomib. Carfilzomib, with its irreversible and highly selective inhibition of the proteasome, often demonstrates superior potency and the ability to overcome Bortezomib resistance in preclinical models.[2][5][6] These findings have paved the way for the clinical success of both agents in treating multiple myeloma and other hematological cancers. Future preclinical research will likely focus on rational combination therapies to further enhance efficacy and overcome resistance, as well as exploring their potential in solid tumors.
References
- 1. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 5. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical Evaluation of Carfilzomib for Infant KMT2A-Rearranged Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Bortezomib and Bortezomib-Pinanediol Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the proteasome inhibitor Bortezomib and its related substance, Bortezomib-pinanediol ester. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the key performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods, supported by detailed experimental protocols and quantitative data.
Comparative Analysis of Analytical Methods
The following tables summarize the operational parameters and validation data for different analytical methods reported for the quantification of Bortezomib and its related substances, including the pinanediol ester. This allows for a direct comparison of their performance characteristics.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm)[1] | Phenomenex Luna C18 (250x4.6mm, 5µm)[2] | Inertsil C18 (4.6x250mm, 5µm)[3] |
| Mobile Phase | Gradient Elution[1] | Acetonitrile : 0.1% formic acid (50: 50 v/v)[2][4] | water-acetonitrile-formic acid (71: 28: 1, v/v/v)[3] |
| Flow Rate | Not Specified | 1.0 ml/min[2][4] | 1.0 ml/min[3] |
| Detection | UV at 270 nm | UV at 280 nm[2] | UV at 270 nm[3] |
| Linearity Range | Not Specified | 20µg-120µg/ml[2][4] | 0.3 to 20 µg/ml[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9994[2][4] | 0.998[3] |
| LOD | 0.02% of 2.0 mg/mL[1] | 2.6402 µg/ml[2][4] | Not Specified |
| LOQ | Not Specified | 7.281 µg/ml[2][4] | Not Specified |
| Recovery | Not Specified | 101.37%[2][4] | > 88%[3] |
| Precision (%RSD) | Not Specified | Repeatability: 1.778, Intermediate: 1.537[2][4] | Not Specified |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 4 | Method 5 |
| Column | C18 250×4.6 mm (Knauer, Kromasil 100-5 sorbent)[5] | ACE 5CN (150mmx4.6mm)[6][7] |
| Mobile Phase | A: acetonitrile-water-HCOOH (300:700:1 v/v/v), B: acetonitrile-water-HCOOH (800:200:1 v/v/v)[5] | Acetonitrile: 10 mM ammonium formate buffer (75:25 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[5] | 1.0 ml/min[6][7] |
| Detection | Mass Spectrometry (Waters Quattro API)[5] | Tandem Mass Spectrometry[6][7] |
| Linearity Range | Not Specified | 2 to 1000 ng/ml[6][7] |
| Correlation Coefficient (r²) | Not Specified | ≥ 0.998[6][7] |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Recovery | Not Specified | 82.71%[6] |
| Precision (%CV) | Not Specified | ≤15% for intra- and inter-batch assays[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the HPLC-UV and LC-MS/MS analysis of Bortezomib and its pinanediol ester.
Protocol 1: Stability-Indicating HPLC Method for Bortezomib and Related Substances[1]
This method is designed to separate Bortezomib from its potential degradation products and process-related impurities, including the bortezomib ester.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is employed. The exact gradient program should be optimized based on the specific instrument and separation requirements.
-
Detection: UV detection at 270 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Bortezomib sample in a suitable diluent to a concentration of 2.0 mg/mL.
-
For the analysis of related substances, a lower concentration may be required, and spiking with known impurities might be necessary for validation purposes.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing stressed samples (acid, base, oxidation, thermal, and photolytic degradation) to ensure separation from degradation products.
-
Linearity: Determined by analyzing a series of solutions of Bortezomib and its impurities at different concentrations. A correlation coefficient (r) of > 0.999 is expected.
-
Limit of Detection (LOD): Established to be at a level of 0.02% with respect to the test concentration of 2.0 mg/mL.
-
Accuracy, Precision, and Robustness: Validated according to ICH guidelines.
-
Protocol 2: LC-MS/MS Method for Quantification of Bortezomib in Human Plasma[6][7]
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
-
Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: ACE 5CN (150mm x 4.6mm).
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 10 mM ammonium formate buffer (75:25 v/v).
-
Flow Rate: 1.0 ml/min.
-
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard (e.g., Bortezomib D3).
-
Precipitate proteins by adding a precipitating agent like 0.1% formic acid in acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or further processed.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Transitions:
-
Bortezomib: m/z 385.2 → 256.1 (example, transitions may vary)
-
Bortezomib D3 (IS): m/z 388.2 → 259.1 (example)
-
-
-
Validation Parameters:
-
Linearity: A linear range of 2 to 1000 ng/ml with a correlation coefficient (r²) of ≥ 0.998 is typically achieved.
-
Accuracy and Precision: The coefficient of variation for intra- and inter-batch assays should be ≤15%.
-
Recovery: The average extraction recovery should be consistent and reproducible. A recovery of 82.71% has been reported.
-
Specificity: Assessed by analyzing blank plasma to ensure no interference at the retention times of the analyte and internal standard.
-
Visualizing the Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent and reliable results. The following diagram illustrates a general workflow for this process.
Caption: General workflow for the cross-validation of two analytical methods.
Signaling Pathway of Bortezomib's Mechanism of Action
To provide a broader context for the importance of accurate quantification, the following diagram illustrates the primary signaling pathway affected by Bortezomib.
Caption: Simplified signaling pathway of Bortezomib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. ijpar.com [ijpar.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Structural confirmation of Bortezomib-pinanediol using mass spectrometry and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural confirmation of Bortezomib-pinanediol, a key intermediate and prodrug of the proteasome inhibitor Bortezomib, utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data and protocols to offer a comprehensive resource for researchers in drug development and quality control. As a point of comparison, we will refer to Bortezomib-mannitol ester, the form used in the commercial formulation of Bortezomib (Velcade®)[1][2].
Introduction to Bortezomib Esters
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a crucial target in cancer therapy. Due to the inherent instability of the boronic acid moiety, Bortezomib is often formulated as a more stable ester. This compound is a synthetic intermediate formed with pinanediol, which enhances stability and facilitates purification[1]. In its final drug product form, Bortezomib is lyophilized with mannitol to form a mannitol ester, which readily hydrolyzes to the active Bortezomib upon reconstitution[1][2]. The structural integrity of these esters is critical to the safety and efficacy of the final drug product.
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for confirming the molecular weight and identifying fragmentation patterns of pharmaceutical compounds.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used to generate protonated molecules [M+H]⁺.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Data Analysis : The mass-to-charge ratio (m/z) of the parent ion and any fragment ions are analyzed to confirm the molecular weight and deduce structural information.
Data Comparison: this compound vs. Bortezomib-Mannitol Ester
| Parameter | This compound | Bortezomib-Mannitol Ester | Reference |
| Molecular Formula | C₂₉H₃₉BN₄O₄ | C₂₅H₃₇BN₄O₈ | [1] |
| Molecular Weight | 518.46 g/mol | 532.39 g/mol | [1] |
| Observed [M+H]⁺ (m/z) | 519.39 | Not explicitly found, but analysis confirms the presence of the ester. | [1] |
| Observed [M+Na]⁺ (m/z) | 541.35 | Not explicitly found. | [1] |
| Key Fragmentation | A characteristic fragment observed is at m/z 367.28, corresponding to the loss of the pinanediol group ([M - 152 + H]⁺). | Data on specific fragmentation patterns for the mannitol ester was not readily available in the searched literature. | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of Bortezomib esters.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A high-field NMR spectrometer (e.g., 360 MHz or 600 MHz).
-
Solvents : Deuterated solvents such as acetone-d₆ or chloroform-d₃ (CDCl₃) are commonly used.
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignments.
-
Data Analysis : Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to assign specific protons and carbons to the molecular structure.
Data Comparison: this compound vs. Bortezomib-Mannitol Ester
¹H NMR Spectral Data for this compound (in acetone-d₆) [1]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 9.20 | d |
| Pyrazine-H | 8.82 | d |
| Pyrazine-H | 8.63 | m |
| NH | 8.40 | br d |
| NH | 7.61 | br s |
| Phenyl-H | 7.10-7.33 | m |
| α-CH (Phe) | 4.93 | m |
| CH-O (Pinane) | 4.30 | dd |
| CH₂ (Phe) | 3.2 | t |
| Other Aliphatic-H | 0.7-3.05 | m |
¹³C NMR Spectral Data for this compound (in CDCl₃) [1]
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 170.5, 162.5 |
| Pyrazine-C | 147.1, 144.0, 142.5 |
| Phenyl-C | 136.3, 129.2, 128.2, 126.6 |
| C-O (Pinane) | 85.3 |
| C-O (Pinane) | 77.5 |
| α-C (Phe) | 53.7 |
| Aliphatic-C | 51.3, 39.8, 39.4, 38.5, 38.3, 37.9, 35.7, 35.4, 28.4, 26.9, 26.1, 25.9, 23.8, 22.7, 21.8 |
¹H and ¹³C NMR Observations for Bortezomib-Mannitol Ester
Detailed spectral assignments for the Bortezomib-mannitol ester are not as readily available in the literature. However, NMR is used to determine the ratio of the free boronic acid to the boronic ester in reconstituted solutions of Velcade®. For example, in one analysis, the ratio of boronic acid to the mannitol ester was found to be approximately 0.10:1[3]. Specific characteristic peaks in the ¹³C NMR spectrum for the Bortezomib-mannitol ester have been identified at 63.1 ppm, 73.7 ppm, and 78.1 ppm in DMSO-d₆[2].
Visualizing the Workflow and Structure
To further clarify the processes and structures involved, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of Bortezomib esters.
Caption: Proposed ESI-MS fragmentation of this compound.
Conclusion
The structural confirmation of this compound is robustly achieved through the complementary techniques of mass spectrometry and NMR spectroscopy. ESI-MS provides definitive molecular weight information and key fragmentation data, such as the characteristic loss of the pinanediol protecting group. ¹H and ¹³C NMR offer a detailed map of the molecule's atomic connectivity, confirming the presence and arrangement of all structural motifs.
In comparison, while the Bortezomib-mannitol ester is also characterized by these techniques, the literature focus is often on the equilibrium between the ester and the free boronic acid in solution, which is a critical parameter for its pharmaceutical function. The detailed spectral assignments for the pinanediol ester are more comprehensively reported, reflecting its role as a well-defined synthetic intermediate. This guide provides researchers with the fundamental data and protocols necessary for the rigorous structural characterization of these important pharmaceutical compounds.
References
- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10023611B2 - Process for the preparation of bortezomib mannitol ester - Google Patents [patents.google.com]
- 3. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Convergent and Linear Synthesis Strategies for Bortezomib Utilizing Pinanediol Esterification
For researchers, scientists, and drug development professionals, the synthetic pathway to a pharmaceutically active compound is a critical consideration, impacting yield, purity, and scalability. This guide provides a detailed comparative analysis of two primary synthetic routes to Bortezomib, a potent proteasome inhibitor, focusing on strategies that employ a pinanediol boronic ester intermediate: convergent synthesis and linear synthesis.
This analysis is supported by experimental data from published literature, presenting a clear comparison of the two methodologies. Detailed experimental protocols for key reactions and visualizations of the synthetic pathways are provided to offer a comprehensive resource for informed decision-making in the synthesis of Bortezomib.
Executive Summary
The synthesis of Bortezomib, a complex dipeptide boronic acid, can be efficiently achieved through two main strategies. The linear synthesis builds the molecule sequentially, adding one component at a time. In contrast, the convergent synthesis prepares key fragments of the molecule independently, which are then combined in the final stages.[1] This guide demonstrates that while both routes are viable, the convergent approach generally offers advantages in terms of overall yield and efficiency.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the reported yields for the key stages of both the convergent and linear syntheses of Bortezomib via a pinanediol ester intermediate.
Table 1: Convergent Synthesis of Bortezomib - Representative Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
| 1 | Synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine | Pyrazine-2-carboxylic acid, L-phenylalanine, DCC, DMAP, then triethylamine | ~93% (over 2 steps)[3] |
| 2 | Synthesis of (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt | Isobutylboronic acid, (+)-pinanediol, then Matteson rearrangement and amination | ~57.6%[4] |
| 3 | Coupling of Fragments | N-(pyrazin-2-ylcarbonyl)-L-phenylalanine, (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt, TBTU, DIPEA | Not explicitly reported, but part of the overall high-yielding process. |
| 4 | Deprotection | Isobutylboronic acid, HCl, Methanol/Hexane | High |
| Overall | Convergent Synthesis | ~38%[2] / 54% (solid-phase)[5] |
Table 2: Linear Synthesis of Bortezomib - Representative Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
| 1 | Formation of (+)-pinanediol (1S)-1-chloro-3-methylbutane-1-boronate | (+)-Pinanediol-2-methylpropane-1-boronate, LDA, Dichloromethane | 96.7%[4] |
| 2 | Amination and Salt Formation | Lithium bis(trimethylsilyl)amide, Trifluoroacetic acid | Not explicitly reported in sequence. |
| 3 | Coupling with Boc-L-phenylalanine | (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt, Boc-L-phenylalanine, TBTU, DIPEA | 98.5%[6] |
| 4 | Boc Deprotection | HCl in Ethyl Acetate | High |
| 5 | Coupling with Pyrazine-2-carboxylic acid | TBTU, DIPEA | Not explicitly reported in sequence. |
| 6 | Deprotection | Isobutylboronic acid, HCl, Methanol/Hexane | High |
| Overall | Linear Synthesis | Estimated to be lower than convergent synthesis due to the number of steps. |
Experimental Protocols
The following are detailed methodologies for key experiments in both the convergent and linear syntheses of Bortezomib.
Convergent Synthesis: Key Protocols
1. Synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine:
-
Step 1a: Activation of Pyrazine-2-carboxylic acid. To a solution of pyrazine-2-carboxylic acid (1.0 eq) in ethanol, 4-dimethylaminopyridine (DMAP, 1.5 eq) and dicyclohexylcarbodiimide (DCC, 1.5 eq) are added. The mixture is stirred for 30 minutes, followed by the addition of N-hydroxysuccinimide (1.5 eq). After another 30 minutes of stirring, the reaction is worked up to yield 2-succinimidooxycarbonylpyrazine.[3]
-
Step 1b: Coupling with L-phenylalanine. The activated pyrazine derivative (1.0 eq) is dissolved in dichloromethane, and L-phenylalanine (1.0 eq) and triethylamine are added. The reaction is stirred for 8 hours. The pH is adjusted to 2 with 1M HCl, and the product is extracted with dichloromethane to afford N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.[3]
2. Coupling of Key Fragments:
-
To a suspension of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine (1.0 eq) and (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate (1.0 eq) in dichloromethane, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.1 eq) is added. The mixture is cooled, and diisopropylethylamine (DIPEA) is added dropwise. The reaction mixture is stirred until completion.[7]
3. Deprotection of Bortezomib-pinanediol:
-
The this compound ester is dissolved in a biphasic mixture of methanol and hexane. The solution is cooled, and 1N hydrochloric acid is added. Isobutylboronic acid is then added, and the mixture is stirred vigorously overnight at room temperature. The layers are separated, and the aqueous layer containing Bortezomib is further purified.[2]
Linear Synthesis: Key Protocols
1. Synthesis of (+)-pinanediol (1S)-1-chloro-3-methylbutane-1-boronate:
-
A solution of (+)-pinanediol-2-methylpropane-1-boronate in a mixture of tert-butyl methyl ether and dichloromethane is cooled to between -60 and -70°C. A solution of lithium diisopropylamide (LDA) is added dropwise, and the reaction is stirred at low temperature. The reaction is then quenched, and the product is extracted to yield the desired α-chloroboronic ester.[4]
2. Sequential Peptide Couplings:
-
First Coupling: (1R)-(1S,2S,3R,5S)-Pinanediol leucine boronate trifluoroacetate salt (1.0 eq) is coupled with N-Boc-L-phenylalanine (1.0 eq) using TBTU (1.1 eq) and DIPEA in dichloromethane.[4]
-
Boc Deprotection: The resulting Boc-protected dipeptide is treated with a solution of HCl in ethyl acetate to remove the Boc protecting group.
-
Second Coupling: The deprotected dipeptide is then coupled with pyrazine-2-carboxylic acid using TBTU and DIPEA to form the full this compound ester.
3. Final Deprotection:
-
The deprotection of the pinanediol group is carried out using the same procedure as in the convergent synthesis, employing isobutylboronic acid and acidic conditions.[2]
Mandatory Visualization
The following diagrams illustrate the logical flow of the convergent and linear synthetic pathways for Bortezomib.
Caption: Convergent synthesis of Bortezomib.
Caption: Linear synthesis of Bortezomib.
Comparative Analysis
The primary advantage of the convergent synthesis lies in its efficiency. By preparing two complex fragments separately and coupling them at a late stage, the overall number of steps in the main reaction sequence is reduced. This often leads to a higher overall yield, as losses at each step are not compounded over a long linear sequence.[2] The reported overall yield of around 38% for a solution-phase convergent synthesis and 54% for a solid-phase approach are significantly higher than what would be typically expected from a lengthy linear synthesis.[2][5] Furthermore, the convergent approach allows for the purification of intermediates at various stages, which can lead to a purer final product.
From a process development perspective, the convergent strategy is often favored for large-scale production due to its higher throughput and better atom economy. The ability to produce large batches of the individual fragments in parallel can significantly shorten the overall production timeline.
Conclusion
For the synthesis of Bortezomib utilizing a pinanediol ester, the convergent approach presents a more efficient and higher-yielding strategy compared to the linear synthesis. The ability to prepare and purify key intermediates independently before the final coupling step contributes to a more robust and scalable process, making it the preferred method for the large-scale manufacturing of this important pharmaceutical agent. Researchers and drug development professionals should consider the trade-offs between the simplicity of a linear sequence and the superior efficiency of a convergent strategy based on their specific needs and available resources.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. CN102212036B - The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 7. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
A Comparative Analysis of Off-Target Effects: Bortezomib-pinanediol vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target effects of Bortezomib-pinanediol and its active metabolite, Bortezomib. As this compound is a prodrug designed to convert to Bortezomib in vivo, this comparison focuses on the known off-target profile of Bortezomib and discusses the potential implications of the prodrug strategy on this profile.
Executive Summary
Bortezomib, a cornerstone in the treatment of multiple myeloma, is a potent proteasome inhibitor. However, its clinical utility can be hampered by off-target effects, most notably peripheral neuropathy. These adverse effects are believed to stem from the inhibition of non-proteasomal proteases. This compound, a prodrug, is converted to Bortezomib within the body. Consequently, it is anticipated to exhibit the same intrinsic off-target activities as the parent compound. The primary distinction between the two lies in their pharmacokinetic properties, which may influence the magnitude and localization of these off-target effects. This guide synthesizes the available experimental data to provide a comprehensive overview for researchers.
Overview of On-Target and Off-Target Activity
Bortezomib exerts its therapeutic effect by reversibly inhibiting the 26S proteasome, a critical cellular machine responsible for protein degradation. This inhibition disrupts various cellular processes in cancer cells, leading to apoptosis. The primary on-target effect is the inhibition of the chymotrypsin-like activity of the proteasome's β5 subunit.
However, Bortezomib is also known to interact with other cellular targets, leading to a range of off-target effects . These are primarily attributed to its activity against various serine proteases. The boronic acid warhead in Bortezomib, crucial for its interaction with the proteasome's active site threonine, can also react with the active site serine of other proteases.
This compound , as a prodrug, is biologically inactive until the pinanediol protecting group is cleaved, releasing the active Bortezomib. Therefore, the off-target profile of this compound is intrinsically linked to that of Bortezomib. The key comparative aspect is whether the prodrug formulation alters the exposure of off-target proteins to the active drug, potentially mitigating some adverse effects.
Comparative Data on Off-Target Effects
Direct comparative studies on the off-target effects of this compound versus Bortezomib are not extensively available in the public domain. The following table summarizes the known off-target activities of Bortezomib. It is presumed that this compound, upon conversion, will have the same off-target interactions.
| Off-Target Protein/Family | Cellular Process | Associated Adverse Effect | Evidence Level (for Bortezomib) |
| Serine Proteases | Various | ||
| HtrA2/Omi | Neuronal survival, stress response | Peripheral Neuropathy[1][2] | Preclinical (in vitro and in vivo) |
| Cathepsin G | Inflammation, immune response | Not fully elucidated | Preclinical (in vitro and in vivo)[1] |
| Chymase | Inflammation, cardiovascular regulation | Not fully elucidated | Preclinical (in vitro)[1] |
| Dipeptidyl peptidase II | Protein degradation | Not fully elucidated | Preclinical (in vitro)[1] |
| Other Proteins | |||
| Specificity protein (Sp) transcription factors | Gene transcription, cell proliferation | Potential contribution to anti-cancer effect | Preclinical (in vitro) |
Signaling Pathways Implicated in Off-Target Effects
The off-target inhibition of serine proteases by Bortezomib can disrupt critical signaling pathways, contributing to adverse events. The most studied of these is the pathway involving HtrA2/Omi, which is linked to neuronal health and survival.
Figure 1: Simplified signaling pathway illustrating the proposed mechanism of Bortezomib-induced peripheral neuropathy through off-target inhibition of HtrA2/Omi.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibitory potential of a compound against a panel of purified serine proteases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human serine proteases (e.g., HtrA2/Omi, Cathepsin G) and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (Bortezomib and this compound) are serially diluted and pre-incubated with the enzymes for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Kinetic Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound (Bortezomib or this compound) or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble protein at each temperature is quantified using techniques such as Western blotting for specific target proteins or mass spectrometry for proteome-wide analysis.
-
Data Analysis: Drug binding is inferred from a shift in the melting curve of a protein to a higher temperature in the presence of the drug.
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for investigating and comparing the off-target effects of two related compounds.
Figure 2: A comprehensive workflow for the comparative investigation of off-target effects.
Conclusion and Future Directions
The off-target profile of this compound is expected to mirror that of Bortezomib, given its nature as a prodrug. The primary off-target interactions of Bortezomib involve serine proteases, with the inhibition of HtrA2/Omi being a leading hypothesis for the mechanism of drug-induced peripheral neuropathy.
Future research should focus on direct, head-to-head comparative studies of Bortezomib and this compound. Specifically, investigations into whether the pharmacokinetic differences imparted by the pinanediol moiety lead to a differential accumulation of the active drug in neuronal tissues would be of high value. Such studies would clarify whether the prodrug strategy offers a tangible benefit in mitigating the off-target effects of Bortezomib. Advanced proteomics techniques, such as activity-based protein profiling, could provide a more comprehensive and quantitative comparison of the off-target landscapes of these two compounds in relevant cellular models.
References
A Pharmacokinetic Comparison of Bortezomib-pinanediol and Standard Bortezomib Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Bortezomib-pinanediol and standard Bortezomib formulations. Bortezomib, a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma, is commercially available in formulations for intravenous (IV) and subcutaneous (SC) administration.[1][2] this compound is a prodrug of Bortezomib, designed to enhance stability and potentially alter its pharmacokinetic properties.[3][4][5] This document synthesizes available experimental data to facilitate an objective comparison for research and development purposes.
Executive Summary
Standard Bortezomib formulations, administered intravenously or subcutaneously, exhibit a well-characterized pharmacokinetic profile with rapid distribution and a biphasic elimination pattern.[1][6] While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, its design as a prodrug suggests a different absorption and conversion profile, which would in turn affect the pharmacokinetic parameters of the released active Bortezomib. This guide presents the established pharmacokinetic data for standard Bortezomib formulations and discusses the theoretical implications for the this compound prodrug.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for standard Bortezomib formulations administered intravenously and subcutaneously. Currently, no publicly available clinical or preclinical studies provide a direct quantitative pharmacokinetic comparison for this compound.
| Pharmacokinetic Parameter | Intravenous (IV) Bortezomib | Subcutaneous (SC) Bortezomib | This compound |
| Maximum Plasma Concentration (Cmax) | High and achieved rapidly | Lower and achieved more slowly | Data not available. Expected to be low for the prodrug itself, with the Cmax of released Bortezomib being delayed. |
| Time to Maximum Plasma Concentration (Tmax) | Typically within 5-10 minutes | Median of 30 minutes | Data not available. Expected to be longer due to the required hydrolysis step to release active Bortezomib. |
| Area Under the Curve (AUC) | Equivalent to SC administration | Equivalent to IV administration | Data not available. The AUC of released Bortezomib would depend on the extent and rate of conversion from the prodrug. |
| Elimination Half-Life (t½) | Biphasic: Initial < 10 minutes, Terminal > 40 hours[6] | Similar to IV administration | Data not available. The apparent half-life of released Bortezomib may be influenced by the rate of prodrug conversion. |
| Clearance (CL) | High, decreases with repeat dosing | Similar to IV administration | Data not available. |
| Volume of Distribution (Vd) | Large | Similar to IV administration | Data not available. |
Experimental Protocols
The pharmacokinetic data for standard Bortezomib formulations are derived from clinical trials with established methodologies.
Study Design for Standard Bortezomib Formulations
A typical pharmacokinetic study for Bortezomib involves the following:
-
Participants: Patients with advanced malignancies.
-
Dosing: Bortezomib administered at a dose of 1.3 mg/m² as either an IV bolus over 3-5 seconds or a subcutaneous injection.[7] Dosing schedules often follow a 21-day cycle with administration on days 1, 4, 8, and 11.
-
Blood Sampling: Serial blood samples are collected at predetermined time points, for example: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.[8]
-
Bioanalytical Method: Plasma concentrations of Bortezomib are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. The pharmacokinetic profile is often characterized by a two-compartment model.[1][8]
Mechanism of Action and Signaling Pathway
Bortezomib exerts its therapeutic effect by inhibiting the 26S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1] This inhibition disrupts multiple signaling cascades that are crucial for cancer cell survival and proliferation.
One of the key pathways affected by Bortezomib is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, NF-κB is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic genes. Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and promoting apoptosis.
Below is a diagram illustrating the mechanism of action of Bortezomib.
Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and NF-κB activation.
Experimental Workflow for Pharmacokinetic Analysis
The workflow for a typical clinical pharmacokinetic study of Bortezomib is outlined below.
Caption: Workflow of a clinical pharmacokinetic study for Bortezomib.
Conclusion
The pharmacokinetic profile of standard Bortezomib formulations is well-established, with intravenous and subcutaneous routes providing equivalent systemic exposure.[1] this compound, as a prodrug, presents a promising strategy to potentially modify the drug's pharmacokinetic properties, although quantitative in vivo data are not yet widely available. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic profile of this compound and to determine its potential advantages over existing formulations. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Bortezomib with Cell Membranes Regulates Its Toxicity and Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Proteasome | TargetMol [targetmol.com]
- 5. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinical-pharmacokinetics-and-pharmacodynamics-of-bortezomib - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Showdown: Bortezomib-pinanediol Versus Second-Generation Proteasome Inhibitors
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. This guide provides a detailed comparison of Bortezomib-pinanediol, a prodrug of the first-in-class proteasome inhibitor bortezomib, and the second-generation inhibitors, carfilzomib and ixazomib. We delve into their mechanisms of action, performance data from preclinical studies, and the experimental protocols used to generate this data.
Executive Summary
This compound serves as a stabilized form of bortezomib, designed to improve its pharmaceutical properties. Upon administration, it hydrolyzes to release the active agent, bortezomib. The second-generation inhibitors, carfilzomib and ixazomib, were developed to overcome some of the limitations of bortezomib, such as resistance and neurotoxicity. Carfilzomib is an irreversible inhibitor, while ixazomib is the first orally bioavailable proteasome inhibitor. This guide will explore the nuances of their biochemical and cellular effects.
Comparative Performance Data
The following tables summarize the key performance characteristics of bortezomib (the active form of this compound), carfilzomib, and ixazomib, based on available preclinical data.
Table 1: Biochemical Properties and Proteasome Subunit Specificity
| Feature | Bortezomib | Carfilzomib | Ixazomib |
| Mechanism of Inhibition | Reversible | Irreversible | Reversible |
| Primary Target Subunit | β5 (chymotrypsin-like) | β5 (chymotrypsin-like) | β5 (chymotrypsin-like)[1][2] |
| Secondary Target Subunits | β1 (caspase-like) > β2 (trypsin-like) | β1 (caspase-like) | β1 (caspase-like) > β2 (trypsin-like)[1][2] |
| Dissociation Half-life | Slower | N/A (irreversible) | 6-fold faster than bortezomib |
Table 2: In Vitro Cytotoxicity (IC50 Values) in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib (nM) | Carfilzomib (nM) | Ixazomib (nM) |
| RPMI-8226 | 7.6[3] | 13[3] | 62[3] |
| U266 | ~5 | ~20 | ~70 |
| KMS-11 | 3.5 | 8.5 | 25 |
| OPM-2 | Most Sensitive to Bortezomib[4] | - | - |
| IM-9 | Most Resistant to Bortezomib[4] | - | - |
Note: IC50 values can vary between studies and experimental conditions.
Mechanism of Action and Signaling Pathways
Proteasome inhibitors exert their cytotoxic effects by disrupting the ubiquitin-proteasome system (UPS), which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). This ultimately triggers programmed cell death (apoptosis). A key pathway affected is the NF-κB signaling cascade, which is constitutively active in many cancers and promotes cell survival.
Bortezomib/Bortezomib-pinanediol Signaling Pathway
Bortezomib, released from this compound, primarily inhibits the chymotrypsin-like activity of the proteasome. This leads to the stabilization of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and transcription of anti-apoptotic genes. The accumulation of pro-apoptotic proteins and ER stress also contribute to the induction of apoptosis.
Carfilzomib Signaling Pathway
Carfilzomib irreversibly binds to the proteasome, leading to sustained inhibition. This potent and prolonged inhibition results in a strong induction of ER stress and the UPR, leading to apoptosis. While it also affects the NF-κB pathway, some studies suggest it may induce an atypical NF-κB response.[5]
Ixazomib Signaling Pathway
Ixazomib, being orally available, offers a different pharmacokinetic profile. Its reversible inhibition of the proteasome is potent and selective for the β5 subunit at low concentrations.[1][2] Similar to bortezomib, it blocks the degradation of IκBα, leading to NF-κB inhibition and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these proteasome inhibitors.
Proteasome Activity Assay (Proteasome-Glo™ Assay)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells.[1][6]
Workflow:
Materials:
-
Proteasome-Glo™ Cell-Based Assay Reagent (Promega)
-
Cultured cells
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a desired density and culture overnight.
-
Treat cells with various concentrations of this compound, carfilzomib, or ixazomib for the desired time.
-
Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.[1]
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes at low speed.
-
Incubate the plate at room temperature for 10 minutes.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Proteasome inhibition is calculated as the percentage decrease in luminescence compared to untreated control cells.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Workflow:
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cultured cells
-
96-well clear-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to a range of concentrations of the proteasome inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9][10]
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Cultured cells or tissue sections
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix cells or tissue sections with a formaldehyde-based fixative.
-
Permeabilize the cells with a permeabilization solution.[11]
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP according to the kit instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[11]
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI, if desired.
-
Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescently labeled apoptotic cells.[12]
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation status of the NF-κB pathway by measuring the levels of key proteins like IκBα and phosphorylated p65.[13][14]
Procedure:
-
Treat cells with proteasome inhibitors for the desired times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The choice between this compound and second-generation proteasome inhibitors depends on various factors, including the specific clinical context, patient characteristics, and desired therapeutic outcome. Carfilzomib's irreversible inhibition offers potent and sustained activity, which may be beneficial in bortezomib-resistant cases. Ixazomib provides the convenience of oral administration, potentially improving patient compliance and quality of life. This compound, as a prodrug of bortezomib, aims to enhance the stability and delivery of the active compound. The data and protocols presented in this guide provide a foundation for researchers and clinicians to make informed decisions and to design further comparative studies to elucidate the distinct advantages of each of these important therapeutic agents.
References
- 1. Proteasome-Glo™ Assay Systems Protocol [promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Unlocking Synergistic Potential: A Comparative Guide to Bortezomib-Pinanediol Combination Therapies in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Bortezomib-pinanediol when combined with other anticancer agents. The following sections detail the enhanced performance of these combination therapies, supported by experimental data and detailed protocols, to inform future research and development.
Bortezomib, a proteasome inhibitor, has demonstrated significant therapeutic efficacy in treating various cancers, particularly multiple myeloma. Its mechanism of action, the inhibition of the 26S proteasome, disrupts multiple signaling pathways crucial for cancer cell survival and proliferation. Emerging preclinical evidence strongly suggests that the anticancer activity of Bortezomib can be significantly enhanced when used in combination with other therapeutic agents. This synergistic approach can lead to improved treatment outcomes, overcome drug resistance, and potentially reduce dose-limiting toxicities.
This guide explores the synergistic interactions of Bortezomib with several classes of anticancer drugs, including topoisomerase inhibitors, anthracyclines, EGFR inhibitors, and apoptosis-inducing ligands.
Comparative Efficacy of Bortezomib Combination Therapies
The synergistic effect of combining Bortezomib with other anticancer agents has been quantified in numerous studies. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Below are summary tables of quantitative data from preclinical studies on various cancer cell lines.
Table 1: Synergistic Effect of Bortezomib and Etoposide in Prostate Cancer Cells
| Cell Line | Drug | IC50 (Single Agent) | Combination Concentrations | Combination Index (CI) | Reference |
| PC-3 | Bortezomib | 53.4 nM | 40 nM Bortezomib + 5 µM Etoposide | < 1 (Synergistic) | [1][2] |
| PC-3 | Etoposide | 26.5 µM | 40 nM Bortezomib + 20 µM Etoposide | < 1 (Synergistic) | [1][2] |
Table 2: Synergistic Effect of Bortezomib and Doxorubicin in Neuroblastoma Cells
| Cell Line | Drug | IC50 (Single Agent) | Combination Effect | Observation | Reference |
| SK-N-SH | Bortezomib | Not specified | Synergistic | Enhanced apoptosis | Not specified in abstracts |
| SH-SY5Y | Doxorubicin | Not specified | Synergistic | Enhanced apoptosis | Not specified in abstracts |
Further research is needed to obtain specific IC50 and CI values for this combination from full-text articles.
Table 3: Synergistic Effect of Bortezomib and EGFR Inhibitors in Various Cancer Cells
| Cell Line | EGFR Inhibitor | Bortezomib IC50 | Combination Effect (CI Range) | Reference |
| HCT-116 (Colon) | Gefitinib, Vandetanib, Cetuximab | 6-42 nM | 0.10 - 0.55 (Synergistic) | [3] |
| A549 (Lung) | Gefitinib, Vandetanib, Cetuximab | 6-42 nM | 0.10 - 0.55 (Synergistic) | [3] |
| Geo (Colon) | Gefitinib, Vandetanib, Cetuximab | 6-42 nM | 0.10 - 0.55 (Synergistic) | [3] |
| Calu-3 (Lung) | Gefitinib, Vandetanib, Cetuximab | 6-42 nM | 0.10 - 0.55 (Synergistic) | [3] |
Table 4: Synergistic Apoptotic Effect of Bortezomib and TRAIL in Burkitt's Lymphoma and Gastric Cancer Cells
| Cell Line | Drug Concentration | % Apoptosis (Single Agent) | % Apoptosis (Combination) | Reference |
| Raji | Bortezomib (100 nM) | 12.63% | 80.82% | [4] |
| Raji | TRAIL (100 ng/ml) | Not specified | 80.82% | [4] |
| SGC-7901 (Gastric) | Bortezomib + TRAIL | Significant increase | Synergistic apoptosis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the synergistic effects of Bortezomib combinations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Bortezomib, the combination agent, or the combination of both for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the drug that causes 50% inhibition of cell growth.[6][7][8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the drugs as described for the cell viability assay.
-
After treatment, harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lyse the treated and untreated cells using a lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µg of protein from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[11][12][13]
Signaling Pathways and Experimental Workflows
The synergistic effects of Bortezomib combinations can be attributed to their concurrent impact on multiple oncogenic signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions and the experimental workflows.
Caption: Experimental workflow for validating synergistic drug combinations.
Bortezomib and EGFR Inhibitor Synergy Pathway
The combination of Bortezomib and EGFR inhibitors leads to a more profound and sustained inhibition of the PI3K/Akt signaling pathway, a key driver of cell survival and proliferation.
Caption: Synergistic inhibition of pro-survival pathways by Bortezomib and EGFR inhibitors.
Bortezomib and TRAIL Synergy Pathway
Bortezomib sensitizes cancer cells to TRAIL-induced apoptosis by upregulating death receptors (DR4/DR5) and inhibiting anti-apoptotic proteins.
Caption: Bortezomib enhances TRAIL-induced apoptosis signaling.
Conclusion
The data presented in this guide strongly support the synergistic potential of combining this compound with other anticancer agents. These combinations have been shown to enhance cytotoxicity and induce apoptosis in various cancer cell lines more effectively than single-agent treatments. The detailed experimental protocols provide a framework for researchers to validate and expand upon these findings. Furthermore, the elucidation of the underlying signaling pathways offers a rationale for the observed synergy and opens avenues for the design of novel, more effective combination therapies. Further in-vivo studies and clinical trials are warranted to translate these promising preclinical results into improved cancer treatments.
References
- 1. vivantechnologies.com [vivantechnologies.com]
- 2. Bortezomib and etoposide combinations exert synergistic effects on the human prostate cancer cell line PC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative and pro-apoptotic activity of combined therapy with bortezomib, a proteasome inhibitor, with anti-epidermal growth factor receptor (EGFR) drugs in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib overcomes TRAIL resistance in Burkitt's lymphoma by enhancing apoptosis via reactive oxygen species-mediated DR5 upregulation and MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib synergizes TRAIL-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay and synergism evaluation [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. biogot.com [biogot.com]
- 13. abcam.com [abcam.com]
A Comparative Analysis of Bortezomib-Pinanediol and Other Boronic Acid Prodrugs for Enhanced Therapeutic Performance
For Immediate Release
In the landscape of targeted cancer therapy, the proteasome inhibitor Bortezomib has been a cornerstone in the treatment of multiple myeloma. However, its therapeutic window is often limited by its chemical instability and off-target toxicities. To address these challenges, various prodrug strategies have been developed, primarily focusing on the modification of its boronic acid moiety. This guide provides a comprehensive performance comparison of Bortezomib-pinanediol against other boronic acid prodrugs, with a focus on drug release kinetics, stability, cellular permeability, efficacy, and toxicity, supported by experimental data and detailed methodologies.
Executive Summary
This compound stands out as a highly stable prodrug of Bortezomib, offering the potential for a more controlled and sustained release of the active drug compared to other boronic acid esters, such as the commercially utilized mannitol ester. This enhanced stability, attributed to the bulky and sterically hindered nature of the pinanediol group, may translate to an improved pharmacokinetic profile and potentially reduced systemic toxicity. While direct quantitative comparisons in the literature are limited, the available data suggests that the choice of the diol in the boronic ester prodrug significantly influences its therapeutic performance.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and other Bortezomib boronic acid prodrugs. It is important to note that direct head-to-head comparative studies are not always available, and data has been compiled from various sources.
Table 1: Drug Release Kinetics and Stability
| Prodrug | Protecting Group | Hydrolysis Characteristics | Key Findings |
| This compound | Pinanediol | High thermodynamic and hydrolytic stability.[1] Incomplete hydrolysis observed in some studies even after 24 hours.[1] | Slower, more controlled release of Bortezomib. The bulky pinanediol group provides steric hindrance, increasing stability.[1] |
| Bortezomib-mannitol | Mannitol | Labile ester designed for rapid conversion.[1] Exists in equilibrium with the active Bortezomib upon reconstitution.[2] | Rapid release of the active drug. Used in the commercial formulation (VELCADE®).[1][2] |
| Other Diol Esters | Various diols | Release kinetics are tunable based on the diol structure. Aryl group substitution on the diol can increase ester formation.[1] | Offers the potential to fine-tune the drug release profile for specific therapeutic applications. |
Table 2: In Vitro Efficacy (Cytotoxicity)
| Prodrug | Cell Line | IC50 Value | Key Findings |
| This compound | Multiple Myeloma (generic) | Data not available | Expected to show efficacy upon conversion to Bortezomib. |
| Bortezomib (Active Drug) | MM.1S | ~15.2 nM (24h) | Serves as the benchmark for the cytotoxic potential of its prodrugs. |
| Bortezomib (Active Drug) | RPMI-8226 | Data not available | Another common multiple myeloma cell line for efficacy testing. |
Note: Direct comparative IC50 data for this compound versus other prodrugs in specific multiple myeloma cell lines like MM.1S and RPMI-8226 is not available in the public domain.
Table 3: Cellular Permeability
| Compound | Assay System | Apparent Permeability (Papp) | Key Findings |
| Bortezomib | Caco-2 cells | Data not available | As the active drug, its permeability is a key factor in its oral bioavailability. |
| Bortezomib Prodrugs | Caco-2 cells | Data not available | The lipophilicity of the prodrug can influence its ability to cross cell membranes. |
Table 4: In Vivo Efficacy and Toxicity
| Prodrug/Compound | Animal Model | Efficacy Outcome | Toxicity Profile |
| This compound | Data not available | Data not available | Expected to have a favorable toxicity profile due to controlled release. |
| Bortezomib | Mouse xenograft (Multiple Myeloma) | Significant tumor growth inhibition. | Dose-limiting toxicities include peripheral neuropathy and thrombocytopenia. |
| Liposomal Bortezomib Prodrugs | Mouse xenograft (Multiple Myeloma) | Remarkable tumor growth inhibition with reduced systemic toxicity compared to free Bortezomib.[3] | Improved safety profile compared to the free drug.[3] |
Note: Direct comparative in vivo efficacy and toxicity data for this compound against other non-liposomal boronic acid prodrugs is not currently available in published literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of Bortezomib prodrugs.
Drug Release Kinetics - Hydrolysis Assay
Objective: To determine the rate of hydrolysis of this compound and other boronic acid prodrugs to the active Bortezomib under physiological conditions.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the Bortezomib prodrugs in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Hydrolysis Reaction: Dilute the prodrug stock solution in the PBS (pH 7.4) to a final concentration suitable for analysis (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction by adding a strong acid (e.g., trifluoroacetic acid) or by flash-freezing the samples in liquid nitrogen.
-
Analysis by HPLC: Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at 270 nm.
-
Quantification: The concentrations of the prodrug and the released Bortezomib are determined by comparing their peak areas to a standard curve.
-
-
Data Analysis: Plot the concentration of the remaining prodrug against time and fit the data to a suitable kinetic model (e.g., first-order kinetics) to determine the hydrolysis rate constant and half-life.
In Vitro Cytotoxicity - MTT Assay
Objective: To compare the cytotoxic effects of this compound and other boronic acid prodrugs on multiple myeloma cell lines.
Methodology:
-
Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Bortezomib prodrugs and the active Bortezomib (as a positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Cellular Permeability - Caco-2 Assay
Objective: To evaluate the intestinal permeability of this compound and other boronic acid prodrugs.
Methodology:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound (prodrug) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess the involvement of active efflux transporters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Bortezomib and a typical experimental workflow for comparing prodrug efficacy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal bortezomib nanoparticles via boronic ester prodrug formulation for improved therapeutic efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with Bortezomib-pinanediol versus Bortezomib
A Head-to-Head Look at a Proteasome Inhibitor and Its Prodrug
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Bortezomib, the first-in-class proteasome inhibitor, has significantly improved patient outcomes. Its derivative, Bortezomib-pinanediol, serves as a critical intermediate in its synthesis and functions as a prodrug. This guide provides a comparative overview of the proteomic effects of these two compounds, supported by experimental data and detailed methodologies.
Unveiling the Molecular Relationship
This compound is a synthetic precursor to Bortezomib, where the pinanediol group acts as a chiral auxiliary and a protecting group for the boronic acid moiety of Bortezomib. In a biological system, this compound is designed to hydrolyze, releasing the active Bortezomib molecule. This conversion is crucial for its therapeutic effect. Consequently, the downstream proteomic alterations induced by this compound are expected to be largely identical to those of Bortezomib, with potential variations arising from differences in cellular uptake, metabolic activation, and kinetics of the active compound's release.
While direct comparative proteomic studies between this compound and Bortezomib are not available in the current body of scientific literature, extensive research has characterized the proteomic impact of Bortezomib on cancer cells. The following sections will detail these findings, which can be largely extrapolated to the effects of this compound following its conversion to the active form.
Visualizing the Experimental Workflow
The journey from cell culture to proteomic analysis is a multi-step process. The following diagram illustrates a typical workflow for studying the effects of Bortezomib on the cellular proteome.
Safety Operating Guide
Navigating the Safe Disposal of Bortezomib-Pinanediol: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Bortezomib-pinanediol, a prodrug of the proteasome inhibitor Bortezomib, requires stringent disposal procedures due to its cytotoxic nature.[1][2][] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4][5] The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Two pairs of disposable, chemical-resistant gloves (e.g., nitrile).[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[4] |
| Lab Coat | A disposable or dedicated lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling outside of a ventilated enclosure.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of unused or expired this compound and any materials contaminated with the compound.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste, including empty vials, contaminated PPE, and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] The container should be yellow with a purple lid, the standard for cytotoxic waste.[1]
-
Labeling: The container must be labeled as "Hazardous Drug Waste" or "Cytotoxic Waste" and should include the name of the compound (this compound).[6]
2. Handling Spills:
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate and Secure: If the spill is significant, evacuate the immediate area.
-
Don PPE: Put on the required PPE as listed above.[1]
-
Containment: For liquid spills, use absorbent pads to gently soak up the material, working from the outside of the spill inward to prevent spreading.[1] For solid spills, carefully scoop the material into a sealable plastic bag. Avoid creating dust.[8]
-
Decontamination: Clean the spill area with warm soapy water and a disposable towel.[1]
-
Waste Disposal: All materials used for spill cleanup, including absorbent pads, towels, and contaminated PPE, must be placed in the designated hazardous waste container.[1]
3. Final Disposal:
-
Licensed Waste Management: The final disposal of the hazardous waste container must be handled by a licensed hazardous waste management company.[6][7] Do not dispose of this waste in regular trash or down the drain.[9]
-
Incineration: The preferred method for the destruction of cytotoxic and hazardous drug waste is high-temperature incineration.[6][7]
-
Record Keeping: Maintain a detailed record of all hazardous waste generated, including the date, type of waste, and quantity.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 4. shop.activate-scientific.com [shop.activate-scientific.com]
- 5. oncologymedinfo.com [oncologymedinfo.com]
- 6. osha.gov [osha.gov]
- 7. slmfacilities.com [slmfacilities.com]
- 8. agscientific.com [agscientific.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Bortezomib-pinanediol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Bortezomib-pinanediol. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound is a cytotoxic agent and a prodrug of Bortezomib, a proteasome inhibitor.[1][] It is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the minimum personal protective equipment required when handling this compound. All PPE should be designated for use with cytotoxic agents.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves | Not required if no risk of exposure | Safety glasses | Not required |
| Storage and Transport | Single pair of chemotherapy-tested gloves | Laboratory coat | Safety glasses | Not required |
| Weighing of Powder | Double pair of chemotherapy-tested gloves | Disposable chemotherapy gown | Safety glasses and face shield | N95 or higher-level respirator (must be done in a ventilated enclosure) |
| Reconstitution/Dilution | Double pair of chemotherapy-tested gloves | Disposable chemotherapy gown | Safety glasses and face shield | Required if not performed in a Class II Biological Safety Cabinet (BSC) or ventilated isolator |
| Handling Open Solutions | Double pair of chemotherapy-tested gloves | Disposable chemotherapy gown | Safety glasses | Not required if handled in a BSC or fume hood |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable chemotherapy gown | Safety glasses and face shield | N95 or higher-level respirator |
| Waste Disposal | Double pair of chemotherapy-tested gloves | Disposable chemotherapy gown | Safety glasses | Not required |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves during unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill management protocol.
-
Verify the label and Safety Data Sheet (SDS) information.
2. Storage:
-
Store this compound in a designated, locked, and clearly labeled area for cytotoxic agents.[4]
-
The recommended storage temperature is -20°C in a freezer.[1][6]
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
3. Preparation (Weighing and Reconstitution):
-
All preparation activities involving the solid form or creation of stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosol generation.[7][8]
-
Wear the appropriate PPE as outlined in the table above (double gloves, disposable gown, eye and face protection).
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean the work surface with an appropriate deactivating agent followed by detergent and water after each use.[7]
4. Spill Management:
-
A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[7]
-
In case of a spill, immediately alert others in the area.
-
Don the appropriate PPE from the spill kit.
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.[9]
-
For liquid spills, absorb with appropriate material from the spill kit.
-
Clean the spill area from the outer edge towards the center.
-
Decontaminate the area with a suitable agent, followed by a thorough cleaning with detergent and water.
-
Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly. This includes:
-
Empty Vials and Containers: Place in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.
-
Contaminated PPE: All used gloves, gowns, and other disposable protective equipment should be placed in a designated cytotoxic waste bag immediately after use.
-
Labware and Consumables: Pipette tips, tubes, and any other disposable items that have come into contact with the compound must be disposed of as cytotoxic waste.
-
Liquid Waste: Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste."
All cytotoxic waste must be segregated from regular laboratory trash and disposed of through an approved hazardous waste management vendor.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. shop.activate-scientific.com [shop.activate-scientific.com]
- 4. oncologymedinfo.com [oncologymedinfo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | 205393-22-2 [chemicalbook.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. agscientific.com [agscientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
